molecular formula C23H37N5O7 B611097 Dipeptide diaminobutyroyl benzylamide diacetate CAS No. 823202-99-9

Dipeptide diaminobutyroyl benzylamide diacetate

Número de catálogo: B611097
Número CAS: 823202-99-9
Peso molecular: 495.6 g/mol
Clave InChI: HSUGRPOJOBRRBK-SXBSVMRRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Dipeptide diaminobutyroyl benzylamide is a biomimetic peptide and a muscarinic acetylcholine receptor antagonist. It mimics the action of the temple viper (T. wagleri) venom peptide Waglerin-1 to block sodium uptake and induce muscle relaxation.>Syn-Ake is a small molecular weight synthetic peptide that smoothens expression lines by topical application. It mimics the activity of Waglerin-1, a natural occurring peptide found in temple viper venom which has a strong ability to relax muscle contraction

Propiedades

IUPAC Name

acetic acid;(2S)-N-[(2S)-4-amino-1-(benzylamino)-1-oxobutan-2-yl]-1-(3-aminopropanoyl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N5O3.2C2H4O2/c20-10-8-15(18(26)22-13-14-5-2-1-3-6-14)23-19(27)16-7-4-12-24(16)17(25)9-11-21;2*1-2(3)4/h1-3,5-6,15-16H,4,7-13,20-21H2,(H,22,26)(H,23,27);2*1H3,(H,3,4)/t15-,16-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSUGRPOJOBRRBK-SXBSVMRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)CCN)C(=O)NC(CCN)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)CCN)C(=O)N[C@@H](CCN)C(=O)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231699
Record name Dipeptide diaminobutyroyl benzylamide diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823202-99-9
Record name Dipeptide diaminobutyroyl benzylamide diacetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0823202999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dipeptide diaminobutyroyl benzylamide diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 823202-99-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIPEPTIDE DIAMINOBUTYROYL BENZYLAMIDE DIACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38H206R00R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dipeptide diaminobutyroyl benzylamide diacetate mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Dipeptide Diaminobutyroyl Benzylamide Diacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic tripeptide marketed as SYN-AKE®, is a potent anti-wrinkle agent. Its mechanism of action is biomimetic, replicating the activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri). This technical guide provides a detailed examination of its molecular mechanism, supported by quantitative data from key experimental studies. Detailed methodologies for the principal assays used to characterize this peptide are also presented, along with visualizations of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Antagonism of the Nicotinic Acetylcholine Receptor

The primary pharmacological action of this compound is the reversible, competitive antagonism of the muscular nicotinic acetylcholine receptor (mnAChR) at the postsynaptic membrane of the neuromuscular junction.[1][2][3][4]

Molecular Target: The Muscular Nicotinic Acetylcholine Receptor (mnAChR)

The adult mnAChR is a pentameric ligand-gated ion channel composed of two α1 subunits, one β1 subunit, one δ subunit, and one ε (epsilon) subunit.[5] The binding of the neurotransmitter acetylcholine (ACh) to the two sites at the α-δ and α-ε subunit interfaces induces a conformational change, opening the channel to allow an influx of sodium ions (Na⁺), which leads to muscle cell depolarization and contraction.[6]

Inhibitory Action

This compound mimics the essential amino acid sequence of Waglerin-1, which selectively binds to the mnAChR.[3][7] It is understood to specifically target the ε-subunit of the receptor.[7][8] By competitively binding to the receptor, the peptide blocks the binding of acetylcholine.[1][7] This antagonism prevents the opening of the ion channel, thus inhibiting Na⁺ uptake.[3][9] As a result, the muscle cell remains in a relaxed state, preventing the formation of expression lines and reducing the depth of existing wrinkles.[4][10]

Quantitative Data

The efficacy of this compound has been quantified through various in-vitro and in-vivo studies.

Table 1: Summary of In-Vitro Quantitative Data
ParameterTest SystemResultDescription
IC₅₀ Nicotine Response Inhibition Assay180 µMConcentration of SYN®-AKE required to inhibit 50% of the nicotine-induced response, a measure of receptor antagonism.[11]
Muscle Contraction Inhibition Innervated Muscle Cell Culture82% ReductionReduction in the frequency of muscle cell contractions after a 2-hour treatment with 0.5 mM SYN®-AKE.[7]
Table 2: Summary of In-Vivo (Clinical) Quantitative Data
ParameterMeasurement TechniqueConcentrationDurationResult
Wrinkle Reduction (Max) 3D Imaging (e.g., PRIMOS®)4%28 DaysUp to 52% reduction in forehead wrinkle depth.[7][10][12]
Skin Smoothing (Avg.) Profilometry4%28 Days21% improvement in skin smoothness.[3]
Wrinkle Reduction (Avg.) Profilometry4%28 Days15-20% reduction in overall wrinkle appearance.[3]

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in the evaluation of this compound.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of the dipeptide for the mnAChR by measuring its ability to compete with a radiolabeled ligand.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) and binding affinity (Ki) of the test compound.

  • Materials:

    • Receptor Source: Membrane homogenates from tissues rich in mnAChR (e.g., Torpedo electric organ) or cultured cells expressing the receptor.

    • Radioligand: A high-affinity mnAChR ligand, such as [³H]epibatidine or [¹²⁵I]α-bungarotoxin.

    • Test Compound: this compound.

    • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

    • Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C).

    • Scintillation Counter and Cocktail.

  • Methodology:

    • A fixed concentration of the radioligand (typically at or below its Kd value) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled this compound.

    • The mixture is incubated to allow binding to reach equilibrium (e.g., 60 minutes at 30°C).

    • The reaction is terminated by rapid vacuum filtration, separating receptor-bound radioligand from the unbound fraction.

    • Filters are washed with ice-cold buffer to remove non-specific binding.

    • The radioactivity trapped on the filters is quantified using a scintillation counter.

    • Data are plotted as the percentage of specific binding versus the log concentration of the dipeptide. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value.[13][14]

In-Vitro Muscle Contraction Assay

This functional assay measures the direct effect of the dipeptide on the contractile activity of muscle cells.

  • Objective: To assess the ability of the test compound to inhibit muscle cell contraction.

  • Materials:

    • Cell Culture: Primary myoblasts or a suitable muscle cell line (e.g., C2C12), cultured to form differentiated, contractile myotubes. Co-cultures with neurons can be used to model innervation.

    • Matrix: Type I collagen gel.

    • Culture Medium: DMEM or similar, supplemented with serum.

    • Test Compound: this compound.

    • Contractile Agonist: Acetylcholine, nicotine, or electrical stimulation.

    • Imaging System: Phase-contrast microscope with video recording capabilities.

  • Methodology:

    • Muscle cells are suspended in a cold collagen solution and seeded into 24-well plates. The collagen is allowed to polymerize, forming a 3D matrix with embedded cells.

    • Cultures are maintained for several days to allow for cell proliferation and the formation of a contractile lattice.

    • The collagen gels are gently detached from the sides of the wells to create a floating matrix model.

    • The cultures are treated with various concentrations of this compound for a defined period (e.g., 2 hours).

    • Contractions are induced (if not spontaneous) and the frequency and/or amplitude of contractions are recorded and analyzed using image analysis software.

    • The percentage inhibition of contraction relative to untreated control cultures is calculated.[3][12][15]

In-Vivo Clinical Assessment of Wrinkle Reduction

Clinical trials are essential to substantiate the anti-wrinkle efficacy of the final formulation.

  • Objective: To quantify the reduction in facial wrinkles after topical application of the test product.

  • Study Design: A randomized, double-blind, placebo-controlled study with a statistically significant number of human volunteers (e.g., n=30-50) presenting with target wrinkles (e.g., crow's feet or forehead lines).

  • Methodology:

    • A formulation containing the active peptide (e.g., 4% this compound) and a corresponding placebo are applied twice daily for a specified duration (e.g., 28 days).

    • Instrumental measurements are taken at baseline (Day 0) and at subsequent time points (e.g., Day 14, Day 28).

  • Measurement Techniques:

    • 3D Fringe Projection (e.g., PRIMOS®): An optical method that captures high-resolution 3D surface data of the skin. Analysis of this data provides quantitative parameters for wrinkle depth (Rz), volume, and skin roughness (Ra).[2][7]

    • Silicone Replica Analysis (Profilometry): A negative impression of the skin surface is made using a silicone-based material. This replica is then analyzed using laser or digital imaging to measure wrinkle topography.[10]

    • Standardized Photography (e.g., VISIA®): High-resolution, standardized photographs are taken under consistent lighting conditions for expert visual assessment and image analysis.[2]

  • Data Analysis: Statistical tests (e.g., t-test, ANOVA) are used to compare the percentage change in wrinkle parameters from baseline between the active treatment group and the placebo group.[6][10]

Visualizations: Signaling Pathway and Experimental Workflows

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Muscle Membrane cluster_muscle_cell Muscle Cell Response ACh Acetylcholine (ACh) nAChR mnAChR (ε-subunit) ACh->nAChR Binds Channel_Open Ion Channel Opens nAChR->Channel_Open Channel_Closed Ion Channel Blocked nAChR->Channel_Closed Peptide Dipeptide Diaminobutyroyl Benzylamide Diacetate Peptide->nAChR Antagonistic Binding Na_Influx Na+ Influx Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction Relaxation Muscle Relaxation Channel_Closed->Relaxation

Caption: Antagonistic action at the nicotinic acetylcholine receptor.

experimental_workflow cluster_invitro In-Vitro Characterization cluster_binding Binding Affinity cluster_functional Functional Activity cluster_invivo In-Vivo Validation A Receptor Membrane Prep B Competitive Binding Assay (Radioligand + Peptide) A->B C Quantification & IC₅₀ Calc. B->C D Muscle Cell Culture (3D Collagen Matrix) E Contraction Assay (Agonist + Peptide) D->E F Imaging & Inhibition Calc. E->F G Formulation Development H Randomized Controlled Clinical Trial G->H I Wrinkle Measurement (3D Imaging) H->I J Statistical Analysis I->J

Caption: Integrated workflow for peptide characterization.

References

discovery and synthesis of Dipeptide diaminobutyroyl benzylamide diacetate

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of Dipeptide Diaminobutyroyl Benzylamide Diacetate, a synthetic peptide with notable applications in cosmetic science, is detailed in this technical guide. This document provides a comprehensive overview of its discovery, synthesis, and mechanism of action for researchers, scientists, and professionals in drug development.

Discovery and Development

This compound, commercially known as SYN®-AKE, is a synthetic tripeptide developed by Pentapharm Ltd. (now DSM). Its creation was inspired by the paralyzing effect of the venom of the temple viper, Tropidolaemus wagleri. Researchers identified Waglerin-1, a polypeptide in the venom, as a potent antagonist of the muscle nicotinic acetylcholine receptor (mnAChR). SYN®-AKE was designed as a smaller, synthetic mimic of Waglerin-1, specifically targeting the same receptor to achieve a muscle-relaxing effect. This targeted approach led to a novel ingredient for anti-aging cosmetics, designed to reduce the appearance of expression lines and wrinkles.

Chemical Structure and Properties

While the International Nomenclature of Cosmetic Ingredients (INCI) name is this compound, the molecule is structurally a tripeptide with the sequence H-β-Ala-Pro-Dab-NH-Bzl, where Dab is diaminobutyric acid. The diacetate salt form enhances its stability and solubility.

Table 1: Chemical and Physical Properties

PropertyValue
INCI NameThis compound
Trade NameSYN®-AKE
Molecular FormulaC19H29N5O3 · 2(C2H4O2)
Molecular Weight495.58 g/mol
AppearanceWhite to off-white powder
SolubilityWater-soluble

Synthesis

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS) or liquid-phase synthesis. A general workflow for SPPS is outlined below.

G cluster_workflow Solid-Phase Peptide Synthesis (SPPS) Workflow A Resin Swelling B Fmoc-Dab(Boc)-OH Coupling A->B 1. Attach first amino acid C Fmoc Deprotection B->C 2. Remove protecting group D Fmoc-Pro-OH Coupling C->D 3. Couple second amino acid E Fmoc Deprotection D->E 4. Remove protecting group F Fmoc-β-Ala-OH Coupling E->F 5. Couple third amino acid G Fmoc Deprotection F->G 6. Remove protecting group H Benzylamine Coupling G->H 7. Couple benzylamine I Cleavage from Resin & Side-Chain Deprotection H->I 8. Release peptide from support J Purification (HPLC) I->J 9. Isolate the pure peptide K Lyophilization & Salt Formation (Acetic Acid) J->K 10. Form diacetate salt L Final Product K->L 11. Obtain final powder

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation : Swell a suitable resin (e.g., Rink amide resin) in a solvent like dimethylformamide (DMF).

  • First Amino Acid Coupling : Couple the first protected amino acid (e.g., Fmoc-Dab(Boc)-OH) to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA.

  • Fmoc Deprotection : Remove the Fmoc protecting group using a solution of piperidine in DMF.

  • Subsequent Couplings : Repeat the coupling and deprotection steps for the remaining amino acids in the sequence (Fmoc-Pro-OH and Fmoc-β-Ala-OH).

  • Benzylamine Coupling : Couple benzylamine to the N-terminus of the peptide chain.

  • Cleavage and Deprotection : Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Salt Formation and Lyophilization : Form the diacetate salt by dissolving the purified peptide in a solution containing acetic acid, followed by lyophilization to obtain the final product as a powder.

Mechanism of Action

SYN®-AKE functions as a competitive antagonist of the muscle nicotinic acetylcholine receptor (mnAChR) at the neuromuscular junction. By blocking the binding of acetylcholine to its receptor, it prevents depolarization of the muscle cell membrane, leading to muscle relaxation.

G cluster_pathway Mechanism of Action at the Neuromuscular Junction cluster_pre Presynaptic Neuron cluster_post Postsynaptic Muscle Cell A Nerve Impulse B Acetylcholine (ACh) Release A->B C mnACh Receptor B->C ACh binds D Na+ Influx / Depolarization C->D E Muscle Contraction D->E F SYN®-AKE F->C Blocks ACh binding

Caption: SYN®-AKE competitively inhibits the binding of acetylcholine to its receptor, preventing muscle contraction.

Biological Activity and Efficacy

The efficacy of this compound has been evaluated in various in vitro and in vivo studies.

In Vitro Studies

In vitro assays have demonstrated the potent inhibitory activity of SYN®-AKE on the mnAChR.

Table 2: In Vitro Activity

AssayDescriptionResult
Receptor Binding AssayMeasures the binding affinity of the peptide to the mnAChR.IC50 in the low micromolar range
Muscle Cell Contraction AssayMeasures the reduction in contraction of innervated muscle cells upon application.Significant reduction in muscle contraction frequency
In Vivo Studies

Clinical studies on human volunteers have shown a significant reduction in the appearance of wrinkles and expression lines after topical application of creams containing SYN®-AKE.

Table 3: In Vivo Efficacy (Representative Data)

Study DurationParameter MeasuredResult
28 DaysWrinkle DepthUp to 52% reduction
28 DaysSkin SmoothnessMeasurable improvement in skin topography
Experimental Protocol: Muscle Cell Contraction Assay
  • Cell Culture : Co-culture human skeletal muscle cells and rat spinal cord neurons to form a functional neuromuscular junction in vitro.

  • Treatment : Apply this compound at various concentrations to the culture medium.

  • Stimulation : Induce muscle contraction by electrical stimulation or the addition of an agonist.

  • Measurement : Record the frequency and amplitude of muscle cell contractions using video microscopy and image analysis software.

  • Analysis : Compare the contraction parameters of treated cells to untreated controls to determine the inhibitory effect.

Safety and Toxicology

This compound has undergone extensive safety testing for its use in cosmetic applications.

Table 4: Toxicological Profile

TestResult
Acute Oral ToxicityNon-toxic
Dermal IrritationNon-irritating
Eye IrritationNon-irritating
Skin SensitizationNon-sensitizing
Mutagenicity (Ames test)Non-mutagenic

Conclusion

This compound (SYN®-AKE) is a well-characterized synthetic peptide with a clear mechanism of action as a muscle nicotinic acetylcholine receptor antagonist. Its development, inspired by a natural snake venom peptide, represents a successful example of biomimicry in cosmetic science. The available data from in vitro and in vivo studies support its efficacy in reducing the appearance of expression wrinkles, and toxicological assessments have established its safety for topical use. This guide provides a foundational understanding for researchers and developers interested in the science and application of this innovative peptide.

The Serpent's Secret, Synthesized: A Technical Guide to Dipeptide Diaminobutyroyl Benzylamide Diacetate as a Waglerin-1 Mimic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptide Diaminobutyroyl Benzylamide Diacetate, commercially known as SYN-AKE®, is a synthetic tripeptide that emulates the neuromuscular blocking activity of Waglerin-1, a component of the Temple Viper (Tropidolaemus wagleri) venom.[1][2][3] This biomimetic peptide has garnered significant interest in the cosmetic and dermatological fields as a non-invasive alternative to botulinum toxin for the reduction of expression wrinkles.[4][5] Its mechanism of action involves the reversible antagonism of the muscular nicotinic acetylcholine receptor (mnAChR), leading to the relaxation of facial muscles and a subsequent smoothing of the skin.[1][6][7] This technical guide provides an in-depth overview of the core science behind this compound, including its mechanism of action, quantitative efficacy data from in vitro and in vivo studies, and detailed experimental protocols for its evaluation.

Introduction

Expression lines, or dynamic wrinkles, are a direct result of repetitive facial muscle contractions. The quest for effective treatments to mitigate these visible signs of aging has led to the exploration of various compounds that can modulate neuromuscular signaling. This compound has emerged as a compelling topical agent that offers a safe and effective approach to muscle relaxation.[8] By mimicking the action of Waglerin-1, this peptide provides a targeted intervention at the postsynaptic membrane of the neuromuscular junction.[9][10]

Chemical Structure:

  • INCI Name: this compound[11]

  • Molecular Formula: C21H33N5O5[12]

  • Molecular Weight: Approximately 503.6 g/mol [7]

  • Appearance: White to light cream-colored powder[7]

  • Solubility: Water-soluble[7]

Mechanism of Action: Waglerin-1 Mimicry

The primary mechanism of action of this compound is its function as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[1][10] The mnAChR is a ligand-gated ion channel crucial for synaptic transmission at the neuromuscular junction.

Upon the arrival of a nerve impulse, the neurotransmitter acetylcholine (ACh) is released from the motor neuron. ACh then binds to the mnAChRs on the muscle cell membrane, causing the channel to open and allowing an influx of sodium ions (Na+). This influx leads to depolarization of the muscle cell membrane and subsequent muscle contraction.

This compound, due to its structural similarity to a functional part of Waglerin-1, binds to the epsilon (ε) subunit of the mnAChR.[10][13] This binding action physically blocks ACh from accessing its binding site, thus preventing the ion channel from opening.[9] Consequently, the influx of Na+ is inhibited, the muscle cell remains in a relaxed state, and the formation of expression wrinkles is reduced.[1][14] This antagonism is reversible, ensuring that normal muscle function can resume over time.[6]

Signaling_Pathway_of_nAChR_Antagonism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicles triggers release ACh ACh ACh_Vesicles->ACh releases nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->nAChR blocks binding site Na_Channel_Open Na+ Channel Open nAChR->Na_Channel_Open activates Na_Channel_Closed Na+ Channel Closed nAChR->Na_Channel_Closed remains inactive Muscle_Contraction Muscle Contraction Na_Channel_Open->Muscle_Contraction leads to Na+ influx & Muscle_Relaxation Muscle Relaxation Na_Channel_Closed->Muscle_Relaxation results in

Figure 1: Signaling pathway of nAChR antagonism by this compound.

Quantitative Data Presentation

The efficacy of this compound has been evaluated in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy Data

ParameterTest SystemConcentrationResultReference
Inhibition of Muscle Cell ContractionInnervated muscle cells0.5 mM82% reduction in contraction frequency after 2 hours[10]
IC50 on nAChRNicotinic Acetylcholine Receptors180 µM50% inhibition of receptor current[15][16]
Inhibition of Nicotine ResponseTE671 cells expressing nAChRs500 µM96.5% inhibition[15]

Table 2: In Vivo Clinical Efficacy Data (Wrinkle Reduction)

Study DurationFormulationApplication AreaMeasurement MethodResultReference
28 Days4% SYN-AKE® CreamForeheadImage AnalysisUp to 52% reduction in wrinkles[3][10][17]
28 Days4% SYN-AKE® FormulationGlabellaImage Analysis13.52% reduction in wrinkle area (p < 0.05 vs placebo)[4]
28 DaysSYN-AKE® vs Argireline®Facial WrinklesSkin Roughness Analysis21% smoothing effect (SYN-AKE®) vs 4% (Argireline®)[18]
4 Weeks0.2% this compoundFacial WrinklesClinical Tests (n=36)Up to 25% reduction in wrinkle depth[7]
14 WeeksPeptide Treatment SerumFacial and Eye WrinklesExpert Investigator GradingStatistically significant improvement in facial lines, wrinkles, eye lines, and eye wrinkles at rest and with maximum smile[11][19]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.

In Vitro Muscle Contraction Inhibition Assay

This assay assesses the ability of a test compound to inhibit the contraction of cultured muscle cells, providing a direct measure of its muscle-relaxing properties.

In_Vitro_Muscle_Contraction_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., co-culture of nerve and muscle cells) Peptide_Incubation 2. Peptide Incubation Incubate cells with varying concentrations of This compound. Cell_Culture->Peptide_Incubation Stimulation 3. Stimulation Induce muscle contraction via electrical or chemical stimulation (e.g., acetylcholine or nicotine). Peptide_Incubation->Stimulation Measurement 4. Measurement Record the frequency and amplitude of muscle cell contractions using microscopy and image analysis software. Stimulation->Measurement Data_Analysis 5. Data Analysis Calculate the percentage inhibition of contraction compared to a vehicle control. Measurement->Data_Analysis

Figure 2: Experimental workflow for an in vitro muscle contraction inhibition assay.

Methodology:

  • Cell Culture: Co-culture primary embryonic chick spinal cord neurons and myotubes to form innervated muscle fibers. Maintain cultures in a suitable growth medium.

  • Peptide Application: Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or culture medium). Dilute the stock solution to the desired final concentrations (e.g., 0.1 µM to 1 mM) in the culture medium. Replace the existing medium with the peptide-containing medium and incubate for a specified period (e.g., 2 hours). Include a vehicle control group.

  • Induction of Contraction: Stimulate muscle contraction by adding a known agonist, such as acetylcholine or nicotine, to the culture medium at a predetermined concentration.

  • Measurement of Contraction: Place the culture dish on a microscope stage equipped with a camera. Record videos of the muscle fiber contractions. Use image analysis software to quantify the frequency and amplitude of contractions.

  • Data Analysis: Compare the contraction parameters of the peptide-treated groups to the vehicle control group. Calculate the percentage inhibition of contraction for each concentration of the test peptide.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the affinity of the test compound for the nAChR, providing a quantitative measure of its binding potential.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing the desired nAChR subtype (e.g., HEK293 cells expressing human α1, β1, δ, and ε subunits).[9]

    • Harvest the cells and homogenize them in an ice-cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in the assay buffer to a specific protein concentration.

  • Binding Reaction:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competition binding.

    • Total Binding: Add the membrane preparation, a radiolabeled ligand (e.g., [³H]-Epibatidine), and assay buffer.[9]

    • Non-specific Binding: Add the membrane preparation, the radiolabeled ligand, and a high concentration of a known nAChR antagonist (e.g., nicotine) to saturate the receptors.[9]

    • Competition Binding: Add the membrane preparation, the radiolabeled ligand, and varying concentrations of this compound.

  • Incubation and Filtration: Incubate the plate to allow the binding to reach equilibrium. Rapidly filter the contents of each well through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification and Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

Clinical Assessment of Wrinkle Reduction

This protocol outlines a typical clinical study to evaluate the anti-wrinkle efficacy of a topical formulation containing this compound.

Methodology:

  • Study Design: Conduct a randomized, double-blind, placebo-controlled study with a sufficient number of subjects (e.g., 30-50) with mild to moderate facial wrinkles.

  • Subject Recruitment: Recruit healthy female subjects within a specific age range (e.g., 35-60 years) who meet the inclusion and exclusion criteria. Obtain informed consent from all participants.

  • Treatment Protocol:

    • Randomly assign subjects to either the active group (receiving the formulation with this compound) or the placebo group.

    • Instruct subjects to apply the assigned product twice daily to the entire face for a specified duration (e.g., 28 days or 12 weeks).[8][20]

  • Efficacy Assessment:

    • Expert Visual Grading: A trained dermatologist or clinician assesses the severity of wrinkles (e.g., on the forehead, crow's feet area) at baseline and at subsequent follow-up visits (e.g., weeks 4, 8, and 12). A standardized grading scale (e.g., a modified Griffiths' 10-point scale) is used.[21]

    • Instrumental Analysis:

      • 3D Skin Imaging (e.g., Primoslite, Visioface): Capture high-resolution 3D images of the skin surface. Analyze these images to quantify wrinkle parameters such as depth, volume, and area.[4][22]

      • Skin Topography Analysis: Use silicone replicas of the skin surface to analyze wrinkle parameters.

    • Subject Self-Assessment: Subjects complete questionnaires to provide their perception of the product's efficacy on wrinkle reduction and other skin attributes.[21]

  • Data Analysis:

    • Statistically analyze the changes in wrinkle parameters from baseline for both the active and placebo groups.

    • Compare the results between the two groups to determine the statistical significance of the anti-wrinkle effect of the active formulation.

Conclusion

This compound represents a significant advancement in the field of cosmetic science, offering a targeted and effective topical solution for the reduction of expression wrinkles. Its well-defined mechanism of action as a Waglerin-1 mimic, coupled with compelling quantitative data from both in vitro and in vivo studies, substantiates its efficacy as a muscle-relaxing peptide. The detailed experimental protocols provided in this guide offer a framework for the continued research and development of this and other novel biomimetic peptides for dermatological applications. As the demand for non-invasive anti-aging treatments continues to grow, this compound stands out as a scientifically validated ingredient with a promising future in the cosmetic and pharmaceutical industries.

References

An In-Depth Technical Guide on the Neuromuscular Junction Blocking Activity of Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-AKE®)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: Dipeptide Diaminobutyroyl Benzylamide Diacetate, a synthetic tripeptide commercially known as SYN-AKE®, is a potent neuromuscular blocking agent. Developed as a biomimetic of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri), this compound functions as a reversible, competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR). By blocking the binding of acetylcholine at the postsynaptic membrane, it prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and contraction. This mechanism leads to a flaccid paralysis, or relaxation, of the targeted muscle tissue. Its efficacy has been demonstrated in both in vitro and in vivo studies, where it has been shown to reduce muscle cell contractions and diminish the appearance of expression wrinkles. This technical guide provides a comprehensive overview of its mechanism of action, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the key pathways and workflows involved in its characterization.

Introduction

The neuromuscular junction (NMJ) is a specialized synapse that facilitates communication between a motor neuron and a muscle fiber, enabling voluntary muscle contraction. The primary neurotransmitter at the NMJ is acetylcholine (ACh), which, upon release from the nerve terminal, binds to muscular nicotinic acetylcholine receptors (mnAChRs) on the muscle cell's surface. This interaction opens ion channels, leading to muscle depolarization and contraction.[1][2]

Agents that interfere with this process are known as neuromuscular blocking agents. This compound is a synthetic peptide designed to mimic the function of Waglerin-1, a neurotoxin known to inhibit the mnAChR.[1] Unlike irreversible neurotoxins, the activity of this tripeptide is fast-acting, long-lasting, and fully reversible, making it a compound of significant interest for cosmetic and potential therapeutic applications.[3] With a molecular weight under 500 Da, it is optimized for dermal penetration.[3]

Mechanism of Action

The neuromuscular blocking activity of this compound is localized at the postsynaptic membrane of the neuromuscular junction. It functions as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[2][4]

The sequence of events is as follows:

  • The peptide binds to the mnAChR, likely at the acetylcholine binding site on the receptor's epsilon subunit.[5]

  • This binding competitively inhibits acetylcholine from interacting with the receptor.[1][6]

  • With the receptor blocked, the associated ion channel remains closed, preventing the influx of sodium (Na+) ions into the muscle cell.[2][4]

  • The absence of Na+ influx prevents the depolarization of the postsynaptic membrane.

  • Consequently, the signal for muscle contraction is not transmitted, and the muscle cell remains in a relaxed state.[7]

This targeted action results in a reversible relaxation of facial muscles, which can smooth expression lines caused by repetitive muscular movements.[6]

cluster_neuron Motor Neuron Terminal cluster_muscle Muscle Cell Membrane (Postsynaptic) NerveSignal Action Potential Arrives AChVesicles ACh Vesicles NerveSignal->AChVesicles Triggers AChRelease Acetylcholine (ACh) Release AChVesicles->AChRelease Fusion & Exocytosis ACh ACh AChRelease->ACh nAChR mnAChR IonChannel Na+ Channel (Closed) MuscleRelaxed Muscle Remains Relaxed ACh->nAChR Binds to DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->nAChR BLOCKS

Figure 1: Mechanism of neuromuscular blockade by this compound.

Quantitative Efficacy Data

The neuromuscular blocking activity of this compound has been quantified in both cellular and clinical settings. The data highlights its potency in reducing muscle contractions and its effectiveness in cosmetic applications for wrinkle reduction.

In Vitro Efficacy

In vitro assays using innervated muscle cell cultures demonstrate the direct impact of the peptide on muscle contraction frequency.

ParameterConcentrationResultTimescaleReversibilityCitation
Muscle Cell Contraction0.5 mMReduction in frequency of contractionsFast-acting (within minutes)Fully Reversible[3]
In Vivo (Clinical) Efficacy

Clinical trials have assessed the peptide's ability to reduce visible signs of aging, specifically expression lines on the face. These studies typically use a topical formulation containing the active peptide.

Study ParameterFormulation ConcentrationDurationMeasurement AreaEfficacy ResultsCitation
Anti-Wrinkle & Smoothing4% SYN-AKE® Solution28 daysCrow's FeetUp to 52% reduction in wrinkle size. Smoothing effect in 80% of volunteers; anti-wrinkle effect in 73%.[3][8][7]
Wrinkle Depth Reduction~0.2% Active Peptide28 daysFacial WrinklesUp to 25% reduction in wrinkle depth.[6]
Comparative Efficacy4% SYN-AKE® vs. 10% Acetyl Hexapeptide-328 daysForeheadSYN-AKE® showed higher efficacy in smoothing (Ra) and anti-wrinkle (Rz, Rt) effects.[3][5]
Onset of Action~0.2% Active Peptide15 minutesFacial WrinklesA measurable reduction in wrinkle depth was observed.[6]

Experimental Protocols

Characterizing the neuromuscular blocking activity of a compound like this compound requires specific and validated experimental models. Below are detailed methodologies for key experiments.

Protocol: In Vitro Nerve-Muscle Preparation Assay

This protocol is adapted from methodologies used for studying neuromuscular blocking agents on isolated tissue, such as the mouse phrenic nerve-diaphragm preparation.[9][10]

Objective: To measure the effect of the test compound on indirectly (nerve-stimulated) and directly elicited muscle twitch tension.

Materials:

  • Isolated phrenic nerve-hemidiaphragm preparation from a mouse.

  • Organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

  • Supramaximal electrical stimulator.

  • Force-displacement transducer and recording system.

  • This compound stock solution.

Methodology:

  • Tissue Preparation: A mouse phrenic nerve-hemidiaphragm is dissected and mounted in the organ bath. The phrenic nerve is placed on a stimulating electrode, and the diaphragm tendon is connected to the force transducer.

  • Equilibration: The preparation is allowed to equilibrate for 30 minutes under a resting tension of 1g.

  • Baseline Recording: Indirect twitches are elicited by stimulating the phrenic nerve with single supramaximal pulses (e.g., 0.2 Hz frequency, 0.1 ms duration). The baseline twitch tension is recorded for 15-20 minutes to ensure stability.

  • Compound Application: The test peptide is added to the organ bath at the desired final concentration (e.g., 0.5 mM).

  • Data Acquisition: Twitch tension is continuously recorded to determine the onset and magnitude of the blocking effect. The percentage reduction in twitch amplitude from baseline is calculated.

  • Direct Stimulation Control: To confirm a post-synaptic site of action, the nerve electrode is replaced with electrodes that directly stimulate the muscle tissue. The effect of the compound on directly elicited twitches is recorded. A significant effect on indirect twitches with no effect on direct twitches indicates a neuromuscular junction block.[10]

  • Washout and Reversibility: The preparation is washed multiple times with fresh Krebs-Henseleit solution to assess the reversibility of the blockade.

start Start prep 1. Dissect & Mount Phrenic Nerve-Diaphragm start->prep equil 2. Equilibrate Tissue in Organ Bath (30 min) prep->equil baseline 3. Record Baseline Indirect Twitch Tension equil->baseline add_compound 4. Add Test Peptide to Bath baseline->add_compound record_effect 5. Continuously Record Twitch Tension add_compound->record_effect analysis 6. Calculate % Inhibition record_effect->analysis direct_stim 7. Test Direct Muscle Stimulation (Control) analysis->direct_stim washout 8. Perform Washout to Test Reversibility direct_stim->washout end End washout->end

Figure 2: Experimental workflow for an in vitro nerve-muscle preparation assay.

Protocol: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the muscular nicotinic acetylcholine receptor (mnAChR).

Materials:

  • Membrane preparations rich in mnAChRs (e.g., from Torpedo electric organ or a cell line expressing the receptor).

  • Radioligand with known high affinity for mnAChR (e.g., [³H]epibatidine or ¹²⁵I-α-bungarotoxin).

  • Test compound (this compound) at various concentrations.

  • Binding buffer (e.g., Tris-HCl with BSA).

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Methodology:

  • Reaction Setup: In microcentrifuge tubes, combine the mnAChR membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).

  • Determination of Non-Specific Binding: A parallel set of tubes is prepared containing a high concentration of a known nAChR antagonist (e.g., d-tubocurarine) to saturate the receptors and measure non-specific binding.

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Filters are washed rapidly with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the log concentration of the test compound. An IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Visualization of Receptor-Level Interaction

The core of this compound's activity is its competitive antagonism at the mnAChR. This relationship can be visualized as a competition between the endogenous neurotransmitter and the synthetic peptide for the same binding site.

cluster_ligands Ligands in Synaptic Cleft cluster_receptor Postsynaptic Receptor ACh Acetylcholine (ACh) nAChR Binding Site Muscular Nicotinic Acetylcholine Receptor (mnAChR) Ion Channel (Closed) ACh->nAChR:f0 Binds to open channel (Contraction) DDBD DDBD Peptide DDBD->nAChR:f0 Competitively binds to block channel opening (Relaxation)

Figure 3: Competitive antagonism at the muscular nicotinic acetylcholine receptor (mnAChR).

Safety and Toxicological Profile

This compound is widely regarded as a safe ingredient for topical cosmetic applications.[11] The Environmental Working Group (EWG) rates it as a low-hazard ingredient.[11][12] Potential side effects are generally limited to mild skin irritation, such as redness or itching, in some individuals.[11] The available safety data sheets (SDS) for the compound classify it as potentially harmful if swallowed and a cause of skin and eye irritation in its pure, undiluted form, necessitating standard laboratory precautions during handling.[13] To date, no significant systemic toxicity has been associated with its intended topical use in cosmetic formulations.

Conclusion

This compound is a well-characterized synthetic peptide that functions as a potent and reversible antagonist of the muscular nicotinic acetylcholine receptor. Its mechanism of action, mimicking the snake venom peptide Waglerin-1, effectively blocks neuromuscular transmission at the postsynaptic level, leading to muscle relaxation. Quantitative data from both in vitro and in vivo studies support its efficacy. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this and similar neuromuscular blocking compounds. Its established safety profile for topical use has made it a valuable active ingredient in the cosmetics industry for addressing expression wrinkles.

References

The Structure-Activity Relationship of Dipeptide Diaminobutyroyl Benzylamide Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptide Diaminobutyroyl Benzylamide Diacetate, a synthetic peptide also known by the tradename SYN®-AKE, has emerged as a significant compound in the field of cosmetic science and dermatology for its myorelaxant properties.[1] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this dipeptide, detailing its mechanism of action, summarizing key quantitative data, and outlining comprehensive experimental protocols for its evaluation. By mimicking the action of Waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri), this peptide acts as an antagonist of the muscle nicotinic acetylcholine receptor (nAChR), leading to a reduction in muscle contractions and a subsequent decrease in the appearance of expression lines and wrinkles.[2][3][4][5][6] This document serves as a resource for researchers and professionals engaged in the development and assessment of novel cosmetic and therapeutic agents targeting the neuromuscular junction.

Introduction

Expression wrinkles are a prominent sign of skin aging, resulting from the repetitive contraction of facial muscles. The quest for non-invasive topical treatments that can mitigate these wrinkles has led to the development of various neuro-inhibitory peptides. This compound is a notable example, designed to mimic the neuromuscular blocking activity of snake venom.[3][4] Its chemical structure is optimized for stability, solubility, and skin penetration, allowing for its incorporation into cosmetic formulations.[2] This guide will explore the intricate relationship between the peptide's structure and its biological activity, providing a scientific foundation for its application and further research.

Chemical Properties

This compound is a small synthetic peptide with the following chemical properties:

PropertyValueSource
INCI Name This compound[3]
CAS Number 823202-99-9[3][7]
Molecular Formula C24H36N6O6[3]
Molecular Weight ~503.6 g/mol [3]
Appearance White to light cream-colored powder[3]
Solubility Water-soluble[3]

Mechanism of Action: Structure-Activity Relationship

The primary mechanism of action of this compound is its competitive antagonism of the muscle nicotinic acetylcholine receptor (nAChR) at the postsynaptic membrane of the neuromuscular junction.[2][3][4][8]

Mimicking Waglerin-1

The peptide's structure is a key determinant of its activity, designed to mimic the spatial conformation of Waglerin-1.[2][4][5][6] This allows it to bind to the ε-subunit of the nAChR, sterically hindering the binding of the endogenous neurotransmitter, acetylcholine (ACh).[4]

Inhibition of Muscle Contraction

By blocking the binding of ACh to its receptor, the dipeptide prevents the opening of the ion channel. This inhibition of sodium ion (Na+) influx prevents the depolarization of the muscle cell membrane, thereby blocking the signal for muscle contraction.[4][6] The result is a reversible relaxation of the facial muscles, leading to a reduction in the depth and appearance of expression wrinkles.[2][3]

Downstream Signaling Effects

Beyond direct receptor antagonism, the peptide's action leads to a modulation of downstream signaling pathways. By preventing depolarization, it reduces the influx of intracellular calcium (Ca2+), a critical secondary messenger in muscle contraction.[2] There is also evidence to suggest that it can modulate the expression of genes involved in muscle contraction and cell adhesion.[2]

cluster_0 Neuromuscular Junction cluster_1 Signaling Cascade nerve Motor Neuron Terminal synapse Synaptic Cleft nerve->synapse Release of Acetylcholine (ACh) ACh Acetylcholine (ACh) muscle Muscle Fiber Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) peptide Dipeptide Diaminobutyroyl Benzylamide Diacetate peptide->nAChR Blocks depolarization Membrane Depolarization nAChR->depolarization Activates ACh->nAChR Binds to ca_influx Ca2+ Influx depolarization->ca_influx Triggers contraction Muscle Contraction ca_influx->contraction Induces

Figure 1. Signaling pathway of this compound at the neuromuscular junction.

Quantitative Efficacy Data

Clinical and in vivo studies have demonstrated the anti-wrinkle efficacy of this compound.

Study ParameterConcentrationDurationResultsSource
Wrinkle Depth, Volume, and Number~0.2%4 weeksUp to 25% reduction in wrinkle depth.[3]
Wrinkle DepthNot specified15 minutesImmediate reduction observed.[3]
Glabellar Wrinkle Area4% formulation4 weeks13.52% reduction.
Glabellar Wrinkle Length4% formulation4 weeks14% reduction.
Glabellar Wrinkle Volume4% formulation4 weeks13.59% reduction.
Wrinkle Size4% dilution28 daysOver 50% reduction.[6]
Muscle Contraction FrequencyNot specified2 minutesReduction observed.[6]

Experimental Protocols

This section outlines detailed methodologies for key experiments to evaluate the structure-activity relationship of this compound.

In Vitro Assays

start Start: In Vitro Evaluation receptor_binding nAChR Binding Assay (Radioligand Competition) start->receptor_binding muscle_contraction Muscle Cell Contraction Assay (Cultured Myotubes) start->muscle_contraction calcium_flux Calcium Influx Assay (Fluorescent Indicators) start->calcium_flux gene_expression Gene Expression Analysis (qRT-PCR) start->gene_expression end End: In Vitro Characterization receptor_binding->end muscle_contraction->end calcium_flux->end gene_expression->end

Figure 2. Workflow for in vitro experimental evaluation.

  • Objective: To determine the binding affinity (IC₅₀) of the dipeptide to the nAChR.

  • Materials:

    • Cell membranes expressing the human muscle nAChR.

    • Radioligand (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin).

    • This compound test solutions of varying concentrations.

    • Assay buffer, glass fiber filters, scintillation cocktail, and a scintillation counter.

  • Protocol:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test dipeptide.

    • Allow the binding to reach equilibrium.

    • Separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of inhibition of radioligand binding at each dipeptide concentration.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the dipeptide concentration and fitting the data to a sigmoidal dose-response curve.

  • Objective: To assess the inhibitory effect of the dipeptide on ACh-induced muscle cell contraction.

  • Materials:

    • Cultured human skeletal muscle cells (myotubes).

    • Acetylcholine (ACh) solution.

    • This compound test solutions.

    • Culture medium.

    • Microscope with image analysis software.

  • Protocol:

    • Culture human myoblasts and differentiate them into myotubes.

    • Pre-incubate the myotubes with varying concentrations of the test dipeptide for a defined period.

    • Induce contraction by adding a standardized concentration of ACh to the culture medium.

    • Record images or videos of the myotubes before and after the addition of ACh.

    • Quantify the degree of myotube shortening or contraction using image analysis software.

    • Compare the contraction in dipeptide-treated cells to untreated control cells to determine the percentage of inhibition.

  • Objective: To measure the effect of the dipeptide on ACh-induced intracellular calcium elevation.

  • Materials:

    • Cultured cells expressing nAChRs (e.g., myotubes or a suitable cell line).

    • Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM or Fura-2 AM).

    • Acetylcholine (ACh) solution.

    • This compound test solutions.

    • Fluorescence microplate reader or fluorescence microscope.

  • Protocol:

    • Load the cells with the calcium-sensitive fluorescent dye.

    • Wash the cells to remove excess dye.

    • Pre-incubate the cells with varying concentrations of the test dipeptide.

    • Measure the baseline fluorescence.

    • Stimulate the cells with ACh and record the change in fluorescence intensity over time.

    • Analyze the data to determine the peak fluorescence and the area under the curve, which are indicative of the intracellular calcium concentration.

    • Compare the calcium response in dipeptide-treated cells to that of untreated controls.

  • Objective: To investigate the effect of the dipeptide on the expression of genes related to muscle contraction and cell adhesion in skin cells.

  • Materials:

    • Cultured human dermal fibroblasts or keratinocytes.

    • This compound test solution.

    • RNA extraction kit.

    • Reverse transcription kit.

    • Quantitative real-time PCR (qRT-PCR) instrument and reagents.

    • Primers for target genes (e.g., actin, myosin, cadherins) and a housekeeping gene for normalization.

  • Protocol:

    • Treat the cultured skin cells with the test dipeptide for a specified duration.

    • Extract total RNA from the cells.

    • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

    • Perform qRT-PCR using primers for the target and housekeeping genes.

    • Analyze the qRT-PCR data to determine the relative fold change in gene expression in treated cells compared to untreated controls.

In Vivo Efficacy Evaluation

start Start: In Vivo Efficacy Study recruitment Subject Recruitment (Defined Inclusion/Exclusion Criteria) start->recruitment baseline Baseline Wrinkle Assessment (e.g., Replica, Imaging) recruitment->baseline treatment Topical Application (Test vs. Placebo Formulation) baseline->treatment follow_up Follow-up Assessments (e.g., Weeks 2, 4, 8) treatment->follow_up analysis Data Analysis (Statistical Comparison) follow_up->analysis end End: Efficacy Determination analysis->end

References

In Vitro Characterization of Dipeptide Diaminobutyroyl Benzylamide Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide diaminobutyroyl benzylamide diacetate, a synthetic tripeptide, has garnered significant attention in the fields of dermatology and cosmetic science for its targeted anti-aging properties.[1][2][3] This technical guide provides an in-depth overview of the in vitro characterization of this peptide, focusing on its mechanism of action, experimental protocols for its evaluation, and a summary of its biological effects. Marketed under the trade name SYN®-AKE, this peptide is designed to mimic the activity of Waglerin-1, a component of the Temple Viper's venom, which acts as a neuromuscular blocking agent.[2][3][4][5][6]

Physicochemical Properties

PropertyValueSource
INCI Name This compound[4]
CAS Number 823202-99-9[4]
Molecular Formula C19H29N5O3.2C2H4O2[7]
Molecular Weight 495.57 g/mol [7][8]
Appearance White to light cream-colored powder[4]
Solubility Water-soluble[4]
Purity ≥95.0 % by HPLC[5]

Mechanism of Action: Neuromuscular Blockade

The primary mechanism of action of this compound is the inhibition of muscle contraction.[2] It functions as a competitive antagonist of the muscular nicotinic acetylcholine receptor (nAChR) located on the postsynaptic membrane of the neuromuscular junction.[2][4][5][9][10]

By binding to the nAChR, the peptide blocks the binding of the neurotransmitter acetylcholine (ACh).[2][9] This prevents the influx of sodium ions (Na+) into the muscle cell, thereby inhibiting depolarization and subsequent muscle contraction.[5][9][10] The result is a flaccid paralysis, or relaxation, of the muscle.[4][5][9][10] This targeted action on facial muscles helps to reduce the appearance of expression lines and wrinkles.[2][4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Nerve Impulse Nerve Impulse ACh Vesicle Acetylcholine Vesicle Nerve Impulse->ACh Vesicle Triggers release ACh Acetylcholine ACh Vesicle->ACh Releases nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Muscle Contraction Muscle Contraction nAChR->Muscle Contraction Activates Muscle Relaxation Muscle Relaxation nAChR->Muscle Relaxation Leads to (when blocked) DDBD Dipeptide diaminobutyroyl benzylamide diacetate DDBD->nAChR Blocks

Mechanism of action of this compound.

In Vitro Efficacy Data

AssayParameterTypical Value RangePurpose
Receptor Binding Assay Kd (Dissociation Constant) nM to µMMeasures the affinity of the peptide for the nicotinic acetylcholine receptor.
Enzyme Inhibition Assay IC50 (Half-maximal Inhibitory Concentration) µM to mMQuantifies the concentration of the peptide required to inhibit acetylcholine binding by 50%.
Cell-Based Muscle Contraction Assay EC50 (Half-maximal Effective Concentration) µM to mMDetermines the concentration of the peptide that produces 50% of its maximal muscle relaxing effect.

Experimental Protocols

Detailed methodologies for key in vitro experiments to characterize this compound are provided below.

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay

This assay determines the binding affinity of the dipeptide to the nAChR.

Workflow:

A Prepare membrane fraction from nAChR-expressing cells B Incubate membrane with radiolabeled ligand (e.g., [3H]epibatidine) A->B C Add varying concentrations of Dipeptide diaminobutyroyl benzylamide diacetate B->C D Separate bound from free radioligand C->D E Quantify radioactivity D->E F Calculate Kd value E->F

Workflow for a nAChR binding assay.

Methodology:

  • Cell Culture and Membrane Preparation: Utilize a cell line expressing the human muscle nAChR (e.g., TE671 cells). Culture cells to confluency, harvest, and prepare a crude membrane fraction by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled nAChR antagonist (e.g., [³H]α-bungarotoxin) and varying concentrations of this compound.

  • Incubation and Separation: Incubate the mixture at room temperature to allow binding to reach equilibrium. Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Perform a competitive binding analysis to determine the Ki or IC50 value, which can then be used to calculate the dissociation constant (Kd).

In Vitro Muscle Contraction Assay

This assay evaluates the ability of the dipeptide to inhibit acetylcholine-induced muscle cell contraction.

Methodology:

  • Cell Culture: Culture myotubes (differentiated myoblasts) in a suitable medium. C2C12 mouse myotubes are a commonly used model.[11]

  • Treatment: Pre-incubate the myotubes with varying concentrations of this compound for a specified period.

  • Stimulation: Induce muscle contraction by adding a known concentration of acetylcholine or another cholinergic agonist like carbachol.[12]

  • Measurement: Quantify the extent of muscle contraction. This can be done through various methods, including measuring the change in cell length or area using microscopy and image analysis software, or by measuring the release of a pre-loaded fluorescent dye upon cell contraction.

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value, representing the concentration of the peptide that inhibits 50% of the maximal acetylcholine-induced contraction.

Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay assesses the effect of the dipeptide on the production of collagen, a key structural protein in the skin.

Workflow:

A Culture human dermal fibroblasts B Treat cells with Dipeptide diaminobutyroyl benzylamide diacetate A->B C Lyse cells and collect culture supernatant B->C D Quantify total protein concentration C->D E Measure collagen levels (e.g., using ELISA or Sircol assay) C->E F Normalize collagen levels to total protein D->F E->F

Workflow for a collagen synthesis assay.

Methodology:

  • Cell Culture: Culture primary human dermal fibroblasts in a growth medium.

  • Treatment: Treat the cells with different concentrations of this compound for 24-72 hours.

  • Sample Collection: Collect the cell culture supernatant and/or the cell lysate.

  • Collagen Quantification: Measure the amount of newly synthesized collagen using a quantitative assay such as the Sircol™ Soluble Collagen Assay or an ELISA specific for pro-collagen type I.

  • Data Analysis: Normalize the collagen levels to the total protein content in each sample to account for differences in cell number.

In Vitro Skin Irritation Test

This assay evaluates the potential of the dipeptide to cause skin irritation using a reconstructed human epidermis (RhE) model.

Methodology:

  • Tissue Model: Utilize commercially available RhE models (e.g., EpiDerm™, SkinEthic™ RHE).[13][14][15]

  • Application: Topically apply this compound to the surface of the RhE tissue. Include a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate).

  • Incubation: Incubate the tissues for a defined period (e.g., 60 minutes).[13]

  • Post-Incubation: Remove the test substance and incubate the tissues in fresh medium for an extended period (e.g., 42 hours).[13]

  • Viability Assessment: Determine tissue viability using the MTT assay.[13] A reduction in viability below a certain threshold (e.g., 50%) indicates an irritant potential.[13]

In Vitro Antioxidant Activity Assay (DPPH)

This assay measures the free radical scavenging capacity of the dipeptide.

Methodology:

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent (e.g., methanol or ethanol).[16][17]

  • Reaction: Mix the DPPH solution with various concentrations of this compound.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific time (e.g., 30 minutes).[17]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.[16][17]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. A decrease in absorbance indicates antioxidant activity.

In Vitro Skin Barrier Function Assay

This assay assesses the effect of the dipeptide on the integrity of the skin barrier.

Methodology:

  • Model: Use in vitro 3D human skin models or ex vivo skin explants.[18][19][20]

  • Treatment: Topically apply this compound to the skin model.

  • Barrier Challenge (Optional): The barrier may be compromised using a chemical irritant like sodium dodecyl sulfate (SDS) to simulate dry or damaged skin.[19]

  • Measurement of Barrier Integrity: Assess barrier function by measuring transepidermal water loss (TEWL) or by quantifying the penetration of a fluorescent tracer molecule through the skin model.[19] Electrical impedance spectroscopy (EIS) can also be used to measure changes in barrier function.[21][22]

  • Data Analysis: Compare the barrier function of treated tissues to that of untreated or vehicle-treated controls.

In Vitro Anti-Inflammatory Assay

This assay evaluates the potential of the dipeptide to reduce the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Use a relevant cell line, such as human keratinocytes or RAW 264.7 macrophages.[23][24]

  • Inflammatory Stimulus: Induce an inflammatory response by treating the cells with an inflammatory agent like lipopolysaccharide (LPS).[23]

  • Treatment: Co-treat the cells with the inflammatory stimulus and varying concentrations of this compound.

  • Cytokine Measurement: After a suitable incubation period, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) using ELISA kits.[23][25]

  • Data Analysis: Determine the ability of the dipeptide to inhibit the production of these cytokines in a dose-dependent manner.

Summary of In Vitro Biological Effects

Biological EffectIn Vitro EvidenceReference
Muscle Relaxation Antagonist of the muscular nicotinic acetylcholine receptor (mnAChR), leading to the inhibition of muscle contraction.[2][4][5][9][10]
Anti-Wrinkle Reduces the frequency of muscle contractions, which can smooth expression lines.[2][4]
Stimulation of Extracellular Matrix May stimulate the production of collagen and elastin.
Skin Barrier Enhancement Interacts with keratinocytes to promote cell cohesion and strengthen the skin barrier.[2]
Anti-Inflammatory Properties Modulates inflammatory pathways and reduces the production of pro-inflammatory cytokines like IL-6 and TNF-α.[2]
Antioxidant Activity Exhibits antioxidant properties by neutralizing reactive oxygen species (ROS).[4]

Safety and Toxicology

In vitro skin irritation tests using reconstructed human epidermis models can be employed to assess the safety of this compound for topical applications.[13][14][15][26][27] These tests help to classify the substance as an irritant or non-irritant according to regulatory guidelines.

Conclusion

This compound is a synthetic peptide with a well-defined mechanism of action as a neuromuscular blocking agent. Its primary in vitro effect is the competitive antagonism of the nicotinic acetylcholine receptor, leading to muscle relaxation. Additionally, preliminary in vitro evidence suggests potential benefits for skin barrier function, collagen synthesis, and antioxidant and anti-inflammatory activity. The experimental protocols outlined in this guide provide a framework for the comprehensive in vitro characterization of this and similar peptide-based cosmetic ingredients. Further research is warranted to quantify the full spectrum of its in vitro activities and to further substantiate its efficacy and safety.

References

An In-depth Technical Guide on the Effects of Dipeptide Diaminobutyroyl Benzylamide Diacetate on Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

December 28, 2025

Abstract

Dipeptide diaminobutyroyl benzylamide diacetate, a synthetic tripeptide often marketed as SYN®-AKE, has emerged as a significant compound in the study of muscle contraction, primarily within the dermatological and cosmetic fields.[1][2][3] This technical guide provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized to evaluate its effects. By mimicking the activity of Waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri), this peptide acts as a potent antagonist of the muscle nicotinic acetylcholine receptor (mnAChR), inducing reversible muscle relaxation.[1][3][4][5][6][7][8] This document consolidates available data, details relevant experimental methodologies, and presents signaling pathways and workflows to serve as a resource for researchers in pharmacology and drug development.

Introduction

This compound is a small synthetic peptide developed for its specific action at the neuromuscular junction (NMJ).[1] Its development was inspired by the paralyzing effect of the venom of the Temple Viper, which contains the neurotoxin Waglerin-1.[3][9] This peptide provides a non-toxic, reversible, and targeted approach to modulating muscle activity, making it a subject of interest for applications requiring localized muscle relaxation, most notably in anti-aging cosmetic formulations designed to reduce expression wrinkles.[3][4][10][11]

The peptide's molecular structure is designed to competitively inhibit the receptors responsible for initiating muscle contraction, thereby leading to a flaccid, relaxed state in the targeted muscle tissue.[1][12] This guide delves into the precise molecular interactions and physiological consequences of this inhibition.

Mechanism of Action: Neuromuscular Blockade

The primary function of this compound is to inhibit neuronal signals that trigger muscle contraction.[1] This is achieved through its activity as a competitive antagonist at the postsynaptic muscle nicotinic acetylcholine receptor (mnAChR).[1][4][6][12][13]

The Neuromuscular Junction Signaling Cascade

Under normal physiological conditions, muscle contraction is initiated by the following sequence of events:

  • An action potential travels down a motor neuron to the axon terminal.

  • This depolarization triggers the influx of Ca²⁺ ions into the nerve terminal.

  • The increase in intracellular calcium causes synaptic vesicles containing the neurotransmitter acetylcholine (ACh) to fuse with the presynaptic membrane, releasing ACh into the synaptic cleft.

  • ACh diffuses across the synaptic cleft and binds to mnAChRs on the postsynaptic membrane (the sarcolemma) of the muscle cell.

  • The binding of ACh opens the ion channel of the mnAChR, leading to an influx of sodium ions (Na⁺) into the muscle cell.[6][13]

  • This influx of Na⁺ generates an end-plate potential, which, if it reaches the threshold, triggers a muscle action potential that propagates along the sarcolemma and into the T-tubules, ultimately leading to muscle contraction.

Inhibition by this compound

This compound mimics the structure of Waglerin-1 and competitively binds to the ε-subunit of the mnAChR.[6][14] This binding action physically obstructs acetylcholine from accessing its receptor binding site.[1][6] Consequently, the ion channel remains closed, preventing the influx of Na⁺ ions.[5][6][13] The lack of sodium influx prevents the depolarization of the postsynaptic membrane, thereby blocking the transmission of the nerve impulse and keeping the muscle in a relaxed state.[6][9] This antagonism is reversible, meaning the effect diminishes as the peptide is cleared from the receptor site.[4][7]

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Action_Potential Action Potential Arrives Ca_Influx Voltage-gated Ca²⁺ Channels Open Action_Potential->Ca_Influx Vesicle_Fusion ACh Vesicle Fusion and Release Ca_Influx->Vesicle_Fusion ACh Acetylcholine (ACh) Vesicle_Fusion->ACh mnAChR mnACh Receptor ACh->mnAChR Binds DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->mnAChR Blocks Relaxation Muscle Relaxation Na_Influx Na⁺ Influx & Depolarization mnAChR->Na_Influx mnAChR->Relaxation Contraction Muscle Contraction Na_Influx->Contraction

Mechanism of neuromuscular blockade by the dipeptide.

Quantitative Efficacy Data

Clinical and in vivo studies have quantified the effects of this compound, primarily focusing on its application in reducing facial wrinkles. The data highlights its efficacy in relaxing the underlying muscles responsible for expression lines.

Study ParameterConcentration of Active CompoundDuration of StudyResultsSource
Wrinkle Reduction (Glabella)4% of a product containing 2500 ppm of the dipeptide4 weeks- 13.52% reduction in wrinkle area- 14% reduction in wrinkle length- 13.59% reduction in wrinkle volume[15]
General Wrinkle ReductionNot Specified28 daysUp to 52% reduction in wrinkles[14]
Wrinkle Depth Reduction~0.2%4 weeksUp to 25% reduction in wrinkle depth[4]
Muscle Contraction FrequencyNot Specified2 minutesReduction in the frequency of muscle contractions observed[16]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of neuromuscular blocking agents. Below is a representative methodology for an ex vivo skeletal muscle contractility assay, synthesized from established techniques in the field.[17][18][19]

Ex Vivo Isolated Skeletal Muscle Contractility Assay

This protocol describes the direct measurement of muscle force in an isolated rodent muscle preparation to assess the inhibitory effects of this compound.

4.1.1 Materials and Equipment

  • Animal Model: Male C57BL/6 mouse (8-12 weeks old).

  • Muscles: Extensor digitorum longus (EDL) or Soleus muscle.[17]

  • Apparatus: Isolated muscle testing system (e.g., Aurora Scientific 1200A), including a force transducer, motor arm, electrical field stimulator, and a temperature-controlled tissue bath.[18][20]

  • Solutions:

    • Krebs-Henseleit or Ringer's solution, bubbled with carbogen (95% O₂ / 5% CO₂).[18][20]

    • This compound stock solution (in distilled water or appropriate vehicle).

    • Acetylcholine chloride stock solution.

  • Surgical Tools: Fine dissection scissors, forceps, surgical suture (e.g., 4-0 silk).

4.1.2 Procedure

  • Muscle Dissection:

    • Euthanize the mouse via an approved method.

    • Surgically excise the entire EDL or soleus muscle, keeping the tendons at both ends intact.[17]

    • Immediately place the isolated muscle in a dissection dish containing chilled, carbogen-perfused Ringer's solution.[20]

  • Muscle Mounting:

    • Securely tie surgical sutures to the tendons at both ends of the muscle.[17]

    • Mount the muscle vertically in the tissue bath, attaching one tendon to a fixed anchor and the other to the lever arm of the force transducer.[18][20]

    • Fill the bath with Ringer's solution maintained at a physiological temperature (e.g., 37°C) and continuously bubble with carbogen.[18]

  • Equilibration and Optimization:

    • Allow the muscle to equilibrate for 15-30 minutes, applying a slight resting tension.[20]

    • Determine the optimal muscle length (L₀) by incrementally stretching the muscle and delivering single electrical pulses (twitches) until the maximum twitch force is achieved.

    • Determine the supramaximal stimulation voltage and optimal frequency for eliciting maximal tetanic force (typically ~100-120 Hz for EDL).[17]

  • Data Acquisition (Baseline):

    • Induce a baseline maximal tetanic contraction by stimulating the muscle at the optimal frequency for ~500 ms.

    • Record the peak tetanic force (P₀).

    • Wash the muscle with fresh Ringer's solution and allow a 5-10 minute recovery period.

  • Application of Test Compound:

    • Introduce this compound into the bath at the desired final concentration (e.g., in a dose-response curve from 1 µM to 100 µM).

    • Allow the compound to incubate with the muscle for a predetermined period (e.g., 20 minutes).

  • Post-Treatment Contraction Measurement:

    • Induce a tetanic contraction under the same stimulation parameters used for the baseline measurement.

    • Record the peak tetanic force in the presence of the dipeptide.

    • To test for competitive antagonism, repeat the contraction measurement in the presence of both the dipeptide and a high concentration of acetylcholine.

  • Data Analysis:

    • Calculate the percentage inhibition of muscle contraction for each concentration of the dipeptide using the formula: % Inhibition = (1 - (Force_with_peptide / Baseline_Force)) * 100.

    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration of the peptide that causes 50% inhibition of contraction).

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Dissection 1. Isolate Muscle (e.g., Mouse EDL) Mounting 2. Mount in Tissue Bath with Force Transducer Dissection->Mounting Equilibration 3. Equilibrate & Determine Optimal Length (L₀) Mounting->Equilibration Baseline 4. Measure Baseline Tetanic Force (P₀) Equilibration->Baseline Incubation 5. Incubate with Dipeptide (Varying Concentrations) Baseline->Incubation Post_Treat 6. Measure Tetanic Force Post-Incubation Incubation->Post_Treat Washout 7. Washout and Recovery Post_Treat->Washout Inhibition 8. Calculate % Inhibition of Contraction Washout->Inhibition IC50 9. Plot Dose-Response Curve & Determine IC₅₀ Inhibition->IC50

Workflow for an ex vivo muscle contractility assay.

Additional Pharmacological Effects

Beyond its primary role as a neuromuscular blocker, some research suggests that this compound may possess other biological activities. These include potential anti-inflammatory properties through the modulation of pro-inflammatory cytokines like IL-6 and TNF-α, and the potential to stimulate the production of collagen and elastin, which are key structural proteins in the skin.[1] Further investigation is required to fully elucidate these secondary mechanisms and their therapeutic potential.

Conclusion

This compound is a well-characterized synthetic peptide that functions as a reversible, competitive antagonist of the muscle nicotinic acetylcholine receptor.[1][4][6] Its ability to safely inhibit muscle contraction has been quantified, primarily in the context of cosmetic dermatology for the reduction of expression wrinkles.[14][15] The standardized experimental protocols, such as the ex vivo muscle contractility assay, provide a robust framework for further investigation into its pharmacological properties and for the development of new therapeutic applications. This guide serves as a foundational resource for scientists and researchers aiming to leverage the unique neuromuscular blocking properties of this compound.

References

An In-depth Technical Guide on the Cellular Uptake and Localization of Dipeptide Diaminobutyroyl Benzylamide Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available scientific literature does not currently provide specific quantitative data or detailed experimental studies on the cellular uptake and subcellular localization of Dipeptide Diaminobutyroyl Benzylamide Diacetate. Therefore, this document serves as a comprehensive technical guide outlining the established methodologies and theoretical frameworks that can be employed to investigate these processes for this specific peptide. The experimental protocols, data tables, and signaling pathways described herein are based on general principles of peptide cell biology and are intended to be a roadmap for future research.

Introduction

This compound, commercially known as SYN®-AKE, is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a peptide found in the venom of the temple viper.[1][2] Its primary mechanism of action involves the reversible inhibition of the muscular nicotinic acetylcholine receptor (mnAChR), which leads to the relaxation of facial muscles and a reduction in the appearance of expression wrinkles.[2][3][4][5][6] While its topical application in cosmetics is well-established, a deeper understanding of its cellular pharmacokinetics, specifically its ability to penetrate cells and its subsequent intracellular fate, is crucial for elucidating its full biological activity and assessing its potential for broader therapeutic applications. This guide provides a detailed framework for investigating the cellular uptake and localization of this dipeptide.

Cellular Uptake Analysis

The entry of this compound into target cells, such as keratinocytes and neurons, is a critical prerequisite for its intracellular activity. The following sections detail a proposed methodology for quantifying its cellular uptake.

Quantitative Data on Cellular Uptake

As specific data for this dipeptide is unavailable, the following table is presented as a template for the structured presentation of future experimental findings.

ParameterValueCell Line(s)Incubation Time (h)Concentration (µM)Experimental Method
Uptake Efficiency (%) Data not availablee.g., HaCaT, SH-SY5Y
Km (µM) Data not available
Vmax (pmol/min/mg protein) Data not available
Half-maximal effective concentration (EC₅₀) (µM) Data not available
Experimental Protocol: Cellular Uptake Quantification

This protocol describes a method for quantifying the cellular uptake of a fluorescently labeled version of the dipeptide.

  • Peptide Labeling: Synthesize or procure this compound conjugated to a fluorescent probe (e.g., FITC, Alexa Fluor 488).

  • Cell Culture:

    • Seed human keratinocytes (HaCaT) or neuronal cells (SH-SY5Y) in a 96-well black, clear-bottom plate at a density of 1 x 10⁴ cells/well.

    • Culture for 24 hours in a standard cell culture medium (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.

  • Uptake Assay:

    • Prepare a series of concentrations of the fluorescently labeled dipeptide in a serum-free medium.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add the peptide solutions to the cells and incubate for various time points (e.g., 1, 4, 8, 12, 24 hours).

    • To terminate the uptake, aspirate the peptide solution and wash the cells three times with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).

  • Quantification:

    • Measure the fluorescence intensity of the cell lysates using a microplate reader at the appropriate excitation and emission wavelengths.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the fluorescence intensity to the protein concentration to determine the relative uptake.

    • A standard curve of the labeled peptide can be used to quantify the absolute amount of internalized peptide.

Experimental Workflow: Cellular Uptake Assay

G cluster_prep Preparation cluster_treatment Treatment cluster_quantification Quantification cell_seeding Seed cells in 96-well plate incubation Incubate cells with labeled dipeptide cell_seeding->incubation peptide_labeling Prepare fluorescently-labeled dipeptide peptide_labeling->incubation wash Wash cells to remove unbound peptide incubation->wash lysis Lyse cells wash->lysis fluorescence_reading Measure fluorescence lysis->fluorescence_reading protein_assay Measure protein concentration lysis->protein_assay normalization Normalize fluorescence to protein fluorescence_reading->normalization protein_assay->normalization

Caption: Workflow for quantifying cellular uptake of a fluorescent peptide.

Subcellular Localization Analysis

Identifying the intracellular compartments where this compound accumulates is essential for understanding its potential intracellular targets and mechanisms of action beyond receptor binding.

Quantitative Data on Subcellular Localization

This table provides a template for summarizing co-localization data obtained from imaging studies.

OrganellePearson's Correlation CoefficientOverlap Coefficient (Mander's)Cell Line(s)
Endosomes Data not availableData not availablee.g., HaCaT, SH-SY5Y
Lysosomes Data not availableData not available
Mitochondria Data not availableData not available
Nucleus Data not availableData not available
Cytosol Data not availableData not available
Experimental Protocol: Confocal Microscopy for Subcellular Localization
  • Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Peptide Treatment: Incubate the cells with the fluorescently labeled dipeptide for a predetermined time and concentration.

  • Organelle Staining:

    • Wash the cells with PBS.

    • Stain for specific organelles using fluorescent dyes or immunofluorescence. For example:

      • Endosomes/Lysosomes: LysoTracker Red

      • Mitochondria: MitoTracker Red CMXRos

      • Nucleus: DAPI

    • Follow the manufacturer's instructions for each stain.

  • Imaging:

    • Acquire Z-stack images using a confocal laser scanning microscope with appropriate laser lines and emission filters for the peptide's fluorophore and the organelle stains.

  • Image Analysis:

    • Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the co-localization between the peptide's fluorescence signal and the signals from the organelle markers.

    • Calculate co-localization coefficients such as Pearson's Correlation Coefficient and Mander's Overlap Coefficient.

Experimental Workflow: Subcellular Localization

G cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis cell_culture Culture cells on coverslips peptide_incubation Incubate with fluorescent dipeptide cell_culture->peptide_incubation organelle_stain Stain for specific organelles peptide_incubation->organelle_stain imaging Confocal Microscopy organelle_stain->imaging co_localization Co-localization Analysis imaging->co_localization

Caption: Workflow for subcellular localization via confocal microscopy.

Putative Signaling Pathways in Cellular Uptake

The cellular uptake of peptides often occurs via endocytosis. The specific pathway can depend on the peptide's physicochemical properties and the cell type. Research into the uptake of this compound could investigate the involvement of the following major endocytic pathways.

  • Clathrin-Mediated Endocytosis: A primary route for the internalization of many receptors and their ligands.

  • Caveolae-Mediated Endocytosis: Involves flask-shaped invaginations of the plasma membrane and is often associated with signal transduction.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid and solutes.

The involvement of these pathways can be investigated using specific pharmacological inhibitors in conjunction with the cellular uptake assays described above.

Diagram of Putative Uptake Pathways

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol extracellular_peptide Dipeptide clathrin Clathrin-coated pit extracellular_peptide->clathrin Clathrin-mediated caveolae Caveolae extracellular_peptide->caveolae Caveolae-mediated macropinocytosis Membrane ruffling extracellular_peptide->macropinocytosis endosome Early Endosome clathrin->endosome caveolae->endosome macropinocytosis->endosome lysosome Lysosome endosome->lysosome Degradation cytosolic_release Cytosolic Target endosome->cytosolic_release Endosomal escape

Caption: Hypothesized endocytic pathways for dipeptide internalization.

Conclusion and Future Directions

While this compound is a well-known cosmetic ingredient, a significant knowledge gap exists regarding its cellular uptake and intracellular behavior. The experimental frameworks presented in this guide provide a clear path for future research to elucidate these aspects. Key future research directions should include:

  • Kinetic analysis of uptake: To determine the rate and efficiency of internalization.

  • Inhibition studies: To identify the specific endocytic pathways involved.

  • Advanced imaging techniques: To provide high-resolution visualization of its subcellular distribution over time.

  • Functional assays: To determine if the internalized peptide has intracellular biological activities.

A thorough investigation of these areas will not only enhance our fundamental understanding of this dipeptide but may also unlock its potential for novel therapeutic applications.

References

Biomimetic Properties of Dipeptide Diaminobutyroyl Benzylamide Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide Diaminobutyroyl Benzylamide Diacetate, commercially known as SYN®-AKE, is a synthetic tripeptide with potent anti-wrinkle properties.[1] It is a biomimetic compound, meaning it mimics a natural biological process.[2] Specifically, it replicates the activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri).[1][3] This technical guide provides an in-depth analysis of the biomimetic properties of this compound, its mechanism of action, relevant signaling pathways, quantitative efficacy data, and the experimental protocols used to evaluate its function.

Chemical Properties:

PropertyValueReference
INCI Name This compound[3]
CAS Number 823202-99-9[3]
Molecular Formula C19H29N5O3.2C2H4O2[]
Molecular Weight 495.57 g/mol []
Appearance White to light cream-colored powder[3]
Solubility Water-soluble[3]

Mechanism of Action: A Biomimetic Approach to Muscle Relaxation

The primary mechanism of action of this compound is the inhibition of muscle contractions.[2] It functions as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR) at the postsynaptic membrane of the neuromuscular junction.[1][5][6]

By binding to the ε subunit of the mnAChR, the peptide blocks the binding of the neurotransmitter acetylcholine (ACh).[1] This prevents the opening of the receptor's ion channel, thereby inhibiting the influx of sodium ions (Na+) into the muscle cell.[1][7] The lack of sodium ion influx prevents the depolarization of the muscle cell membrane, leading to a state of relaxation.[1] This reversible muscle relaxation helps to smooth out expression lines and reduce the appearance of wrinkles, particularly those formed by repetitive facial movements.[3][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathway and a general workflow for assessing the efficacy of this compound.

G cluster_0 Neuromuscular Junction cluster_1 Signaling Cascade nerve Motor Neuron Terminal ACh Acetylcholine (ACh) nerve->ACh Releases synapse Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) synapse->nAChR Binds to muscle Muscle Fiber Membrane (Postsynaptic) DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->nAChR Blocks Na_channel Na+ Channel (Closed) nAChR->Na_channel Prevents Opening Relaxation Muscle Relaxation Na_channel->Relaxation Leads to

Inhibitory Action at the Neuromuscular Junction.

G cluster_0 In-Vitro Assessment cluster_1 Ex-Vivo Assessment cluster_2 In-Vivo (Clinical) Assessment cell_culture Innervated Muscle Cell Culture treatment Treatment with DDBD cell_culture->treatment receptor_binding nAChR Binding Assay cell_culture->receptor_binding contraction_assay Measure Contraction Frequency treatment->contraction_assay skin_sample Human Skin Explant permeation_study Franz Diffusion Cell Permeation skin_sample->permeation_study analysis Quantify Peptide in Skin Layers permeation_study->analysis subjects Human Subjects application Topical Application of Formulation subjects->application wrinkle_analysis Wrinkle Depth & Volume Analysis (e.g., PRIMOS®) application->wrinkle_analysis data_collection Data Collection at Baseline, Week 4, etc. wrinkle_analysis->data_collection

General Experimental Workflow for Efficacy Assessment.

Quantitative Data from Efficacy Studies

The anti-wrinkle efficacy of this compound has been demonstrated in both in-vitro and in-vivo studies.

Table 1: In-Vitro Study Results

ParameterConcentrationDurationResultReference
Frequency of Muscle Cell Contractions 0.5 mM2 hours82% reduction[9]
Nicotinic Response Inhibition (vs. Nicotine) 500 µMNot Specified96.5% inhibition[10]

Table 2: In-Vivo (Clinical) Study Results

Study AreaFormulation ConcentrationDurationResultReference
Forehead Wrinkles 4% SYN®-AKE28 daysUp to 52% reduction in wrinkle size[9][11][12]
Crow's Feet 4% SYN®-AKE28 daysVisible reduction in wrinkle depth and smoother skin surface[13]
General Wrinkle Reduction Not Specified4 weeksUp to 25% reduction in wrinkle depth[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In-Vitro Nicotinic Acetylcholine Receptor (nAChR) Antagonist Assay

Objective: To determine the inhibitory effect of the peptide on nAChR activation.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK) cells or SH-EP1 cells stably expressing the desired human nAChR subtype (e.g., the adult muscle-type α1β1γδ or fetal α1β1δε) are cultured in appropriate media.[14][15]

  • Assay Preparation: Cells are plated in 96-well plates.[16] A fluorescent membrane potential-sensitive dye or a radioactive ion like 86Rb+ is loaded into the cells.[14]

  • Compound Application: A baseline reading is taken. The cells are then pre-incubated with varying concentrations of this compound for a specified period (e.g., 5-30 minutes).[14][15]

  • Agonist Stimulation: An nAChR agonist, such as acetylcholine or nicotine, is added at a concentration known to elicit a significant response (e.g., EC50 or EC90).[14]

  • Data Acquisition: The change in fluorescence or the efflux of 86Rb+ is measured immediately after agonist addition using a plate reader or scintillation counter.

  • Data Analysis: The response in the presence of the peptide is compared to the response with the agonist alone (positive control) and a vehicle control. The IC50 value (the concentration of peptide required to inhibit 50% of the agonist response) is calculated from the dose-response curve.[16]

In-Vitro Muscle Contraction Assay

Objective: To measure the ability of the peptide to reduce the frequency of muscle cell contractions.

Methodology:

  • Co-culture System: A co-culture of rat embryonic spinal cord cells (motor neurons) and rat skeletal muscle cells (myotubes) is established in a multi-well plate. This system allows for the formation of functional neuromuscular junctions.

  • Treatment: The co-cultures are treated with this compound at a specified concentration (e.g., 0.5 mM) dissolved in the culture medium.[9] Control wells are treated with a vehicle solution.

  • Observation and Recording: After a set incubation period (e.g., 2 hours), the spontaneous contractions of the myotubes are observed and recorded using a video microscope.[9]

  • Data Analysis: The number of contractions per minute is counted for both the treated and control groups. The percentage reduction in contraction frequency is then calculated.

In-Vivo Clinical Assessment of Anti-Wrinkle Efficacy

Objective: To quantify the reduction in skin wrinkles after topical application of a formulation containing the peptide.

Methodology:

  • Subject Recruitment: A cohort of human volunteers with visible facial wrinkles (e.g., forehead lines, crow's feet) is recruited.[3]

  • Product Application: Subjects are provided with a formulation containing a specific concentration of this compound (e.g., 4%) and instructed to apply it to the target facial areas twice daily for a defined period (e.g., 28 days).[11][12]

  • Baseline and Follow-up Measurements: At the beginning of the study (baseline) and at specified intervals (e.g., 15 minutes, 28 days), high-resolution 3D images of the skin surface are captured using a non-invasive optical profilometry system like PRIMOS® (Phase-shifting Rapid In-vivo Measurement of Skin).[3][9]

  • Image Analysis: The acquired images are analyzed using specialized software to calculate various wrinkle parameters, including:

    • Ra (Average Roughness): Represents the overall smoothness of the skin.[9]

    • Rz (Mean Wrinkle Depth): The average of the five greatest differences between peaks and valleys over the measured length.[9]

    • Rt (Maximum Wrinkle Depth): The maximum difference between the highest peak and the deepest valley.[9]

  • Statistical Analysis: The percentage change in each parameter from baseline is calculated for each subject. Statistical tests are performed to determine the significance of the observed wrinkle reduction.

In-Vitro Skin Permeation Study

Objective: To assess the penetration of the peptide through the skin layers.

Methodology:

  • Skin Preparation: Full-thickness human or porcine skin is obtained and the epidermis is separated after heat treatment.[17]

  • Franz Diffusion Cell Setup: The separated epidermis is mounted on a Franz-type diffusion cell, with the stratum corneum facing the donor compartment.[17][18] The receptor compartment is filled with a phosphate-buffered saline (PBS) solution and maintained at 32°C.[18]

  • Product Application: A precise amount of the formulation containing this compound is applied to the surface of the stratum corneum in the donor compartment.[17]

  • Sample Collection: At predetermined time intervals over 24 hours, samples are collected from the receptor fluid.[17]

  • Skin Analysis: At the end of the experiment, the skin surface is cleaned, and the epidermis and dermis are separated. The peptide is extracted from each layer.

  • Quantification: The concentration of the peptide in the receptor fluid and skin extracts is quantified using a sensitive analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The cumulative amount of peptide permeated through the skin and retained in the skin layers is calculated over time.

Conclusion

This compound stands as a prime example of a successful biomimetic peptide in the field of dermo-cosmetics. Its targeted mechanism, acting as a reversible antagonist of the muscular nicotinic acetylcholine receptor, provides a non-invasive approach to reducing the appearance of expression wrinkles. The quantitative data from in-vitro and in-vivo studies consistently demonstrate its efficacy in relaxing facial muscles and smoothing the skin's surface. The detailed experimental protocols outlined in this guide provide a framework for the continued research and development of this and similar neuropeptides for advanced skincare applications.

References

Dipeptide diaminobutyroyl benzylamide diacetate and its effect on skin barrier function

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Dipeptide Diaminobutyroyl Benzylamide Diacetate and its Effect on Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic peptide often recognized by the trade name SYN®-AKE, is a potent cosmetic ingredient primarily known for its anti-wrinkle effects.[1][2] It functions as a biomimetic of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri), by acting as an antagonist to the muscular nicotinic acetylcholine receptor (mnAChR).[3] This action inhibits neuromuscular signaling, leading to a relaxation of facial muscles and a subsequent reduction in the appearance of expression lines.[2][4] While its efficacy in wrinkle reduction is supported by several studies, claims have also been made regarding its ability to enhance skin barrier function, stimulate collagen production, and exert anti-inflammatory and antioxidant effects.[1][5] This technical guide provides a comprehensive overview of the primary mechanism of action of this compound, summarizes the quantitative data available for its anti-wrinkle effects, and critically examines the current, more limited, evidence regarding its impact on skin barrier function.

Chemical and Physical Properties

This compound is a synthetic dipeptide with a molecular weight low enough to allow for effective skin penetration.[6][7] Its chemical stability and water solubility are enhanced by the presence of diacetate groups, facilitating its incorporation into various cosmetic formulations such as creams, serums, and gels.[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyDescriptionReference(s)
INCI Name This compound[2]
CAS Number 823202-99-9[2]
Molecular Formula C24H36N6O6 (Note: Varies slightly by source)[2]
Molecular Weight Approx. 503.6 g/mol (Note: Varies slightly by source)[2]
Appearance White to light cream-colored powder[2]
Solubility Water-soluble[2][8]
Recommended Usage 0.005% - 4%[2][8][9]
Mechanism of Action Antagonist of the muscular nicotinic acetylcholine receptor (mnAChR)[4][10]

Primary Mechanism of Action: Neuromuscular Blockade

The principal and most well-documented mechanism of this compound is its function as a neuromuscular-inhibiting peptide.[2] It acts as a potent and reversible antagonist of the postsynaptic muscular nicotinic acetylcholine receptor (mnAChR).[4][10]

  • Binding to mnAChR : The peptide mimics the essential amino acid sequence of Waglerin-1, allowing it to bind to the mnAChR on the muscle cell membrane.[4]

  • Inhibition of Acetylcholine (ACh) : By occupying the receptor site, it competitively inhibits the binding of the neurotransmitter acetylcholine (ACh).[1][11]

  • Ion Channel Closure : This antagonism prevents the opening of the receptor's ion channel, thereby blocking the influx of sodium ions (Na+) into the muscle cell.[4][10]

  • Muscle Relaxation : Without the influx of Na+, the muscle cell cannot depolarize, and contraction is inhibited. This leads to a state of relaxation in the facial muscles responsible for the formation of dynamic wrinkles.[4][3]

G cluster_1 Postsynaptic Muscle Cell ACh Acetylcholine (ACh) Receptor mnACh Receptor ACh->Receptor Binding NaChannel Na+ Channel (Closed) Receptor->NaChannel Keeps Channel Closed Relaxation Muscle Relaxation NaChannel->Relaxation Prevents Na+ Influx DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->Receptor Antagonistic Binding (Blocks ACh)

Signaling pathway of this compound at the neuromuscular junction.

Efficacy in Wrinkle Reduction: Quantitative Data

Clinical and in-vivo studies have demonstrated the efficacy of this compound in reducing the appearance of expression lines. The data consistently shows a significant smoothing and anti-wrinkle effect after several weeks of application.

Table 2: Summary of Clinical Studies on Wrinkle Reduction Efficacy

Study ParameterResultConcentrationDurationReference(s)
Forehead Wrinkles Up to 52% reduction in wrinkle size.4%28 days[5][12]
Glabella Wrinkles 13.52% reduction in wrinkle area.14% reduction in wrinkle length.4%4 weeks[13]
General Wrinkle Depth Up to 25% reduction in wrinkle depth.~0.2%4 weeks[2]
Crow's Feet Visible reduction in wrinkle depth (Ra, Rz, Rt values).4%28 days[4]
In-vivo Study 21% smoother skin.15-20% reduction in wrinkles.Not specifiedN/A[6]
Representative Experimental Protocol: In-vivo Wrinkle Assessment

While detailed protocols are proprietary, a generalized methodology can be constructed based on published study descriptions.[13]

  • Subject Recruitment : A cohort of volunteers within a specified age range (e.g., 50-65 years) is recruited and split into two groups: one receiving the active formulation and one receiving a placebo.[13]

  • Formulation : The active formulation contains a specified concentration of this compound (e.g., 4%) in a suitable cosmetic base. The placebo consists of the base without the active peptide.[13]

  • Application : Volunteers apply the assigned formulation to the target facial areas (e.g., forehead, crow's feet) twice daily for a set period (e.g., 4 weeks).[4]

  • Data Acquisition : Wrinkle parameters are measured at baseline (Day 0) and at the end of the study period (e.g., Day 28). Measurements are taken using non-invasive imaging techniques such as:

    • Fringe Projection (e.g., Primoslite) : To measure wrinkle depth, volume, and skin roughness.[13]

    • Standardized Digital Imaging (e.g., VISIA-CR) : To assess wrinkle area and length through image analysis.[13]

  • Analysis : Statistical analysis is performed to compare the changes in wrinkle parameters between the active and placebo groups to determine the significance of the peptide's effect.[13]

G start Start: Day 0 recruitment Subject Recruitment & Group Assignment (Active vs. Placebo) start->recruitment baseline Baseline Measurement (Primoslite, VISIA-CR) recruitment->baseline application Twice Daily Application of Formulation (4 Weeks) baseline->application final Final Measurement: Day 28 (Primoslite, VISIA-CR) application->final analysis Data Analysis: Compare Active vs. Placebo Groups final->analysis end End: Report Efficacy analysis->end

Generalized experimental workflow for a clinical trial assessing anti-wrinkle efficacy.

Effect on Skin Barrier Function

Several sources claim that this compound enhances the skin's barrier function.[1][14] The proposed mechanisms include promoting keratinocyte cohesion, which strengthens the epidermal integrity, and supporting skin hydration by preventing transepidermal water loss (TEWL).[1][5] Some peptides are known to strengthen the skin barrier, leading to better moisture retention.[15]

However, it is critical to note that, unlike the well-documented anti-wrinkle effects, there is a lack of publicly available, peer-reviewed studies with quantitative data (e.g., TEWL measurements, corneometry, analysis of barrier lipids or proteins) specifically validating these claims for this compound. The information appears to be based on supplier-provided data or general assertions.

The Skin Barrier and Purported Peptide Interaction

The skin barrier, primarily located in the stratum corneum, is a complex structure of corneocytes embedded in a lipid matrix, along with tight junctions in the stratum granulosum. Its function is to prevent water loss and protect against environmental aggressors. The claims suggest this peptide interacts with keratinocytes to improve cell cohesion, a key factor in barrier integrity.[1]

G cluster_skin Epidermis DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate Keratinocytes Keratinocytes DDBD->Keratinocytes Purported Interaction SC Stratum Corneum (Corneocytes + Lipid Matrix) Cohesion Cell Cohesion (Tight Junctions, etc.) Barrier Strengthened Skin Barrier Keratinocytes->Barrier Promotes Cohesion Hydration Improved Hydration (Reduced TEWL) Barrier->Hydration Protection Enhanced Protection (from aggressors) Barrier->Protection

Conceptual diagram of the purported effect of DDBD on skin barrier components.
Standard Experimental Protocols for Skin Barrier Assessment

To substantiate the claims of improved skin barrier function, rigorous experimental validation is required. Standard methodologies would include:

  • Transepidermal Water Loss (TEWL) Measurement : Using an evaporimeter to quantify the rate of water evaporation from the skin's surface. A statistically significant reduction in TEWL in a treated group versus a placebo group would indicate improved barrier integrity.[16]

  • Skin Hydration Measurement (Corneometry) : Using a corneometer to measure the capacitance of the skin, which correlates with the hydration level of the stratum corneum. An increase in skin hydration would support the claims.

  • Immunohistochemistry/Western Blot : In-vitro (3D skin models) or ex-vivo (skin explants) studies could be used to analyze the expression levels of key barrier proteins, such as Filaggrin, Loricrin, Involucrin, and tight junction proteins like Occludin and Claudins. An upregulation of these proteins would provide molecular evidence of barrier enhancement.

  • Lipid Analysis : Techniques like High-Performance Thin-Layer Chromatography (HPTLC) could be employed to analyze changes in the composition of key barrier lipids (ceramides, cholesterol, free fatty acids) following treatment.

Other Reported Biological Activities

Beyond its primary functions, this compound is reported to possess other beneficial properties for skin health.

  • Anti-inflammatory Properties : The peptide has been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[1]

  • Antioxidant Activity : It has been found to exhibit antioxidant properties, capable of neutralizing reactive oxygen species (ROS) that contribute to oxidative stress and skin aging.[1] An in-silico study also explored its interaction with antioxidant-related receptors.[17]

  • Collagen and Elastin Stimulation : Some sources suggest the peptide may stimulate the production of collagen and elastin, key structural proteins for skin firmness and elasticity, although this is less substantiated than its neuromuscular effects.[1][5]

Safety and Toxicology

This compound is generally considered safe for topical use in cosmetic formulations.[18] The Environmental Working Group (EWG) gives it a low hazard rating.[18][19] Safety data sheets indicate that in its raw, concentrated form, it may cause skin and eye irritation and may be harmful if swallowed, which are standard precautions for chemical raw materials.[20][21] In cosmetic formulations at recommended concentrations, it is well-tolerated, though rare instances of skin irritation (redness, itching) can occur.[18]

Conclusion and Future Directions

This compound is a scientifically validated peptide with a clear, potent mechanism for reducing expression wrinkles via neuromuscular blockade. The quantitative data from multiple studies support its efficacy as an anti-aging ingredient.

The claims regarding its positive impact on skin barrier function, while plausible and often cited in commercial literature, lack robust, publicly available scientific evidence. For drug development professionals and researchers, this represents a significant opportunity. Future research should focus on rigorously evaluating the peptide's effects on skin barrier integrity using standardized biophysical and molecular biology techniques. Such studies would not only validate the existing claims but could also uncover new applications for this versatile peptide in dermatological and cosmetic science, potentially expanding its use beyond anti-wrinkle treatments to formulations aimed at compromised or sensitive skin.

References

Potential Anti-Inflammatory Properties of Dipeptide Diaminobutyroyl Benzylamide Diacetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available information regarding the potential anti-inflammatory properties of Dipeptide Diaminobutyroyl Benzylamide Diacetate. It is important to note that while claims of anti-inflammatory activity exist, particularly within the cosmetics industry, there is a significant lack of quantitative data and detailed experimental protocols in peer-reviewed scientific literature to substantiate these claims. The primary and well-documented mechanism of this peptide is its muscle-relaxant effect for cosmetic applications.

Introduction

This compound, commercially known as SYN®-AKE, is a synthetic tripeptide that mimics the activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri).[1][2] Its primary and most studied application is in the cosmetics industry as a topical treatment to reduce the appearance of expression wrinkles by inhibiting muscle contractions.[1][3][4] Beyond its established neuromuscular-blocking effects, there are claims that this dipeptide also possesses anti-inflammatory properties. This technical guide aims to provide an in-depth overview of the current understanding of these potential anti-inflammatory effects, with a focus on available data, proposed mechanisms, and relevant experimental considerations.

Claimed Anti-Inflammatory Effects

Several sources, primarily from the cosmetic and cosmeceutical sectors, suggest that this compound can modulate inflammatory pathways in the skin. The purported anti-inflammatory activity is centered on the reduction of pro-inflammatory cytokines.

Cytokine Modulation

It is claimed that this compound can reduce the production of key pro-inflammatory cytokines, specifically Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[5] Chronic elevation of these cytokines is associated with skin aging and various inflammatory skin conditions.[5] By mitigating the levels of these inflammatory mediators, the peptide is suggested to help protect the skin from inflammation-induced damage.[5]

Data Presentation:

Despite these claims, a thorough review of scientific literature reveals a lack of publicly available quantitative data to support the dose-dependent inhibition of IL-6 and TNF-α by this compound. Key metrics such as IC50 values, percentage of inhibition at various concentrations, and statistical significance from controlled in vitro or in vivo studies are not detailed in the accessible literature.

Proposed Mechanism of Anti-Inflammatory Action

The precise molecular mechanism by which this compound may exert its anti-inflammatory effects is not well-elucidated in the available literature. However, based on the claimed reduction in pro-inflammatory cytokines, a potential pathway of action could involve the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

The NF-κB pathway is a central regulator of inflammation. Its activation leads to the transcription of numerous pro-inflammatory genes, including those for IL-6 and TNF-α. Inhibition of this pathway is a common mechanism for many anti-inflammatory agents. It is hypothesized that the dipeptide may interfere with the activation of NF-κB, thereby downregulating the expression of its target cytokines.

Signaling Pathway Diagram:

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Binds to IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates IkB_NF_kB IκB-NF-κB Complex NF_kB NF-κB (p50/p65) NF_kB_nucleus NF-κB (p50/p65) IkB_NF_kB->NF_kB_nucleus IκB degradation releases NF-κB Dipeptide Dipeptide Diaminobutyroyl Benzylamide Diacetate (Hypothesized) Dipeptide->IKK_Complex Potential Inhibition DNA DNA NF_kB_nucleus->DNA Translocates to nucleus and binds to DNA Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Cytokines IL-6, TNF-α Gene_Transcription->Cytokines Leads to

Caption: Hypothesized NF-κB Signaling Pathway Inhibition.

Established Mechanism of Action: Neuromuscular Blockade

The primary, well-documented mechanism of action for this compound is its role as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[1][3]

  • Binding to mnAChR: The dipeptide binds to the postsynaptic mnAChR on muscle cells.

  • Inhibition of Acetylcholine: This binding blocks the interaction of the neurotransmitter acetylcholine (ACh) with its receptor.

  • Ion Channel Closure: As a result, the ion channel of the receptor remains closed, preventing the influx of sodium ions (Na+) into the muscle cell.

  • Muscle Relaxation: The lack of Na+ influx prevents depolarization of the muscle cell membrane, leading to a flaccid paralysis or relaxation of the muscle.

This targeted muscle relaxation is the basis for its use in reducing the appearance of dynamic wrinkles caused by facial expressions.

Mechanism Diagram:

Neuromuscular_Blockade cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine Vesicles Nerve_Impulse->ACh_Vesicles Triggers release of ACh ACh ACh_Vesicles->ACh mnAChR mnACh Receptor ACh->mnAChR Binds to Dipeptide Dipeptide Dipeptide->mnAChR Competitively blocks Na_Channel Na+ Channel (Closed) mnAChR->Na_Channel Keeps channel closed Muscle_Contraction Muscle Contraction Na_Channel->Muscle_Contraction Prevents

Caption: Neuromuscular Blockade by this compound.

Experimental Protocols for Assessing Anti-Inflammatory Activity

For researchers interested in investigating the anti-inflammatory potential of this compound, the following are standard in vitro experimental protocols that could be employed.

Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This assay is a common method to screen for anti-inflammatory activity.

Objective: To determine if the dipeptide can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophages stimulated with LPS.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).

  • Stimulation: Induce an inflammatory response by adding LPS to the cell culture media. Include positive (LPS only) and negative (vehicle only) controls.

  • Incubation: Incubate the cells for a period sufficient to allow for cytokine production (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each concentration of the dipeptide compared to the LPS-only control. Determine the IC50 value if a dose-response relationship is observed.

Experimental Workflow Diagram:

LPS_Assay_Workflow Cell_Culture Culture Macrophages (e.g., RAW 264.7) Cell_Seeding Seed Cells in Multi-well Plate Cell_Culture->Cell_Seeding Pre_treatment Pre-treat with Dipeptide (Various Concentrations) Cell_Seeding->Pre_treatment Stimulation Stimulate with LPS Pre_treatment->Stimulation Incubation Incubate (e.g., 24h) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection ELISA Quantify Cytokines (TNF-α, IL-6) via ELISA Supernatant_Collection->ELISA Data_Analysis Analyze Data (Inhibition %, IC50) ELISA->Data_Analysis

Caption: Workflow for LPS-Induced Cytokine Release Assay.

NF-κB Reporter Assay

This assay can be used to investigate if the dipeptide's mechanism of action involves the NF-κB pathway.

Objective: To determine if the dipeptide can inhibit the transcriptional activity of NF-κB.

Methodology:

  • Cell Line: Use a cell line that has been stably transfected with an NF-κB reporter construct (e.g., a luciferase gene under the control of an NF-κB response element).

  • Cell Seeding and Treatment: Seed the reporter cells and treat them with the dipeptide as described in the cytokine release assay.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS).

  • Cell Lysis: After a suitable incubation period, lyse the cells.

  • Luciferase Assay: Measure the luciferase activity in the cell lysates, which corresponds to the level of NF-κB activation.

  • Data Analysis: Compare the luciferase activity in dipeptide-treated cells to that in stimulated and unstimulated control cells.

Conclusion

This compound is a well-established cosmetic ingredient with a clear mechanism of action for reducing the appearance of wrinkles through neuromuscular blockade. While there are claims of its anti-inflammatory properties, specifically the reduction of pro-inflammatory cytokines IL-6 and TNF-α, there is a notable absence of robust, quantitative scientific data and detailed experimental protocols in the public domain to support these assertions. The proposed anti-inflammatory mechanism may involve the inhibition of the NF-κB signaling pathway, but this remains speculative without direct experimental evidence.

For researchers and drug development professionals, the potential anti-inflammatory effects of this dipeptide represent an area that requires further investigation. The experimental protocols outlined in this guide provide a framework for conducting such studies to generate the necessary quantitative data to validate or refute the current claims. Future research should focus on performing dose-response studies, elucidating the molecular targets in inflammatory pathways, and assessing its efficacy in relevant in vivo models of inflammation.

References

Methodological & Application

Application Notes and Protocols for the Solid-Phase Synthesis of Dipeptide Diaminobutyroyl Benzylamide Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipeptide diaminobutyroyl benzylamide diacetate is a synthetic peptide that functions as a potent muscle relaxant by mimicking the action of Waglerin-1, a component of temple viper venom.[1] It is a competitive antagonist of both muscarinic (mAChR) and nicotinic (nAChR) acetylcholine receptors at the neuromuscular junction, preventing acetylcholine binding and subsequent muscle contraction.[2][3] This mechanism makes it a valuable compound in cosmetic and therapeutic research for reducing the appearance of wrinkles caused by muscle activity. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.

Introduction to the Synthesis Strategy

The synthesis of this compound is efficiently achieved through Fmoc-based solid-phase peptide synthesis (SPPS). This methodology involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The Fmoc protecting group on the N-terminus of the amino acid is base-labile and is removed at each step, while the side-chain protecting groups are acid-labile and are removed during the final cleavage from the resin. For the synthesis of a peptide with a C-terminal amide, Rink Amide resin is the solid support of choice.[1][4][5]

Experimental Protocols

This section details the step-by-step procedure for the manual solid-phase synthesis of this compound.

Materials and Reagents

Table 1: Reagents and Materials

Reagent/MaterialGradeRecommended Supplier
Rink Amide Resin (100-200 mesh)Synthesis GradeChemPep, CEM Corporation
Fmoc-Dbu(Boc)-OHSynthesis GradeBenchChem
Fmoc-Ala-OHSynthesis GradeStandard Supplier
N,N-Dimethylformamide (DMF)Anhydrous, Amine-freeStandard Supplier
Dichloromethane (DCM)AnhydrousStandard Supplier
PiperidineReagent GradeStandard Supplier
N,N'-Diisopropylethylamine (DIPEA)Reagent GradeStandard Supplier
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Synthesis GradeStandard Supplier
Trifluoroacetic acid (TFA)Reagent GradeStandard Supplier
Triisopropylsilane (TIS)Reagent GradeStandard Supplier
Dithiothreitol (DTT)Reagent GradeStandard Supplier
Diethyl etherAnhydrousStandard Supplier
Resin Preparation and Swelling
  • Place the Rink Amide resin (1 equivalent, based on loading capacity) in a reaction vessel.

  • Add DMF to the resin and allow it to swell for 30-60 minutes at room temperature with gentle agitation.

  • Drain the DMF from the swollen resin.

First Amino Acid Coupling (Fmoc-Dbu(Boc)-OH)
  • Fmoc Deprotection:

    • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

    • Agitate the mixture for 5 minutes, then drain the solution.

    • Add a fresh 20% piperidine/DMF solution and agitate for an additional 15-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).

  • Coupling:

    • In a separate vessel, dissolve Fmoc-Dbu(Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the mixture by stirring for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

    • Monitor the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), continue the coupling for another 30 minutes.

    • Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3-5 times).

Second Amino Acid Coupling (Fmoc-Ala-OH)
  • Repeat the Fmoc deprotection and coupling steps described in section 2.3, using Fmoc-Ala-OH as the amino acid to be coupled.

Final Fmoc Deprotection
  • After the final coupling step, perform one last Fmoc deprotection using the 20% piperidine/DMF solution as described in section 2.3.1 to expose the N-terminal amine of the dipeptide.

  • Thoroughly wash the resin with DMF and DCM and dry it under vacuum.

Cleavage and Deprotection
  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% DTT.

  • Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

  • Dry the crude peptide under vacuum.

Purification and Analysis
  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterize the purified peptide by mass spectrometry to confirm its molecular weight.

Quantitative Data Summary

Table 2: Reagent Equivalents and Reaction Times

StepReagentEquivalents (relative to resin loading)Time
Resin SwellingDMF-30-60 min
Fmoc Deprotection20% Piperidine in DMF-5 min + 15-20 min
Amino Acid CouplingFmoc-Amino Acid330-60 min
HBTU2.930-60 min
DIPEA630-60 min
Cleavage & DeprotectionTFA/TIS/DTT (95:2.5:2.5)-2-3 hours

Table 3: Expected Yield and Purity

ParameterExpected ValueNotes
Crude Peptide Purity70-90%Purity is sequence-dependent.[6]
Final Yield (after purification)15-30%Highly dependent on the peptide sequence, length, and purification efficiency.

Visualizations

Experimental Workflow

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple1 Couple Fmoc-Dbu(Boc)-OH (HBTU/DIPEA) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect2 Couple2 Couple Fmoc-Ala-OH (HBTU/DIPEA) Deprotect2->Couple2 Wash2 Wash (DMF, DCM) Couple2->Wash2 FinalDeprotect Final Fmoc Deprotection Wash2->FinalDeprotect Cleave Cleavage & Deprotection (TFA/TIS/DTT) FinalDeprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Product Dipeptide Diaminobutyroyl Benzylamide Diacetate Purify->Product

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Signaling Pathway of Muscle Relaxation

Muscle_Relaxation_Pathway cluster_0 Presynaptic Neuron cluster_1 Neuromuscular Junction cluster_2 Postsynaptic Muscle Cell NerveImpulse Nerve Impulse AChRelease Acetylcholine (ACh) Release NerveImpulse->AChRelease ACh ACh AChRelease->ACh Receptor Nicotinic ACh Receptor (nAChR) ACh->Receptor Binds Peptide Dipeptide Diaminobutyroyl Benzylamide Diacetate Peptide->Receptor Blocks Relaxation Muscle Relaxation Depolarization Membrane Depolarization (Na+ Influx) Receptor->Depolarization Contraction Muscle Contraction Depolarization->Contraction

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Dipeptide Diaminobutyroyl Benzylamide Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide diaminobutyroyl benzylamide diacetate, commercially known as SYN®-AKE, is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri).[1] Due to its ability to reversibly antagonize the muscle nicotinic acetylcholine receptor (mnAChR), it effectively relaxes facial muscles, leading to a reduction in the appearance of expression lines and wrinkles.[2][3] This biomimetic peptide is a popular active ingredient in anti-aging cosmetic formulations.[1]

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS), which, while efficient, yields a crude product containing various impurities such as truncated or deletion sequences.[1] Therefore, a robust purification method is critical to obtain a high-purity final product suitable for its intended application. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective technique for the purification of synthetic peptides like this compound.[1][4] This application note provides a detailed protocol for the HPLC purification of this dipeptide, along with relevant technical data and workflow visualizations.

Mechanism of Action

This compound functions by blocking the transmission of nerve impulses to the muscles. It acts as a competitive antagonist at the postsynaptic muscle nicotinic acetylcholine receptor (mnAChR). By binding to the receptor, it prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction. This leads to a relaxed state of the facial muscles, smoothing out expression wrinkles.[2][3]

Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicles Acetylcholine Vesicles Nerve_Impulse->ACh_Vesicles triggers release ACh Acetylcholine (ACh) ACh_Vesicles->ACh releases mnAChR mnACh Receptor ACh->mnAChR binds to Muscle_Contraction Muscle Contraction mnAChR->Muscle_Contraction activates Dipeptide Dipeptide Diaminobutyroyl Benzylamide Diacetate Dipeptide->mnAChR blocks

Figure 1: Signaling pathway of this compound.

Experimental Protocols

The following protocols are based on established methods for synthetic peptide purification by RP-HPLC and can be adapted for this compound.

Materials and Reagents
  • Crude this compound (post-SPPS and cleavage)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Trifluoroacetic acid (TFA), HPLC grade

  • 0.22 µm syringe filters

Instrumentation
  • Preparative High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler or manual injector

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Reversed-phase C18 column (preparative scale, e.g., 250 x 21.2 mm, 5 µm particle size, 100-300 Å pore size)

  • Analytical HPLC system for purity analysis

  • Lyophilizer

Sample Preparation
  • Dissolve the crude peptide in a minimal amount of Mobile Phase A (see below).

  • If solubility is an issue, a small percentage of acetonitrile or dimethyl sulfoxide (DMSO) can be added.

  • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

Preparative HPLC Purification Protocol
  • Column: C18 reversed-phase column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 15-20 mL/min (adjust based on column dimensions and manufacturer's recommendations).

  • Detection: 220 nm.

  • Injection Volume: Dependent on sample concentration and column capacity.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed. A representative gradient is as follows:

Time (min)% Mobile Phase B
05
55
6555
7095
7595
805
905
  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Post-Purification: Analyze the collected fractions for purity using analytical HPLC. Pool the fractions with the desired purity.

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilization: Freeze-dry the aqueous solution to obtain the purified peptide as a white, fluffy powder.

Analytical HPLC for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Flow Rate: 1 mL/min.

  • Detection: 220 nm.

  • Injection Volume: 10-20 µL.

  • Gradient: A faster gradient can be used for analytical purposes.

Time (min)% Mobile Phase B
05
2565
3095
355

Data Presentation

The following table summarizes typical quantitative data obtained from the purification and analysis of this compound.

ParameterCrude ProductPurified Product
Purity (by HPLC) 60-70%≥98%
Retention Time (Analytical) Varies~15-20 min (indicative)
Recovery N/A>80%
Appearance Off-white solidWhite lyophilized powder

Experimental Workflow

The overall workflow for the purification of this compound is depicted below.

Experimental_Workflow Crude_Peptide Crude Dipeptide (post-SPPS & cleavage) Sample_Prep Sample Preparation (Dissolution & Filtration) Crude_Peptide->Sample_Prep Prep_HPLC Preparative RP-HPLC Sample_Prep->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Purity_Analysis Analytical HPLC (Purity Check) Fraction_Collection->Purity_Analysis Pooling Pooling of Pure Fractions Purity_Analysis->Pooling If purity is high Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Lyophilization Lyophilization Solvent_Removal->Lyophilization Final_Product Purified Dipeptide (≥98% Purity) Lyophilization->Final_Product

Figure 2: HPLC purification workflow for the dipeptide.

Conclusion

The protocol described in this application note provides a reliable and effective method for the purification of this compound using preparative reversed-phase HPLC. By following this procedure, researchers and drug development professionals can obtain a high-purity product, which is essential for its use in cosmetic and potentially therapeutic applications. The provided workflows and diagrams offer a clear and comprehensive guide to the purification process and the peptide's mechanism of action.

References

Application Notes and Protocols for In Vitro Assessment of Dipeptide Diaminobutyroyl Benzylamide Diacetate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide diaminobutyroyl benzylamide diacetate (DDBD), commercially known as SYN®-AKE, is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri).[1][2][3] Its primary mechanism of action involves the reversible antagonism of the muscular nicotinic acetylcholine receptor (nAChR) at the postsynaptic membrane.[2][3] By blocking the binding of acetylcholine (ACh) to its receptor, DDBD prevents the influx of sodium ions, thereby inhibiting muscle cell depolarization and subsequent contraction.[3] This leads to muscle relaxation, which is the basis for its application in cosmetic formulations to reduce the appearance of expression wrinkles.[1][2][4]

Beyond its well-documented muscle-relaxing effects, in vitro studies suggest that DDBD may also possess anti-inflammatory properties and influence intracellular calcium levels.[1] These multifaceted activities make DDBD a compound of significant interest in dermatological and cosmetic research.

These application notes provide detailed protocols for a suite of in vitro assays to characterize the biological activity of this compound. The described methods will enable researchers to assess its efficacy in inhibiting muscle contraction, modulating collagen synthesis, and exerting anti-inflammatory effects.

Key In Vitro Assays for DDBD Activity

AssayPurposeKey Parameters Measured
nAChR Inhibition Assay To quantify the direct inhibitory effect of DDBD on the nicotinic acetylcholine receptor.Inhibition of acetylcholine-induced membrane depolarization (fluorescence intensity).
In Vitro Muscle Contraction Assay To assess the ability of DDBD to inhibit acetylcholine-induced muscle cell contraction in a 3D collagen gel matrix.Reduction in collagen gel diameter.
Collagen Synthesis Assay To determine the effect of DDBD on collagen production by human dermal fibroblasts.Collagen content (absorbance).
Anti-inflammatory Assay To evaluate the potential of DDBD to suppress the inflammatory response in macrophages.Inhibition of nitric oxide (NO) and pro-inflammatory cytokine (TNF-α, IL-6) production.
Intracellular Calcium Imaging To visualize and quantify the effect of DDBD on intracellular calcium transients in muscle cells.Changes in intracellular calcium concentration (fluorescence intensity).

Experimental Protocols

Nicotinic Acetylcholine Receptor (nAChR) Inhibition Assay

This assay evaluates the ability of DDBD to block the activation of the muscle-type nAChR in response to acetylcholine. It utilizes TE671 cells, which endogenously express the human embryonic muscle nAChR, and a fluorescent membrane potential dye to measure cellular depolarization.[5][6]

Materials:

  • TE671 cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Membrane potential-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Acetylcholine (ACh)

  • This compound (DDBD)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Protocol:

  • Cell Culture: Culture TE671 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed TE671 cells into 96-well black, clear-bottom plates at a density of 5 x 10^4 cells per well and allow them to adhere overnight.

  • Dye Loading: Wash the cells once with PBS. Prepare a loading solution of the membrane potential dye in serum-free DMEM according to the manufacturer's instructions. Add the loading solution to each well and incubate for 60 minutes at 37°C.

  • Compound Incubation: After incubation, wash the cells twice with PBS. Add different concentrations of DDBD (e.g., 0.1, 1, 10, 100 µM) to the respective wells and incubate for 15-30 minutes at room temperature. Include a vehicle control (buffer only).

  • ACh Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for 10-20 seconds. Add a pre-determined concentration of acetylcholine (e.g., the EC50 concentration for TE671 cells) to all wells simultaneously using an automated injector. Immediately begin recording the fluorescence intensity at appropriate excitation and emission wavelengths for 120-180 seconds.

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The inhibitory effect of DDBD is expressed as a percentage of the response to acetylcholine alone.

In Vitro Muscle Contraction Assay

This assay utilizes a 3D collagen gel matrix embedded with muscle cells (e.g., C2C12 myoblasts differentiated into myotubes) to mimic muscle tissue. The contraction of the gel in response to acetylcholine is measured, and the inhibitory effect of DDBD is quantified.

Materials:

  • C2C12 myoblast cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • Horse serum (for differentiation)

  • Collagen Type I solution

  • 5x DMEM or PBS

  • Neutralization solution (e.g., 1N NaOH)

  • 24-well tissue culture plates

  • Acetylcholine (ACh)

  • This compound (DDBD)

  • Digital camera and image analysis software

Protocol:

  • Cell Culture and Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch the medium to DMEM with 2% horse serum for 4-6 days.

  • Collagen Gel Preparation: On ice, mix the Collagen Type I solution with 5x DMEM and neutralization solution to a final concentration of 2-3 mg/mL.

  • Cell Embedding: Harvest the differentiated C2C12 myotubes and resuspend them in serum-free DMEM at a concentration of 2-5 x 10^6 cells/mL. Mix the cell suspension with the prepared collagen solution at a ratio of 1:4 (cells:collagen).

  • Gel Polymerization: Pipette 0.5 mL of the cell-collagen mixture into each well of a 24-well plate. Incubate at 37°C for 1 hour to allow for polymerization.

  • Assay Procedure:

    • After polymerization, add 1 mL of serum-free DMEM to each well.

    • Pre-incubate the gels with various concentrations of DDBD for 1-2 hours.

    • To initiate contraction, add a final concentration of 100 µM acetylcholine to the medium.

    • Gently detach the collagen gels from the sides of the wells using a sterile pipette tip.

  • Data Acquisition and Analysis: Capture images of the gels at regular time intervals (e.g., 0, 30, 60, 120 minutes) using a digital camera. Measure the diameter of the gels using image analysis software. The degree of contraction is calculated as the percentage decrease in gel diameter compared to the initial diameter.

Collagen Synthesis Assay (Sirius Red Staining)

This colorimetric assay quantifies the total collagen produced by human dermal fibroblasts (HDFs) in culture. Sirius Red dye specifically binds to the collagen triple helix.[1][7][8]

Materials:

  • Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • This compound (DDBD)

  • PBS

  • Kahle's fixative solution (e.g., 26% ethanol, 3.7% formaldehyde, 2% glacial acetic acid)[8]

  • Sirius Red staining solution (0.1% Direct Red 80 in 1% acetic acid)[8]

  • 0.1 M HCl

  • 0.1 M NaOH

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Seed HDFs in 96-well plates at a density of 2 x 10^4 cells per well and allow them to adhere overnight. Treat the cells with various concentrations of DDBD in serum-free or low-serum medium for 48-72 hours.

  • Fixation: Carefully remove the culture medium and wash the cells twice with PBS. Fix the cells by adding 100 µL of Kahle's fixative solution to each well and incubating for 15 minutes at room temperature.

  • Staining: Wash the fixed cells twice with PBS. Add 100 µL of Sirius Red staining solution to each well and incubate for 1 hour at room temperature.

  • Washing: Aspirate the staining solution and wash the wells thoroughly with 200 µL of 0.1 M HCl to remove unbound dye. Repeat this wash step four times.

  • Elution: Add 150 µL of 0.1 M NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.

  • Measurement: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Create a standard curve using known concentrations of collagen. Calculate the collagen concentration in each sample based on the standard curve.

Anti-inflammatory Assay

This assay measures the ability of DDBD to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[2][9]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM, FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound (DDBD)

  • Griess Reagent for NO determination

  • ELISA kits for TNF-α and IL-6

  • 96-well tissue culture plates

  • Microplate reader

Protocol:

  • Cell Culture and Seeding: Culture RAW 264.7 cells in DMEM with 10% FBS. Seed the cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of DDBD for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (cells only), a vehicle control (cells + LPS + vehicle), and positive controls (known anti-inflammatory agents).

  • Nitric Oxide (NO) Measurement:

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess Reagent to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatants.

    • Measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production by DDBD compared to the LPS-stimulated vehicle control.

Intracellular Calcium Imaging

This assay visualizes and quantifies changes in intracellular calcium concentration ([Ca2+]i) in muscle cells upon stimulation and treatment with DDBD. Fluorescent calcium indicators, such as Fluo-4 AM, are used to monitor these changes.[10][11]

Materials:

  • Differentiated C2C12 myotubes or other suitable muscle cell line

  • Fluo-4 AM or other calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

  • Acetylcholine (ACh)

  • This compound (DDBD)

  • Glass-bottom dishes or 96-well black, clear-bottom plates

  • Fluorescence microscope or fluorescence plate reader with kinetic reading capabilities

Protocol:

  • Cell Preparation: Culture and differentiate C2C12 cells on glass-bottom dishes or in 96-well plates.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Wash the cells once with HBSS and then incubate them with the loading buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing various concentrations of DDBD to the cells and incubate for 15-30 minutes.

  • Imaging and Stimulation:

    • Mount the dish on a fluorescence microscope or place the plate in a fluorescence plate reader.

    • Acquire a baseline fluorescence reading for 20-30 seconds.

    • Add a stimulating agent (e.g., acetylcholine or KCl) to induce a calcium influx.

    • Continue recording the fluorescence for another 2-3 minutes.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. The response is often expressed as the ratio of the peak fluorescence (F) to the baseline fluorescence (F0), i.e., F/F0. Compare the calcium transients in DDBD-treated cells to control cells.

Visualizations

G cluster_0 Neuromuscular Junction Nerve_Terminal Nerve Terminal ACh_Vesicles Acetylcholine Vesicles Nerve_Terminal->ACh_Vesicles Action Potential ACh Acetylcholine (ACh) ACh_Vesicles->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to DDBD Dipeptide diaminobutyroyl benzylamide diacetate (DDBD) DDBD->nAChR Blocks Relaxation Muscle Relaxation Na_Channel Sodium Ion Channel nAChR->Na_Channel Opens Muscle_Fiber Muscle Fiber Membrane Na_ions Na+ Na_Channel->Na_ions Influx Depolarization Depolarization Na_ions->Depolarization Contraction Muscle Contraction Depolarization->Contraction

Caption: Mechanism of action of this compound.

G cluster_workflow In Vitro Muscle Contraction Assay Workflow start Start: Culture and differentiate C2C12 myoblasts into myotubes prepare_gel Prepare Collagen Type I gel and embed myotubes start->prepare_gel polymerize Polymerize gel in 24-well plate prepare_gel->polymerize pre_incubate Pre-incubate gels with DDBD (various concentrations) polymerize->pre_incubate stimulate Stimulate with Acetylcholine and detach gels pre_incubate->stimulate capture_images Capture images of gels at timed intervals stimulate->capture_images analyze Measure gel diameter using image analysis software capture_images->analyze end End: Calculate percentage of contraction inhibition analyze->end

Caption: Experimental workflow for the in vitro muscle contraction assay.

References

Application Notes and Protocols for Cell-Based Models in the Evaluation of Dipeptide Diaminobutyroyl Benzylamide Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide diaminobutyroyl benzylamide diacetate, commercially known as SYN-AKE®, is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a component of the Temple Viper's venom.[1][2] Its primary mechanism of action involves the reversible antagonism of the muscular nicotinic acetylcholine receptor (mnAChR), leading to the relaxation of facial muscles.[1][2][3] This property has made it a popular ingredient in cosmetic formulations aimed at reducing the appearance of expression wrinkles.

These application notes provide detailed protocols for a suite of cell-based assays to evaluate the efficacy and safety of this compound. The described models and methods are essential for pre-clinical assessment and claim substantiation for cosmetic and dermatological product development.

Mechanism of Action: Signaling Pathway

This compound acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptors (nAChRs) of the neuromuscular junction. By blocking these receptors, it prevents the binding of acetylcholine (ACh), thereby inhibiting the influx of sodium ions (Na+) that leads to muscle cell depolarization and contraction. This results in a flaccid paralysis, or relaxation, of the muscle.

Dipeptide_Diaminobutyroyl_Benzylamide_Diacetate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Muscle Cell Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine Vesicle Nerve_Impulse->ACh_Vesicle Triggers ACh_Release ACh_Vesicle->ACh_Release Fusion & ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Na_Channel Na+ Channel (Closed) nAChR->Na_Channel Remains Na_Channel_Open Na+ Channel (Open) nAChR->Na_Channel_Open Opens Relaxation Muscle Relaxation Na_Channel->Relaxation Depolarization Depolarization Na_Channel_Open->Depolarization Na+ influx leads to Contraction Muscle Contraction Depolarization->Contraction DDBD Dipeptide diaminobutyroyl benzylamide diacetate DDBD->nAChR Blocks

Figure 1: Mechanism of action of this compound.

Efficacy Assessment Protocols

In Vitro Muscle Contraction Assay

This assay evaluates the ability of this compound to inhibit muscle cell contraction in a neuromuscular junction co-culture model.

Experimental Workflow:

Muscle_Contraction_Assay_Workflow Start Start C2C12_Culture Culture & Differentiate C2C12 Myoblasts into Myotubes Start->C2C12_Culture SHSY5Y_Culture Culture & Differentiate SH-SY5Y Neurons Start->SHSY5Y_Culture Co_Culture Co-culture C2C12 Myotubes & SH-SY5Y Neurons C2C12_Culture->Co_Culture SHSY5Y_Culture->Co_Culture NMJ_Formation Allow NMJ Formation Co_Culture->NMJ_Formation Treatment Treat with DDBD (e.g., 0.5 mM) NMJ_Formation->Treatment Stimulation Stimulate Contraction (e.g., Electrical Pulses or Acetylcholine) Treatment->Stimulation Image_Acquisition Image/Video Acquisition Stimulation->Image_Acquisition Analysis Analyze Contraction Frequency & Amplitude Image_Acquisition->Analysis End End Analysis->End

Figure 2: Workflow for the in vitro muscle contraction assay.

Protocol:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch to DMEM with 2% horse serum when cells reach 80-90% confluency.

    • Culture SH-SY5Y neuroblastoma cells in DMEM/F12 with 10% FBS. Differentiate with 10 µM retinoic acid for 5-7 days.

  • Co-culture:

    • Seed differentiated C2C12 myotubes in a 24-well plate.

    • Once myotubes are well-formed, add differentiated SH-SY5Y cells to the culture.

    • Maintain the co-culture in a medium supporting both cell types (e.g., a 1:1 mixture of their respective differentiation media) for 4-7 days to allow for neuromuscular junction formation.

  • Treatment:

    • Prepare a stock solution of this compound in sterile water or PBS.

    • Treat the co-cultures with the desired concentrations of the peptide (e.g., a final concentration of 0.5 mM) for 2 hours. Include a vehicle control.

  • Stimulation and Analysis:

    • Induce muscle contraction using either electrical field stimulation or by adding a final concentration of 1 mM acetylcholine.

    • Record the contractions using live-cell imaging or video microscopy.

    • Quantify the frequency and amplitude of myotube contractions using image analysis software.

Data Presentation:

TreatmentConcentrationContraction Frequency Reduction (%)
Vehicle Control-0
This compound0.5 mM82[1]
Intracellular Calcium Influx Assay

This assay measures the inhibition of acetylcholine-induced calcium influx in neuronal cells, providing a functional readout of nAChR antagonism.

Protocol:

  • Cell Culture:

    • Culture SH-SY5Y cells in 96-well black-walled, clear-bottom plates until they reach 80-90% confluency.

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Treatment:

    • Wash the cells with a suitable buffer (e.g., HBSS).

    • Add this compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

  • Stimulation and Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading.

    • Inject acetylcholine (e.g., final concentration of 100 µM) to stimulate calcium influx.

    • Measure the change in fluorescence intensity over time.

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation:

CompoundCell LineAgonistIC50 (µM)
This compoundSH-SY5YAcetylcholineData to be determined experimentally
Positive Control (e.g., Mecamylamine)SH-SY5YAcetylcholineLiterature value

Safety and Biocompatibility Assessment Protocols

Cytotoxicity Assay (MTT Assay)

This assay determines the potential of this compound to reduce the metabolic activity of skin cells, an indicator of cytotoxicity.

Protocol:

  • Cell Seeding:

    • Seed human keratinocytes (HaCaT) and human dermal fibroblasts (HDF) in separate 96-well plates at a density of 1 x 10^4 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the peptide solutions at various concentrations. Include a vehicle control and a positive control (e.g., 1% Triton X-100).

    • Incubate for 24 or 48 hours.

  • MTT Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration that reduces cell viability by 50%).

Data Presentation:

Cell LineExposure Time (h)IC50 (mg/mL)
HaCaT (Keratinocytes)24> Highest tested non-toxic concentration
Human Dermal Fibroblasts24> Highest tested non-toxic concentration
Note: Studies have determined a "safe dose" for SYN-AKE® on HaCaT cells, indicating low cytotoxicity at typical usage concentrations.[4][5]
In Vitro Skin Irritation Test on Reconstructed Human Epidermis (OECD TG 439)

This assay assesses the potential of this compound to cause skin irritation using a 3D human skin model.

Experimental Workflow:

Skin_Irritation_Test_Workflow Start Start Tissue_Prep Prepare Reconstructed Human Epidermis (RhE) Tissue Start->Tissue_Prep Topical_Application Topically Apply DDBD (and Controls) Tissue_Prep->Topical_Application Incubation_1 Incubate (e.g., 60 min) Topical_Application->Incubation_1 Washing Wash Tissue Incubation_1->Washing Incubation_2 Post-Incubation (e.g., 42 hours) Washing->Incubation_2 MTT_Assay Perform MTT Assay for Viability Incubation_2->MTT_Assay IL1a_Assay Measure IL-1α Release (Optional) Incubation_2->IL1a_Assay Analysis Analyze Data & Classify Irritancy MTT_Assay->Analysis IL1a_Assay->Analysis End End Analysis->End

Figure 3: Workflow for the in vitro skin irritation test.

Protocol:

  • Tissue Preparation:

    • Use commercially available reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE).

    • Pre-incubate the tissues according to the manufacturer's instructions.

  • Application of Test Substance:

    • Apply a defined amount of this compound (as a solution or neat, depending on its physical form) topically to the epidermis.

    • Use a negative control (e.g., PBS) and a positive control (e.g., 5% SDS).

  • Exposure and Post-Exposure:

    • Incubate for a defined period (e.g., 60 minutes).

    • Thoroughly wash the tissues to remove the test substance.

    • Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours). The culture medium can be collected for cytokine analysis (e.g., IL-1α).

  • Viability Assessment:

    • Perform an MTT assay on the tissues to determine cell viability.

  • Classification:

    • A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.

Data Presentation:

TreatmentMean Tissue Viability (%)Classification (OECD TG 439)
Negative Control100Non-irritant
Positive Control (5% SDS)< 50Irritant
This compoundData to be determined experimentallyTo be determined

Conclusion

The cell-based models and protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of this compound. These assays allow for the quantitative assessment of its muscle-relaxing efficacy, elucidation of its mechanism of action at the cellular level, and thorough evaluation of its safety profile for topical applications. The systematic application of these methods will enable researchers and drug development professionals to generate reliable data to support the development of innovative and effective skincare products.

References

Application Notes and Protocols for Dipeptide Diaminobutyroyl Benzylamide Diacetate in Neuromuscular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide Diaminobutyroyl Benzylamide Diacetate, a synthetic tripeptide, is a potent neuromuscular blocking agent.[1] Marketed under the trade name SYN®-AKE, it is designed to mimic the action of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri).[1][2][3] Waglerin-1 is a known antagonist of the muscle-type nicotinic acetylcholine receptor (nAChR), and by mimicking its effect, this compound effectively blocks neuromuscular transmission, leading to muscle relaxation.[4][5] This document provides detailed application notes and experimental protocols for researchers investigating the neuromuscular effects of this compound.

Mechanism of Action

This compound functions as a competitive antagonist at the postsynaptic muscle nicotinic acetylcholine receptor (nAChR).[2][3] By binding to the receptor, it prevents the binding of the neurotransmitter acetylcholine (ACh), thereby inhibiting the depolarization of the muscle cell membrane and subsequent muscle contraction.[1][2] This targeted action on the neuromuscular junction makes it a valuable tool for research into muscle physiology, neuromuscular disorders, and the development of novel muscle relaxants.

Quantitative Data

The following table summarizes the key quantitative data for this compound (SYN®-AKE) and its natural analogue, Waglerin-1.

CompoundTargetParameterValueSpeciesReference
This compound (SYN®-AKE)nAChRIC₅₀180 µMNot Specified[2]
Waglerin-1nAChR (muscle)IC₅₀50 nMMouse[4]
Waglerin-1nAChR (α-ε interface)High Affinity-Mouse[4][6]
Waglerin-1nAChR (α-δ or α-γ interface)Low Affinity-Mouse[4]

Signaling Pathway

The inhibitory action of this compound on the neuromuscular junction can be visualized as a disruption of the normal signaling cascade that leads to muscle contraction.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Action Potential Action Potential ACh Release ACh Release Action Potential->ACh Release Triggers ACh ACh ACh Release->ACh nAChR Nicotinic ACh Receptor ACh->nAChR Binds to DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->nAChR Blocks Muscle Contraction Muscle Contraction nAChR->Muscle Contraction Activates

Figure 1: Signaling pathway of this compound at the neuromuscular junction.

Experimental Protocols

Protocol 1: In Vitro Myotube Contraction Assay

This protocol describes a method to assess the inhibitory effect of this compound on the contraction of cultured myotubes.

Materials:

  • C2C12 myoblasts

  • Differentiation medium (e.g., DMEM with 2% horse serum)

  • This compound stock solution

  • Electrical pulse generator

  • Culture plates with carbon electrodes

  • Microscope with image capture capabilities

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts to confluency.

    • Induce differentiation into myotubes by switching to a differentiation medium. Allow 5-7 days for myotube formation.[7]

  • Experimental Setup:

    • Plate the differentiated myotubes in culture plates equipped with carbon electrodes.[8]

  • Compound Application:

    • Prepare serial dilutions of this compound in the culture medium.

    • Replace the medium in the wells with the prepared compound solutions. Include a vehicle control.

    • Incubate for a predetermined time (e.g., 30 minutes).

  • Induction and Measurement of Contraction:

    • Apply electrical pulses to induce myotube contraction (e.g., 50 V, 1 Hz, 3 ms pulses).[8][9]

    • Record videos of the contracting myotubes before and after the application of the compound.

    • Analyze the videos to quantify the extent of myotube contraction (e.g., change in cell length or area).

  • Data Analysis:

    • Compare the contraction in compound-treated wells to the vehicle control.

    • Calculate the dose-dependent inhibition of myotube contraction and determine the IC₅₀ value.

Protocol 2: Zebrafish Larvae Motility Assay

This in vivo assay evaluates the neuromuscular blocking activity of the compound by observing its effect on the motor behavior of zebrafish larvae.

Materials:

  • Zebrafish larvae (5-7 days post-fertilization)

  • This compound stock solution

  • 96-well plates

  • Automated locomotor activity tracking system

  • Microscope

Procedure:

  • Larvae Preparation:

    • Place individual zebrafish larvae into the wells of a 96-well plate containing embryo medium.[10]

  • Compound Exposure:

    • Prepare different concentrations of this compound in the embryo medium.

    • Replace the medium in the wells with the compound solutions. Include a vehicle control.

  • Behavioral Analysis:

    • Acclimate the larvae for a short period.

    • Use an automated tracking system to monitor the locomotor activity of the larvae over a defined period (e.g., 30-60 minutes).[10][11]

    • Record parameters such as total distance moved, swimming speed, and frequency of movements.

  • Data Analysis:

    • Analyze the locomotor data to determine the effect of the compound on larval motility.

    • A significant reduction in movement compared to the control group indicates a neuromuscular blocking effect.

    • Generate dose-response curves to quantify the potency of the compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the neuromuscular blocking activity of this compound.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Myotube Culture Myotube Culture Compound Treatment Compound Treatment Myotube Culture->Compound Treatment Contraction Assay Contraction Assay Compound Treatment->Contraction Assay Data Analysis (IC50) Data Analysis (IC50) Contraction Assay->Data Analysis (IC50) Zebrafish Larvae Zebrafish Larvae Compound Exposure Compound Exposure Zebrafish Larvae->Compound Exposure Motility Assay Motility Assay Compound Exposure->Motility Assay Behavioral Analysis Behavioral Analysis Motility Assay->Behavioral Analysis

Figure 2: Experimental workflow for assessing the efficacy of the compound.

Structure-Function Relationship

The efficacy of this compound as a neuromuscular blocking agent is intrinsically linked to its chemical structure, which is designed to mimic the active region of Waglerin-1.

G Dipeptide Structure Dipeptide Diaminobutyroyl Benzylamide Diacetate Mimics Waglerin-1 Mimics Waglerin-1 Structure Dipeptide Structure->Mimics Waglerin-1 Binds to nAChR Binds to Nicotinic Acetylcholine Receptor Mimics Waglerin-1->Binds to nAChR Blocks ACh Binding Blocks Acetylcholine Binding Binds to nAChR->Blocks ACh Binding Muscle Relaxation Induces Muscle Relaxation Blocks ACh Binding->Muscle Relaxation

Figure 3: Logical relationship between the compound's structure and its function.

Conclusion

This compound is a valuable research tool for investigating the neuromuscular junction. Its specific mechanism of action as a competitive antagonist of the nAChR allows for targeted studies of muscle function and paralysis. The protocols provided here offer a starting point for researchers to explore the effects of this compound in both in vitro and in vivo models. Further investigations can be tailored to specific research questions, contributing to a deeper understanding of neuromuscular physiology and pathology.

References

Application of Dipeptide Diaminobutyroyl Benzylamide Diacetate in Dermatological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide Diaminobutyroyl Benzylamide Diacetate, commercially known as SYN®-AKE, is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a polypeptide found in the venom of the Temple Viper (Tropidolaemus wagleri).[1][2] This biomimetic peptide has garnered significant attention in dermatological research and the cosmetics industry for its potent anti-wrinkle effects, particularly on expression lines.[2][3] It serves as a topical, non-invasive alternative to treatments like botulinum toxin injections.[4] This document provides detailed application notes, experimental protocols, and data summaries for researchers investigating the dermatological applications of this compound.

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of muscle contractions.[5] It acts as an antagonist at the muscular nicotinic acetylcholine receptor (mnAChR) on the postsynaptic membrane.[1] By binding to the receptor, it prevents acetylcholine (ACh) from binding, which in turn keeps the ion channel closed.[1] This blockage prevents the uptake of sodium ions (Na+) into the muscle cell, leading to a state of relaxation.[1] The reduction in the frequency and intensity of facial muscle contractions helps to smooth existing expression wrinkles and prevent the formation of new ones.[5]

Beyond its primary neuromuscular-inhibiting effect, research suggests several secondary mechanisms through which this compound may benefit skin health:

  • Stimulation of Collagen and Elastin Production: There is evidence to suggest that this peptide may promote the synthesis of collagen and elastin, the key structural proteins responsible for skin firmness and elasticity.[5]

  • Anti-inflammatory Properties: The peptide has been shown to modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).[5]

  • Enhancement of Skin Barrier Function: It may also improve the skin's barrier function, which is crucial for moisture retention and protection against environmental aggressors.[6]

Quantitative Data from Clinical Studies

The following table summarizes the quantitative data from a clinical study on the efficacy of a topical formulation containing this compound for the reduction of facial wrinkles.

Parameter Treatment Group Duration Concentration Results Source
Wrinkle Size ReductionActive Formulation28 Days4% (of a commercial product containing 2500 ppm of the peptide)>50% reduction in wrinkle size[2]
Wrinkle Area Reduction (Glabella)Active Formulation vs. Placebo4 Weeks4% (of a commercial product containing 2500 ppm of the peptide)13.52% reduction (p < 0.05 vs placebo)
Wrinkle Length Reduction (Glabella)Active Formulation vs. Placebo4 Weeks4% (of a commercial product containing 2500 ppm of the peptide)14% reduction (p < 0.05 vs placebo)
Wrinkle Volume Reduction (Glabella)Active Formulation vs. Placebo4 Weeks4% (of a commercial product containing 2500 ppm of the peptide)13.59% reduction (p = 0.076 vs placebo)

Experimental Protocols

In Vitro Assessment of Muscle Contraction Inhibition

This protocol provides a framework for assessing the muscle-relaxing properties of this compound using a cell-based contraction assay.

Objective: To quantify the inhibitory effect of this compound on induced muscle cell contraction in vitro.

Materials:

  • Skeletal muscle cells (e.g., C2C12 myoblasts)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Differentiation medium (e.g., DMEM with horse serum)

  • This compound

  • Acetylcholine (ACh) or other contractile agents

  • Collagen solution

  • 24-well plates

  • Microscope with live-cell imaging capabilities

  • Image analysis software

Procedure:

  • Cell Culture and Differentiation:

    • Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.

    • Induce differentiation into myotubes by switching to a differentiation medium.

    • Allow 4-6 days for myotube formation.

  • Collagen Gel Preparation and Cell Seeding:

    • Prepare a collagen gel solution on ice.

    • Harvest the differentiated myotubes and resuspend them in a serum-free medium.

    • Mix the cell suspension with the collagen solution and dispense into 24-well plates.

    • Allow the gels to polymerize at 37°C.

  • Treatment:

    • After polymerization, add a culture medium containing various concentrations of this compound to the wells. Include a vehicle control (medium without the peptide).

    • Incubate for a predetermined time (e.g., 24 hours) to allow for peptide uptake and action.

  • Induction and Measurement of Contraction:

    • Induce contraction by adding a known concentration of acetylcholine to the medium.

    • Capture images or videos of the collagen gels at regular intervals (e.g., every 5 minutes for 1 hour) using a microscope.

    • Measure the area of the collagen gels over time using image analysis software.

  • Data Analysis:

    • Calculate the percentage of gel contraction for each treatment group relative to the initial gel area.

    • Compare the contraction rates between the peptide-treated groups and the control group to determine the inhibitory effect.

cluster_workflow In Vitro Muscle Contraction Assay Workflow start Start culture Culture & Differentiate C2C12 Myoblasts start->culture seed Seed Myotubes in Collagen Gel culture->seed treat Treat with Dipeptide Diaminobutyroyl Benzylamide Diacetate seed->treat induce Induce Contraction with Acetylcholine treat->induce measure Measure Gel Area (Live-cell Imaging) induce->measure analyze Analyze Data (% Contraction Inhibition) measure->analyze end End analyze->end

In Vitro Muscle Contraction Assay Workflow
Quantification of Collagen and Elastin Synthesis in Human Dermal Fibroblasts

This protocol outlines a method to evaluate the effect of this compound on the production of collagen and elastin by human skin cells.[7][8][9]

Objective: To measure the change in collagen and elastin gene expression and protein synthesis in primary human dermal fibroblasts (HDFs) following treatment with this compound.

Materials:

  • Primary Human Dermal Fibroblasts (HDFs)

  • Fibroblast growth medium

  • This compound

  • RNA extraction kit

  • qRT-PCR reagents and primers for COL1A1 (collagen type I) and ELN (elastin)

  • ELISA kits for pro-collagen type I and elastin

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Cell Culture:

    • Culture HDFs in fibroblast growth medium until they reach the desired confluency.

  • Treatment:

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 24-48 hours). Include a vehicle control.

  • Gene Expression Analysis (qRT-PCR):

    • Harvest the cells and extract total RNA.[7]

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative real-time PCR using primers for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH) for normalization.[7]

    • Calculate the relative fold change in gene expression compared to the control.

  • Protein Synthesis Analysis (ELISA):

    • Collect the cell culture supernatant to measure secreted pro-collagen type I.

    • Lyse the cells to measure intracellular elastin.

    • Perform ELISA for pro-collagen type I and elastin according to the manufacturer's instructions.

    • Normalize the results to the total protein concentration of the cell lysates.

  • Data Analysis:

    • Compare the relative gene expression and protein levels between the treated and control groups.

cluster_pathway Signaling Pathway for Muscle Relaxation ACh Acetylcholine (ACh) mnAChR Muscular Nicotinic Acetylcholine Receptor (mnAChR) ACh->mnAChR Binds to DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->mnAChR Blocks Relaxation Muscle Relaxation DDBD->Relaxation Leads to IonChannel Ion Channel mnAChR->IonChannel Opens NaInflux Na+ Influx IonChannel->NaInflux Allows Contraction Muscle Contraction NaInflux->Contraction Triggers

Signaling Pathway for Muscle Relaxation
Clinical Trial Protocol for a Topical Anti-Wrinkle Formulation

This protocol provides a representative framework for a clinical trial to assess the efficacy and safety of a topical product containing this compound.[10][11][12]

Objective: To evaluate the efficacy and tolerability of a topical serum containing this compound in reducing the appearance of facial expression lines.

Study Design: A randomized, double-blind, placebo-controlled study.[10]

Participants:

  • Healthy female subjects aged 35-60 years.[10]

  • Fitzpatrick Skin Types I-VI.[13]

  • Mild to moderate fine lines and wrinkles in the periorbital and forehead regions.[10]

  • Exclusion criteria: history of allergic reactions to cosmetics, use of other anti-wrinkle treatments, recent dermatological procedures.

Treatment Regimen:

  • Test Product: Serum containing a specified concentration of this compound (e.g., 2-4%).

  • Placebo: A serum with the same base formulation but without the active peptide.

  • Application: Subjects will apply the assigned product twice daily to the entire face for 12 weeks.[10]

Assessments:

  • Baseline, Week 4, Week 8, and Week 12: [10]

    • Expert Visual Grading: A dermatologist will assess fine lines, wrinkles, skin texture, radiance, and firmness using a standardized scale.[10][11]

    • Instrumental Analysis:

      • 3D Skin Imaging (e.g., PRIMOS): To quantify changes in wrinkle depth and volume.[10]

      • Digital Photography (e.g., VISIA): To document changes in skin appearance.[10]

    • Subject Self-Assessment Questionnaires: To evaluate perceived efficacy and product aesthetics.[11]

    • Tolerability Assessment: To monitor for any adverse events such as erythema, itching, or stinging.[11]

Statistical Analysis:

  • Appropriate statistical tests (e.g., t-tests, ANOVA) will be used to compare the changes from baseline between the active and placebo groups.

  • A p-value of <0.05 will be considered statistically significant.

cluster_relationship Logical Relationship of Experimental Approaches in_vitro In Vitro Studies (Mechanism & Efficacy) clinical_trial Clinical Trial (Human Efficacy & Safety) in_vitro->clinical_trial Informs muscle_assay Muscle Contraction Assay muscle_assay->in_vitro collagen_assay Collagen/Elastin Synthesis Assay collagen_assay->in_vitro product_dev Product Development clinical_trial->product_dev Validates

Logical Relationship of Experimental Approaches

Safety and Formulation Considerations

This compound is generally considered safe for topical use. However, as with any active ingredient, there is a potential for skin irritation in some individuals. It is recommended to conduct patch testing before widespread application.

In terms of formulation, the diacetate salt form enhances its solubility and stability in aqueous solutions. It can be incorporated into various cosmetic vehicles, including creams, serums, and gels. The recommended usage level in formulations typically ranges from 1% to 4% of a solution containing the active peptide.[1]

Conclusion

This compound is a promising peptide for dermatological research and the development of anti-aging skincare products. Its well-defined primary mechanism of action, coupled with potential secondary benefits, makes it a compelling target for further investigation. The protocols outlined in this document provide a foundation for researchers to explore its efficacy and mechanisms in a systematic and reproducible manner. Further studies are warranted to fully elucidate its long-term effects and optimal formulation strategies.

References

Application Notes and Protocols for Dipeptide Diaminobutyroyl Benzylamide Diacetate in 3D Skin Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide Diaminobutyroyl Benzylamide Diacetate, commercially known as SYN®-AKE, is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a peptide found in the venom of the Temple Viper.[1][2][3] Its primary mechanism of action involves the reversible antagonism of the muscular nicotinic acetylcholine receptor (mnAChR), leading to the relaxation of facial muscles and a subsequent reduction in the appearance of expression lines and wrinkles.[1][4][5] Beyond its well-documented anti-wrinkle effects, this peptide is also reported to possess beneficial properties for overall skin health, including the potential to stimulate collagen and elastin synthesis, enhance skin barrier function, and exert anti-inflammatory and antioxidant effects.[1]

Three-dimensional (3D) skin models, such as reconstructed human epidermis (RHE) and full-thickness skin models, offer a physiologically relevant in vitro platform for evaluating the efficacy and safety of cosmetic and dermatological ingredients.[6][7] These models overcome the limitations of traditional 2D cell cultures by mimicking the complex architecture and cellular interactions of human skin.[7] This document provides detailed application notes and experimental protocols for assessing the multifaceted activities of this compound in 3D skin models.

Mechanism of Action

This compound acts as a competitive antagonist at the postsynaptic mnAChR. By blocking the binding of the neurotransmitter acetylcholine, it prevents the influx of sodium ions into the muscle cell, thereby inhibiting depolarization and subsequent muscle contraction.[1][3] This leads to a flaccid paralysis of the muscle, resulting in the smoothing of dynamic wrinkles.

Data Presentation: Summary of Potential Quantitative Outcomes

The following tables summarize potential quantitative data that can be generated from the experimental protocols described below. The values for anti-wrinkle effects are based on existing in-vivo studies, while the other endpoints are proposed measurable outcomes in 3D skin models.

Table 1: Neuromuscular Blocking Activity

ParameterAssayEndpointPotential Outcome
Muscle ContractionInnervated 3D Skin Model with ElectrostimulationReduction in contraction amplitudeConcentration-dependent reduction
Calcium InfluxFluo-4 Calcium Imaging in Co-culture ModelDecrease in fluorescence intensity upon stimulationSignificant reduction compared to control

Table 2: Anti-Aging and Skin Rejuvenation Effects

ParameterAssayEndpointPotential Outcome
Wrinkle Reduction3D Skin Model with Topographical Analysis% reduction in wrinkle depth and volumeUp to 20% reduction[8][9]
Skin Smoothing3D Skin Model with Topographical Analysis% improvement in skin smoothnessUp to 21% improvement[8][9]
Collagen I SynthesisqRT-PCR, ELISA, ImmunofluorescenceFold increase in COL1A1 gene expression and protein levelsMeasurable increase vs. untreated control
Elastin SynthesisqRT-PCR, ELISA, ImmunofluorescenceFold increase in ELN gene expression and protein levelsMeasurable increase vs. untreated control

Table 3: Anti-Inflammatory and Skin Barrier Function

ParameterAssayEndpointPotential Outcome
Pro-inflammatory Cytokine Release (LPS-induced)ELISA% reduction in IL-6 and TNF-α levelsConcentration-dependent reduction
Transepidermal Electrical Resistance (TEER)TEER Measurement% increase in TEER valuesMeasurable improvement in barrier integrity
Key Barrier Protein ExpressionqRT-PCR, Western BlotFold increase in Filaggrin (FLG), Loricrin (LOR) expressionMeasurable increase vs. untreated control

Experimental Protocols

Protocol 1: Assessment of Neuromuscular Blocking Activity in an Innervated 3D Skin Model

This protocol utilizes a co-culture of human keratinocytes, fibroblasts, and induced pluripotent stem cell (iPSC)-derived motor neurons to create an innervated 3D skin equivalent.

1. Model Preparation:

  • Construct a full-thickness 3D skin model containing human dermal fibroblasts embedded in a collagen matrix, with human epidermal keratinocytes seeded on top.

  • Differentiate iPSCs into motor neurons according to established protocols.

  • Co-culture the motor neuron spheroids with the 3D skin model, allowing for neurite outgrowth and neuromuscular junction formation.

2. Treatment:

  • Topically apply this compound to the surface of the innervated 3D skin model at various concentrations (e.g., 0.1%, 0.5%, 1% w/v in a suitable vehicle). A vehicle control (without the peptide) should be run in parallel.

  • Incubate for a predetermined time course (e.g., 24, 48, 72 hours).

3. Functional Assessment of Muscle Contraction:

  • Place the 3D skin model in a culture dish with integrated electrodes.

  • Apply electrical stimulation to induce muscle contraction.

  • Record and measure the amplitude of muscle contraction using a force transducer or video microscopy.

  • Compare the contraction amplitude of treated tissues to the vehicle control.

4. Calcium Imaging:

  • Load the innervated skin models with a calcium indicator dye (e.g., Fluo-4 AM).

  • Induce neuronal stimulation (e.g., with glutamate).

  • Capture fluorescence changes in the muscle cells using a confocal microscope. A reduction in the fluorescence peak upon stimulation in treated models indicates a blockade of calcium influx.

Protocol 2: Evaluation of Anti-Aging Effects in a Full-Thickness 3D Skin Model

1. Model Preparation:

  • Utilize a commercially available full-thickness 3D skin model or construct one in-house with human keratinocytes and fibroblasts.

2. Treatment:

  • Topically apply this compound (e.g., 0.5%, 1%, 2% w/v) daily for an extended period (e.g., 7-14 days).

3. Wrinkle Topography Analysis:

  • At the end of the treatment period, create surface replicas of the 3D skin models using a silicone-based material.

  • Analyze the replicas using 3D imaging software to quantify changes in wrinkle depth, volume, and overall skin smoothness.

4. Gene Expression Analysis (qRT-PCR):

  • Isolate total RNA from the 3D skin models.

  • Perform reverse transcription and quantitative real-time PCR to analyze the expression levels of genes related to the extracellular matrix, such as COL1A1 (Collagen Type I Alpha 1 Chain) and ELN (Elastin).

5. Protein Expression Analysis (ELISA and Immunofluorescence):

  • Homogenize the 3D skin models to perform ELISA for quantifying the total amount of soluble collagen and elastin.

  • For immunofluorescence, fix, embed, and section the skin models. Stain with antibodies against Collagen I and Elastin to visualize their deposition and organization within the dermal layer.

Protocol 3: Assessment of Anti-Inflammatory Effects in a Reconstructed Human Epidermis (RHE) Model

1. Model Preparation:

  • Use a commercially available RHE model.

2. Treatment and Inflammatory Challenge:

  • Pre-treat the RHE models with this compound (e.g., 0.1%, 0.5%, 1% w/v) for 24 hours.

  • Induce an inflammatory response by topically applying lipopolysaccharide (LPS).

3. Cytokine Analysis (ELISA):

  • Collect the culture medium 24 hours after the LPS challenge.

  • Measure the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), using specific ELISA kits.

Protocol 4: Evaluation of Skin Barrier Function Enhancement in an RHE Model

1. Model Preparation:

  • Utilize a commercially available RHE model.

2. Treatment:

  • Apply this compound topically at various concentrations daily for 3-5 days.

3. Transepidermal Electrical Resistance (TEER) Measurement:

  • Measure the TEER across the RHE models at baseline and at the end of the treatment period. An increase in TEER indicates an improvement in barrier integrity.

4. Gene and Protein Expression of Barrier-Related Markers:

  • Analyze the expression of key skin barrier proteins, such as Filaggrin (FLG) and Loricrin (LOR), at both the gene (qRT-PCR) and protein (Western Blot or Immunofluorescence) levels.

Mandatory Visualizations

G cluster_0 Neuromuscular Junction cluster_1 Signaling Cascade Motor Neuron Motor Neuron Acetylcholine (ACh) Acetylcholine (ACh) Motor Neuron->Acetylcholine (ACh) Releases mnAChR Muscular Nicotinic ACh Receptor Acetylcholine (ACh)->mnAChR Binds to Muscle Cell Muscle Cell Na+ Influx Na+ Influx mnAChR->Na+ Influx Opens channel for Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->mnAChR Blocks

Caption: Signaling pathway of neuromuscular blockade by this compound.

G cluster_workflow Experimental Workflow: Anti-Aging Assessment cluster_analysis A Prepare Full-Thickness 3D Skin Model B Topical Application of DDBD (7-14 days) A->B C Endpoint Analysis B->C D Topographical Analysis (Wrinkle Reduction) C->D E Gene Expression (qRT-PCR) (COL1A1, ELN) C->E F Protein Quantification (ELISA) (Collagen, Elastin) C->F G Protein Visualization (IF) (Collagen, Elastin) C->G

Caption: Experimental workflow for assessing the anti-aging effects of DDBD in a 3D skin model.

G cluster_workflow Experimental Workflow: Anti-Inflammatory Assessment A Prepare Reconstructed Human Epidermis (RHE) Model B Pre-treatment with DDBD (24 hours) A->B C Inflammatory Challenge (e.g., LPS) B->C D Incubate (24 hours) C->D E Collect Culture Medium D->E F Cytokine Analysis (ELISA) (IL-6, TNF-α) E->F

Caption: Workflow for evaluating the anti-inflammatory properties of DDBD in an RHE model.

References

Application Notes and Protocols: Dipeptide Diaminobutyroyl Benzylamide Diacetate in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dipeptide Diaminobutyroyl Benzylamide Diacetate (DDBD), a synthetic tripeptide, has emerged as a significant compound in dermatological and neuromuscular research.[1][2] Commercially known as SYN®-AKE, it is a biomimetic of Waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri).[3][4] Its primary mechanism of action involves the inhibition of muscle contractions, presenting a compelling alternative for the study of wrinkle formation and neuromuscular signaling.[5][6] These application notes provide an overview of DDBD, its delivery systems, and detailed protocols for its use in a research setting.

Mechanism of Action

DDBD functions as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[6][7][8] By binding to the receptor, it blocks the neurotransmitter acetylcholine from inducing the influx of sodium ions.[9][10] This prevention of depolarization leads to a reversible relaxation of muscle cells, thereby reducing the appearance of expression lines.[5][7] Beyond its neuromuscular effects, research suggests DDBD may also enhance the skin's barrier function, stimulate collagen and elastin synthesis, and exhibit anti-inflammatory properties by reducing pro-inflammatory cytokines like IL-6 and TNF-α.[3][11]

Physicochemical Properties and Formulation

DDBD is typically supplied as a water-soluble white to off-white powder or a colorless liquid.[5][12] The presence of diacetate groups enhances its solubility and stability in aqueous solutions, making it suitable for incorporation into various research formulations such as hydrogels, serums, and creams.[3] For research applications requiring enhanced skin penetration and stability, encapsulation within delivery systems like liposomes or nanoparticles is recommended.[2][3]

Table 1: Physicochemical and Formulation Data

PropertyValueReference
INCI NameThis compound[5]
CAS Number823202-99-9[5]
Molecular Weight~495.57 g/mol []
AppearanceWhite to light cream-colored powder or colorless liquid[5][12]
SolubilityWater-soluble[5]
Recommended Concentration0.005% - 4%[1][5]
pH (solution)3.0 - 6.0[12]
Storage2°C - 8°C, protected from light[12][14]

Signaling Pathway

The primary signaling pathway affected by this compound is the neuromuscular junction signaling cascade. By blocking the nicotinic acetylcholine receptor, it directly interferes with the transmission of nerve impulses to the muscle fibers.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell NerveImpulse Nerve Impulse Vesicles Synaptic Vesicles (containing Acetylcholine) NerveImpulse->Vesicles triggers release ACh Acetylcholine (ACh) Vesicles->ACh releases nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR binds to NaChannel Sodium Ion Channel nAChR->NaChannel opens DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->nAChR blocks MuscleRelaxation Muscle Relaxation DDBD->MuscleRelaxation results in MuscleContraction Muscle Contraction NaChannel->MuscleContraction Na+ influx leads to

Neuromuscular Junction Signaling Pathway Inhibition by DDBD

Quantitative Data from In-Vivo Studies

Several studies have quantified the efficacy of DDBD in reducing the appearance of wrinkles. The following table summarizes key findings.

Table 2: Summary of In-Vivo Efficacy Data

Study ParameterResultReference
Wrinkle Smoothing (28 days, 4% DDBD)21% smoother skin[1]
Wrinkle Reduction (28 days, 4% DDBD)15-20% reduction (up to 52% max value)[1]
Wrinkle Depth Reduction (4 weeks, 0.2% DDBD)Up to 25% reduction[5]
Onset of ActionReduction in muscle contraction frequency after 2 minutes[14]

Experimental Protocols

The following protocols are designed for research applications to investigate the efficacy and mechanism of action of this compound.

Protocol 1: In Vitro Assessment of Muscle Contraction Inhibition

This protocol assesses the ability of DDBD to inhibit acetylcholine-induced contractions in a muscle cell culture model.

G A 1. Cell Culture Plate skeletal muscle cells (e.g., C2C12) and differentiate into myotubes. B 2. Preparation of DDBD Solutions Prepare stock solutions of DDBD in sterile PBS. Create a dilution series. A->B C 3. Pre-incubation Incubate myotubes with varying concentrations of DDBD for 1-2 hours. B->C D 4. Stimulation Introduce acetylcholine to induce muscle cell contraction. C->D E 5. Imaging and Analysis Use microscopy to capture images/videos of myotube contractions. Quantify the degree of contraction. D->E

Workflow for In Vitro Muscle Contraction Assay

Materials:

  • Differentiated skeletal muscle cells (e.g., C2C12 myotubes)

  • Cell culture medium

  • This compound

  • Acetylcholine solution

  • Phosphate Buffered Saline (PBS)

  • Microscope with live-cell imaging capabilities

  • Image analysis software

Methodology:

  • Cell Culture: Culture and differentiate C2C12 myoblasts into myotubes in appropriate multi-well plates.

  • Preparation of Test Solutions: Prepare a stock solution of DDBD in PBS. Create a serial dilution to achieve the desired final concentrations for testing.

  • Pre-incubation: Remove the culture medium from the myotubes and wash with PBS. Add the different concentrations of DDBD solution to the wells and incubate for a predetermined time (e.g., 1 hour). Include a vehicle control (PBS only).

  • Stimulation: After incubation, add a standardized concentration of acetylcholine to each well to induce myotube contraction.

  • Data Acquisition and Analysis: Immediately record the contractile activity using a microscope. Quantify the percentage of contracting myotubes or the change in myotube length before and after acetylcholine stimulation. Compare the results from DDBD-treated wells to the control wells to determine the inhibitory effect.

Protocol 2: Ex Vivo Skin Permeation Study Using Franz Diffusion Cells

This protocol evaluates the penetration of DDBD through a skin sample.

G A 1. Skin Preparation Obtain full-thickness skin samples (e.g., porcine or human explants). B 2. Franz Cell Assembly Mount the skin sample between the donor and receptor chambers of a Franz diffusion cell. A->B C 3. Formulation Application Apply a precise amount of the DDBD-containing formulation to the skin surface in the donor chamber. B->C D 4. Sample Collection At specified time intervals, collect samples from the receptor fluid (e.g., PBS at 37°C). C->D E 5. Quantification Analyze the concentration of DDBD in the receptor fluid using HPLC or LC-MS/MS. D->E

Workflow for Ex Vivo Skin Permeation Study

Materials:

  • Franz diffusion cells

  • Full-thickness skin samples (e.g., porcine ear skin)

  • DDBD formulation (e.g., cream, serum)

  • Receptor fluid (e.g., PBS with a solubility enhancer if needed)

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

Methodology:

  • Skin Preparation: Excise full-thickness skin and remove any subcutaneous fat. Cut the skin to the appropriate size for the Franz diffusion cells.

  • Franz Cell Setup: Assemble the Franz diffusion cells, mounting the skin with the stratum corneum facing the donor compartment. Fill the receptor compartment with pre-warmed receptor fluid and ensure no air bubbles are trapped beneath the skin.

  • Application of Formulation: Apply a known quantity of the DDBD formulation to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with fresh, pre-warmed fluid.

  • Analysis: Quantify the concentration of DDBD in the collected samples using a validated HPLC or LC-MS/MS method. Calculate the cumulative amount of DDBD permeated per unit area over time.

Protocol 3: In Vitro Assessment of Collagen and Elastin Gene Expression

This protocol uses RT-qPCR to measure the effect of DDBD on the expression of genes related to collagen and elastin production in human dermal fibroblasts.

G A 1. Cell Culture Culture human dermal fibroblasts in appropriate growth medium. B 2. DDBD Treatment Treat fibroblasts with various concentrations of DDBD for 24-48 hours. A->B C 3. RNA Extraction Isolate total RNA from the treated cells and controls. B->C D 4. cDNA Synthesis Reverse transcribe the extracted RNA into complementary DNA (cDNA). C->D E 5. RT-qPCR Perform Real-Time Quantitative PCR using primers for COL1A1, ELN, and a housekeeping gene. D->E F 6. Data Analysis Calculate the relative gene expression using the ΔΔCt method. E->F

Workflow for Gene Expression Analysis

Materials:

  • Human dermal fibroblasts

  • Cell culture reagents

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • RT-qPCR master mix

  • Primers for target genes (e.g., COL1A1 for collagen, ELN for elastin) and a reference gene (e.g., GAPDH)

  • RT-qPCR instrument

Methodology:

  • Cell Seeding and Treatment: Seed human dermal fibroblasts in multi-well plates. Once they reach a desired confluency, treat them with different concentrations of DDBD for a specified period (e.g., 24 or 48 hours). Include an untreated control.

  • RNA Isolation: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform RT-qPCR using the synthesized cDNA, gene-specific primers, and a suitable master mix.

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the reference gene (ΔCt). Calculate the fold change in gene expression relative to the untreated control using the 2-ΔΔCt method.

Conclusion

This compound is a potent, synthetic peptide with a well-defined mechanism of action on the neuromuscular junction. Its ability to induce muscle relaxation makes it an invaluable tool for research into skin aging, particularly the formation of dynamic wrinkles. The provided protocols offer a framework for researchers to investigate its efficacy and further elucidate its biological effects in various in vitro and ex vivo models. These investigations will be crucial in expanding the therapeutic and research applications of this fascinating compound.

References

Application Note: A Framework for Efficacy Testing of Dipeptide Diaminobutyroyl Benzylamide Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Dipeptide Diaminobutyroyl Benzylamide Diacetate, a synthetic peptide also known under the trade name SYN®-AKE, is a cosmetic ingredient designed to reduce the appearance of expression wrinkles.[1][2][3] Its mechanism is inspired by Waglerin-1, a peptide found in the venom of the Temple Viper, which acts as a muscle relaxant.[1][4][5] This document outlines a comprehensive experimental design to substantiate the efficacy of this compound, progressing from fundamental in vitro characterization to ex vivo and in vivo validation. The core of its activity lies in its function as a reversible antagonist of the muscular nicotinic acetylcholine receptor (mnAChR), preventing nerve signals from causing muscle contraction.[4][6][7][8]

2. Mechanism of Action & Signaling Pathway

The formation of expression wrinkles is linked to the repetitive contraction of facial muscles. This process is initiated by the release of the neurotransmitter acetylcholine (ACh) at the neuromuscular junction. ACh binds to muscular nicotinic acetylcholine receptors (mnAChRs) on the muscle cell membrane, causing the receptor's ion channel to open.[9] This allows an influx of sodium ions (Na+), which depolarizes the muscle cell and triggers a cascade of events leading to muscle contraction.[8]

This compound functions by competitively blocking the binding of acetylcholine to the mnAChR.[2][5] By occupying the receptor site, the dipeptide prevents the ion channel from opening, thereby inhibiting Na+ influx and keeping the muscle in a relaxed state.[4][6][8] This targeted muscle relaxation leads to a smoothing of the skin and a reduction in the depth of expression lines.[1][3]

G cluster_0 Neuromuscular Junction cluster_1 Inhibitory Action Nerve Nerve Terminal ACh Acetylcholine (ACh) Nerve->ACh Releases nAChR mnAChR (Receptor) ACh->nAChR Binds to Muscle Muscle Cell (Postsynaptic Membrane) Contraction Muscle Contraction Muscle->Contraction Initiates Na_Channel Na+ Influx nAChR->Na_Channel Opens Channel Na_Channel->Muscle Depolarizes DDBD Dipeptide Diaminobutyroyl Benzylamide Diacetate DDBD->nAChR Blocks

Mechanism of Action at the Neuromuscular Junction.

3. Experimental Design Workflow

A tiered approach is recommended to efficiently evaluate the dipeptide's efficacy. The workflow begins with foundational in vitro assays to confirm the mechanism of action and assess safety. This is followed by ex vivo studies to determine skin permeability. Finally, a conceptual framework for in vivo testing is provided to assess the ultimate anti-wrinkle effect.

G cluster_invitro In Vitro Assessment cluster_exvivo Ex Vivo Assessment cluster_invivo In Vivo / Clinical Assessment Start Hypothesis: Dipeptide reduces wrinkles by muscle relaxation A1 Protocol 1: Cell Viability Assay Start->A1 A2 Protocol 2: Receptor Antagonism Assay A1->A2 If non-toxic A3 Protocol 3: Muscle Contraction Assay A1->A3 If non-toxic B1 Protocol 4: Skin Permeation Study A2->B1 If active A3->B1 If active C1 Protocol 5: Wrinkle Reduction Analysis B1->C1 If permeable End Efficacy Substantiated C1->End

Tiered Experimental Workflow for Efficacy Testing.

4. In Vitro Efficacy & Safety Protocols

In vitro testing forms the foundation of efficacy assessment, providing mechanistic insights and safety data before proceeding to more complex models.

4.1. Protocol 1: Cell Viability Assay

Objective: To determine the non-toxic concentration range of the dipeptide on relevant cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the quantity of which is proportional to the number of living cells.[10][11]

Methodology:

  • Cell Culture: Plate human dermal fibroblasts (HDF) or keratinocytes (e.g., HaCaT) in 96-well plates at a density of 1x10⁴ cells/well and incubate for 24 hours.[10]

  • Treatment: Prepare serial dilutions of the dipeptide (e.g., 0.01 µM to 1000 µM) in culture medium. Replace the existing medium with the treatment solutions and incubate for 24-48 hours. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., 0.1% Triton X-100).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control.

4.2. Protocol 2: nAChR Antagonism Assay

Objective: To quantify the dipeptide's ability to antagonize the nicotinic acetylcholine receptor.

Principle: This competitive binding assay uses a radiolabeled or fluorescently-labeled nAChR antagonist (e.g., α-Bungarotoxin) to determine the dipeptide's binding affinity. The displacement of the labeled antagonist by the dipeptide is measured.

Methodology:

  • Receptor Source: Use a cell line engineered to express the human muscular nAChR (e.g., TE671 cells) or isolated membrane preparations.

  • Assay Setup: In a 96-well plate, combine the receptor source with a fixed concentration of a labeled nAChR antagonist.

  • Treatment: Add varying concentrations of the dipeptide. Include a control with no dipeptide (maximum binding) and a control with a known potent antagonist (non-specific binding).

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate bound from unbound labeled antagonist (e.g., via filtration).

  • Quantification: Measure the signal (radioactivity or fluorescence) of the bound fraction.

  • Analysis: Plot the percentage of inhibition against the dipeptide concentration and determine the IC50 (the concentration required to inhibit 50% of specific binding).

4.3. Protocol 3: In Vitro Muscle Contraction Assay

Objective: To demonstrate that the dipeptide reduces the contraction of muscle cells.[4]

Principle: Differentiated myotubes (e.g., from the C2C12 cell line) can be induced to contract by electrical field stimulation or chemical agonists like carbachol (an ACh analog). The reduction in contraction frequency or amplitude in the presence of the dipeptide demonstrates its efficacy.[4][12]

Methodology:

  • Cell Culture: Culture C2C12 myoblasts and induce differentiation into myotubes.

  • Pre-treatment: Incubate the myotubes with non-toxic concentrations of the dipeptide for a set period (e.g., 1-3 hours).

  • Stimulation: Induce contraction using an electrical pulse generator (e.g., 1 Hz, 20V) or by adding a chemical agonist.

  • Data Acquisition: Record videos of the contracting myotubes using a microscope.

  • Analysis: Use image analysis software to quantify the frequency and/or amplitude of contractions. Compare the contraction parameters between untreated and dipeptide-treated myotubes.

4.4. In Vitro Data Summary

AssayCell LineParameter MeasuredHypothetical Result (Dipeptide)
Cell Viability (MTT)HDF, HaCaTCC50 (µM)> 1000 µM
nAChR AntagonismTE671 membranesIC50 (µM)0.5 µM
Muscle ContractionC2C12 Myotubes% Reduction in Contraction Freq.75% at 10 µM

5. Ex Vivo Permeation Protocol

5.1. Protocol 4: Ex Vivo Skin Permeation Study

Objective: To assess the ability of the dipeptide, formulated in a topical base, to penetrate the skin barrier.

Principle: The Franz diffusion cell is a standard apparatus used for ex vivo skin permeation tests.[13][14][15] It consists of a donor chamber and a receptor chamber, separated by a section of excised skin (human or porcine).[13][16] The amount of the active ingredient that permeates through the skin into the receptor fluid over time is measured.

Methodology:

  • Skin Preparation: Obtain full-thickness human or porcine skin. Excise a section and mount it on the Franz diffusion cell, with the stratum corneum facing the donor compartment.

  • Apparatus Setup: Fill the receptor chamber with a suitable buffer (e.g., phosphate-buffered saline) and maintain it at 32-37°C with constant stirring.

  • Application: Apply a finite dose of the final cosmetic formulation containing the dipeptide to the skin surface in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid. Replace the withdrawn volume with fresh buffer.

  • Quantification: Analyze the concentration of the dipeptide in the collected samples using a sensitive analytical method like LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

  • Analysis: Calculate the cumulative amount of dipeptide permeated per unit area over time. Determine key parameters such as the steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag).

5.2. Ex Vivo Data Summary

ParameterUnitHypothetical Result
Steady-State Flux (Jss)µg / (cm² · h)0.15
Permeability Coefficient (Kp)cm / h1.5 x 10⁻⁴
Lag Time (t_lag)hours2.5
Total Permeation (24h)% of applied dose1.2%

6. In Vivo Efficacy Framework

6.1. Protocol 5: Wrinkle Reduction Analysis in Human Volunteers

Objective: To evaluate the clinical efficacy of the topical product in reducing the appearance of expression lines.

Principle: This protocol outlines a double-blind, placebo-controlled clinical study. Wrinkle severity is quantified using non-invasive imaging techniques on silicone replicas of the skin surface before and after a period of product use.

Methodology:

  • Subject Recruitment: Recruit a panel of volunteers (e.g., n=30, aged 40-60) with visible expression lines (e.g., crow's feet).[4]

  • Study Design: Conduct a 28-day, double-blind, placebo-controlled, split-face study. One side of the face receives the product with the dipeptide, and the other side receives a placebo formulation.

  • Baseline Measurement (Day 0): Create negative silicone replicas of the target wrinkle area (e.g., crow's feet) for each subject.

  • Product Application: Instruct subjects to apply the assigned products twice daily for 28 days.[6]

  • Final Measurement (Day 28): Create a second set of silicone replicas from the same areas.

  • Image Analysis: Analyze the replicas using 3D fringe projection or similar surface topography analysis techniques. Quantify parameters such as average wrinkle depth (Rz), roughness (Ra), and total wrinkled area.

  • Statistical Analysis: Compare the percentage change in wrinkle parameters from Day 0 to Day 28 between the active and placebo-treated sides using appropriate statistical tests (e.g., paired t-test).

6.2. In Vivo Data Summary

ParameterMeasurement AreaHypothetical % Change (Active)Hypothetical % Change (Placebo)p-value
Wrinkle Depth (Rz)Crow's Feet-22%-5%< 0.01
Skin Roughness (Ra)Crow's Feet-18%-4%< 0.01
Wrinkle VolumeCrow's Feet-25%-6%< 0.005

7. Logical Relationship of Study Components

The entire experimental design is built on a logical progression, where the findings from each stage inform the next. This ensures that resources are used efficiently and that the final clinical claims are supported by a robust body of scientific evidence.

G cluster_mechanism Molecular & Cellular Level cluster_delivery Tissue Level cluster_outcome Phenotypic Level A Molecular Target: Inhibition of nAChR (Protocol 2) B Cellular Effect: Reduced Muscle Contraction (Protocol 3) A->B Leads to D Bioavailability: Skin Permeation (Protocol 4) B->D Justifies testing C Safety Assessment: No Cytotoxicity (Protocol 1) C->B Ensures viability for E Clinical Outcome: Visible Wrinkle Reduction (Protocol 5) D->E Enables

Logical Progression from Mechanism to Clinical Effect.

References

Troubleshooting & Optimization

solubility issues of Dipeptide diaminobutyroyl benzylamide diacetate in research buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of Dipeptide diaminobutyroyl benzylamide diacetate (often referred to as SYN-AKE®) in common research buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a peptide found in the venom of the Temple Viper.[1][2][3] Its primary mechanism of action is the reversible antagonism of the muscular nicotinic acetylcholine receptor (mnAChR) at the postsynaptic membrane.[4][5] By blocking the binding of acetylcholine to its receptor, the ion channel remains closed, preventing Na+ uptake and subsequent muscle contraction.[6][7] This leads to muscle relaxation, which is why it is extensively used in cosmetics to reduce the appearance of expression wrinkles.[4]

Q2: What is the general solubility of this compound?

A2: this compound is generally considered to be water-soluble.[2][4][7] The presence of the diacetate salt form enhances its solubility and stability in aqueous solutions.[1]

Q3: My peptide won't dissolve in my aqueous research buffer. What should I do?

A3: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Start with Water: Attempt to dissolve the peptide in sterile, deionized water first before adding buffer salts.

  • Adjust pH: The solubility of peptides is often pH-dependent. For basic peptides, a slightly acidic pH may improve solubility, while acidic peptides may dissolve better in a slightly basic solution.

  • Gentle Heating: Warming the solution to a temperature not exceeding 40°C can aid in dissolution.

  • Sonication: Brief periods of sonication can help to break up aggregates. However, use this method with caution as it can generate heat and potentially degrade the peptide.

  • Organic Solvents: For highly resistant peptides, dissolving in a small amount of a polar organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly diluting with your aqueous buffer can be effective. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Q4: How should I store this compound solutions?

A4: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C. Once reconstituted in an aqueous buffer, it is advisable to use the solution fresh and avoid repeated freeze-thaw cycles. If storage of the solution is necessary, it should be for a short term at 2-8°C. It is generally not recommended to store aqueous solutions for more than one day.

Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

Solvent/Buffer SystemReported SolubilityRemarks
Water (H₂O) ≥ 100 mg/mL[6]The diacetate form enhances aqueous solubility.[1]
Phosphate-Buffered Saline (PBS), pH 7.2 ~10 mg/mL (for the hydrochloride salt)The solubility of the diacetate form is expected to be comparable or better.
Dimethyl Sulfoxide (DMSO) SolubleA good initial solvent for preparing high-concentration stock solutions.
Tris Buffer Data not availableBased on general peptide solubility principles, it is expected to be soluble. Experimental verification is recommended.
HEPES Buffer Data not availableAs with Tris buffer, solubility is likely but should be confirmed experimentally.

Experimental Protocols

Protocol 1: Standard Reconstitution of Lyophilized Peptide

This protocol is for the initial reconstitution of the lyophilized this compound powder.

  • Equilibrate the Vial: Before opening, allow the vial of lyophilized peptide to come to room temperature to prevent condensation.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Add Solvent: Using a sterile pipette tip, add the desired volume of sterile, deionized water to the vial. For a 10 mg/mL stock solution, add 100 µL of water per 1 mg of peptide.

  • Dissolve: Gently vortex or swirl the vial until the peptide is completely dissolved. Avoid vigorous shaking.

  • Dilute with Buffer (Optional): If a buffered solution is required, you can now add your concentrated buffer stock to the aqueous peptide solution to achieve the final desired buffer concentration. Alternatively, you can dissolve the peptide directly in the final buffer, but dissolving in water first can sometimes prevent precipitation.

  • Sterile Filtration (Optional): For cell-based assays, it is recommended to sterile filter the final peptide solution through a 0.22 µm filter.

Protocol 2: Troubleshooting Poor Solubility

If the peptide does not readily dissolve using the standard protocol, follow these steps:

  • Initial Attempt: Start by trying to dissolve a small amount of the peptide in your desired research buffer.

  • pH Adjustment: If solubility is poor, try adjusting the pH of the buffer slightly. For this peptide, which has basic amino acids, a slightly acidic pH might enhance solubility.

  • Use of a Co-Solvent (DMSO): a. Dissolve the peptide in a minimal amount of DMSO to create a concentrated stock solution. b. While gently vortexing your research buffer, add the DMSO stock solution dropwise to the buffer. c. Do not exceed a final DMSO concentration that could be detrimental to your experiment (typically <1%).

Visualizations

Signaling Pathway

signaling_pathway cluster_0 Neuromuscular Junction Nerve_Terminal Nerve Terminal Acetylcholine_Vesicle Acetylcholine Vesicles Synaptic_Cleft Synaptic Cleft nAChR Nicotinic Acetylcholine Receptor (nAChR) Synaptic_Cleft->nAChR ACh Binds Muscle_Cell Muscle Cell Acetylcholine_Vesicle->Synaptic_Cleft ACh Release Acetylcholine Acetylcholine (ACh) Peptide Dipeptide diaminobutyroyl benzylamide diacetate Peptide->nAChR Blocks Binding Na_Channel Na+ Channel nAChR->Na_Channel Opens Muscle_Relaxation Muscle Relaxation nAChR->Muscle_Relaxation Remains Closed Muscle_Contraction Muscle Contraction Na_Channel->Muscle_Contraction Na+ Influx

Caption: Mechanism of action of this compound.

Experimental Workflow

experimental_workflow Start Start Lyophilized_Peptide Lyophilized Peptide Vial Start->Lyophilized_Peptide Equilibrate Equilibrate to Room Temp. Lyophilized_Peptide->Equilibrate Dissolve Dissolve in H₂O or Buffer Equilibrate->Dissolve Soluble Soluble? Dissolve->Soluble Troubleshoot Troubleshoot Solubility (pH, Heat, Sonication, DMSO) Soluble->Troubleshoot No Stock_Solution Prepare Stock Solution Soluble->Stock_Solution Yes Troubleshoot->Dissolve Dilute Dilute to Working Concentration Stock_Solution->Dilute Experiment Perform Experiment (e.g., Cell-based Assay) Dilute->Experiment End End Experiment->End

Caption: Workflow for preparing this compound for experiments.

References

improving the stability of Dipeptide diaminobutyroyl benzylamide diacetate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of Dipeptide diaminobutyroyl benzylamide diacetate in solution. The following information is curated to address common experimental challenges and provide practical solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the preparation and storage of this compound solutions.

Issue Potential Cause Recommended Action
Precipitation or cloudiness upon dissolution - Poor solubility at the prepared concentration.- pH of the solution is outside the optimal range.- Use of an inappropriate solvent.- Ensure the concentration does not exceed the solubility limit in your chosen solvent.- Adjust the pH of the solution to a range of 6.0-8.0.- this compound is water-soluble; for high concentrations, consider using a co-solvent system after initial dissolution in water.
Loss of activity or efficacy over time - Degradation of the peptide due to improper storage conditions.- Chemical instability in the chosen formulation.- Store stock solutions at 4°C for long-term use and in a cool, dark place for short-term use.[1] For lyophilized powder, store at -20°C.[2]- Protect solutions from light.- Avoid repeated freeze-thaw cycles.
Discoloration of the solution - Oxidation of the peptide or other components in the formulation.- Degradation due to exposure to light or high temperatures.- Prepare solutions using degassed buffers to minimize dissolved oxygen.- Store solutions in amber vials or protect them from light.- Maintain recommended storage temperatures.
Inconsistent experimental results - Instability of the peptide in the experimental buffer.- Adsorption of the peptide to container surfaces.- Validate the stability of the peptide in your specific experimental buffer and conditions.- Consider using low-protein-binding tubes and pipette tips.- Prepare fresh solutions for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound solutions?

A1: For long-term stability, it is recommended to store aqueous solutions of this compound at 4°C.[1] For short-term storage, a cool, dark place is suitable. The lyophilized powder should be stored at -20°C for long-term stability.[2] It is crucial to protect both the solid and solution forms from light.

Q2: What is the recommended pH range for solutions containing this compound?

A2: This peptide is sensitive to pH changes.[3] While specific data on a full pH stability profile is limited, a pH range of 6.0-8.0 is recommended for a 1% aqueous solution to maintain stability.

Q3: What are the common degradation pathways for peptides like this compound in solution?

A3: While specific degradation pathways for this peptide are not extensively published, peptides, in general, are susceptible to hydrolysis, oxidation, and deamidation. Hydrolysis of the peptide bonds can be catalyzed by acidic or basic conditions. Oxidation can occur at specific amino acid residues if exposed to oxygen.

Q4: How can I protect the peptide from degradation in my formulation?

A4: To enhance stability, consider the following:

  • pH Control: Maintain the pH of the solution within the optimal range (6.0-8.0).

  • Antioxidants: If oxidation is a concern, the addition of antioxidants may be beneficial.

  • Chelating Agents: To prevent metal-catalyzed oxidation, consider adding a chelating agent like EDTA.

  • Encapsulation: For advanced formulations, techniques like liposomal encapsulation can protect the peptide from degradation.[3]

Q5: Are there any known incompatibilities for this compound?

A5: Avoid strong acids, strong alkalis, and strong oxidizing or reducing agents, as these are listed as incompatible materials.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6][7][8] The following is a general protocol that can be adapted for this compound.

Objective: To identify potential degradation products and degradation pathways for this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • Incubator/oven

  • Photostability chamber

  • HPLC system with a UV or MS detector

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C and 60°C.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C and 60°C.

    • Oxidation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Incubate the stock solution at 40°C and 60°C.

    • Photostability: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV or MS detection, to separate the parent peptide from any degradation products.

Protocol for a Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation and Columns:

  • HPLC with a diode array detector (DAD) or mass spectrometer (MS).

  • A C18 reverse-phase column is a common starting point for peptide analysis.

Method Parameters to Optimize:

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

    • B: 0.1% TFA or formic acid in acetonitrile.

  • Gradient: Start with a low percentage of mobile phase B and gradually increase to elute the peptide and its more hydrophobic degradants.

  • Flow Rate: Typically 0.5-1.5 mL/min for standard analytical columns.

  • Column Temperature: Maintain a constant temperature (e.g., 30°C or 40°C) to ensure reproducible retention times.

  • Detection Wavelength: Monitor at a wavelength where the peptide has significant absorbance (e.g., 210-220 nm for the peptide backbone).

Validation: Once developed, the method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be demonstrated by the ability to resolve the parent peptide from all degradation products generated during the forced degradation study.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Apply Stress base Base Hydrolysis stock->base Apply Stress oxidation Oxidation stock->oxidation Apply Stress thermal Thermal Stress stock->thermal Apply Stress photo Photostability stock->photo Apply Stress sampling Collect Samples at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc pathways Identify Degradation Pathways hplc->pathways method Validate Stability-Indicating Method hplc->method

Caption: Workflow for a forced degradation study.

signaling_pathway cluster_peptide Peptide Action cluster_receptor Neuromuscular Junction cluster_muscle Muscle Cell peptide Dipeptide diaminobutyroyl benzylamide diacetate receptor Muscular Nicotinic Acetylcholine Receptor (mnAChR) peptide->receptor Antagonist Binding ion_channel Ion Channel receptor->ion_channel Blocks Opening na_influx Na+ Influx ion_channel->na_influx Prevents contraction Muscle Contraction na_influx->contraction Inhibits

Caption: Mechanism of action of the peptide.

References

overcoming poor cell permeability of Dipeptide diaminobutyroyl benzylamide diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dipeptide Diaminobutyroyl Benzylamide Diacetate

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the in vitro and cellular application of this peptide, with a specific focus on overcoming its characteristically poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, commercially known as SYN-AKE, is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a peptide found in the venom of the Temple Viper.[1][2][3] Its primary function is to act as a reversible antagonist to the muscular nicotinic acetylcholine receptor (mnAChR).[3][4] By blocking this receptor, it prevents the influx of sodium ions (Na+) that are necessary for muscle cell depolarization.[3] This leads to the relaxation of facial muscles, which is why it is widely used in cosmetic applications to reduce the appearance of expression wrinkles.[5][6]

Q2: My experiment requires intracellular delivery. Why am I observing poor cell permeability with this peptide, even though its molecular weight is low?

A2: While this compound has a molecular weight under 500 Da, which generally favors skin penetration, several factors can contribute to poor permeability into individual cells in an experimental setting.[7][8] Peptides, by nature, often possess hydrophilic properties and ionizable groups that hinder their ability to passively diffuse across the lipid-rich cell membrane.[9][10] Furthermore, the diacetate salt form increases water solubility, which is beneficial for formulation but can be counterproductive for passive transcellular transport.[1][2] The primary challenge for many peptides is the energy required to break their hydrogen bonds with water to enter the cell membrane.[11]

Q3: What are the main strategies I can employ to enhance the cellular uptake of this peptide in my experiments?

A3: Overcoming the poor membrane permeability of peptides is a common challenge in drug development.[12] Key strategies include:

  • Formulation with Permeation Enhancers: Incorporating chemical permeation enhancers or co-solvents (e.g., propylene glycol) into your vehicle can improve passive diffusion.[13][14]

  • Chemical Modification: While this involves altering the parent molecule, strategies like lipidation (attaching a fatty acid chain) can increase the peptide's hydrophobicity and improve membrane interaction.[15][16]

  • Advanced Delivery Systems: Encapsulating the peptide in nanocarriers like liposomes or nanoparticles can facilitate cellular entry.[9][17]

  • Conjugation with Cell-Penetrating Peptides (CPPs): Fusing the peptide with a CPP, also known as a "Trojan peptide," can actively shuttle it across the cell membrane.[15][18][19]

Q4: How does a PAMPA assay differ from a Caco-2 assay for testing the permeability of my peptide?

A4: Both are key in vitro models, but they measure different aspects of permeability.

  • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, cell-free assay that models only passive, transcellular diffusion across an artificial lipid membrane.[20][21] It is useful for quickly screening compounds but cannot assess the role of active transport or paracellular (between cells) pathways.[22]

  • Caco-2 Permeability Assay: This assay uses a monolayer of differentiated human intestinal cells, which form tight junctions and express efflux and uptake transporters.[23][24] It is considered more biologically relevant as it can measure passive diffusion, active transport, and paracellular movement, providing a more comprehensive prediction of in vivo absorption.[22]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the mechanism by which this compound inhibits muscle contraction.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Nerve_Signal Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Signal->ACh_Vesicle triggers release ACh ACh ACh_Vesicle->ACh Receptor Nicotinic ACh Receptor (mnAChR) ACh->Receptor Binding Blocked Peptide Dipeptide Diaminobutyroyl Benzylamide Diacetate Peptide->Receptor Antagonistic Binding Ion_Channel Na+ Ion Channel (Closed) Contraction Muscle Contraction (Inhibited) Ion_Channel->Contraction prevents depolarization

Mechanism of Muscle Relaxation by this compound.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments.

Problem 1: Low or Inconsistent Bioactivity in a Cell-Based Assay

Possible Cause Suggested Solution
Poor Cell Permeability The peptide is not reaching its intracellular target. Enhance uptake using strategies from FAQ #3 (e.g., formulate with a mild permeation enhancer, use a CPP-conjugated version if available).
Peptide Degradation Peptides can be susceptible to enzymatic degradation in cell culture media containing serum. Minimize incubation times or use serum-free media for the duration of the peptide treatment if your cell line allows.
Incorrect Peptide Concentration The effective concentration at the target site is too low. Perform a dose-response curve starting from nanomolar to high micromolar ranges to determine the optimal concentration.
Peptide Aggregation/Solubility Issues The peptide may not be fully solubilized in the assay buffer.[25] First, dissolve the lyophilized powder in a small amount of an appropriate solvent (e.g., sterile water, as the diacetate salt is water-soluble) before diluting to the final concentration in your assay medium.[2]

Problem 2: High Variability Between Experimental Replicates

Possible Cause Suggested Solution
Inconsistent Solubilization Peptide is not dissolving uniformly across preparations. Prepare a single, concentrated stock solution and aliquot for individual experiments to ensure consistency. Use sonication briefly to aid dissolution if needed.[25]
Cell Monolayer Inconsistency (e.g., Caco-2) The integrity of the cell monolayer varies between wells. Measure the transepithelial electrical resistance (TEER) of each well before the experiment to ensure all monolayers have comparable integrity. Discard wells that do not meet the threshold.
Compound Adsorption to Plasticware Hydrophobic peptides can adsorb to plastic labware, reducing the effective concentration.[26] Consider using low-adhesion microplates or pre-treating wells with a bovine serum albumin (BSA) solution to block non-specific binding sites.
Troubleshooting Workflow Diagram

This diagram provides a logical flow for diagnosing low peptide bioactivity.

G Start Start: Low Peptide Bioactivity Observed Step1 Step 1: Verify Peptide Handling - Confirm solubility in assay buffer - Check storage conditions - Re-quantify stock solution Start->Step1 Step2 Step 2: Evaluate Assay Parameters - Optimize incubation time - Run dose-response curve - Check positive/negative controls Step1->Step2 Handling OK Step3 Step 3: Assess Permeability - Is the target intracellular? - Run PAMPA or Caco-2 assay - Review literature for known permeability Step2->Step3 Assay OK Step4 Step 4: Implement Enhancement Strategy - Add permeation enhancer to vehicle - Use nanocarrier formulation - Synthesize CPP-conjugate Step3->Step4 Permeability is Low End End: Bioactivity Issue Resolved Step3->End Permeability is Sufficient (Re-evaluate Steps 1 & 2) Step4->End

A logical workflow for troubleshooting low peptide bioactivity in cell-based assays.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted for screening the passive diffusion of peptides.

Objective: To estimate the passive permeability of this compound across a lipid membrane.

Materials:

  • PAMPA plate sandwich system (e.g., 96-well Donor and Acceptor plates)

  • Artificial membrane solution (e.g., 1% lecithin in dodecane)[27]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test peptide stock solution (e.g., 10 mM in DMSO or water)

  • UV/Vis plate reader or LC-MS/MS system for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate completely (approx. 20 minutes).[28]

  • Prepare Donor Solutions: Dilute the peptide stock solution in PBS to the final desired concentration (e.g., 100 µM).

  • Start Assay: Add 150 µL of the donor peptide solution to each well of the coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours with gentle shaking.[27][28]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the peptide concentration in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS is preferred for sensitivity and specificity).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using the established formula that accounts for the volume of the wells, the surface area of the membrane, and the incubation time.

PAMPA Workflow Diagram

G cluster_prep Preparation cluster_run Assay Execution cluster_analysis Analysis P1 1. Add buffer to Acceptor Plate P2 2. Coat Donor Plate membrane with lipid P1->P2 P3 3. Prepare peptide solution in buffer P2->P3 R1 4. Add peptide solution to Donor Plate P3->R1 R2 5. Assemble sandwich (Donor on Acceptor) R1->R2 R3 6. Incubate at RT (4-18 hours) R2->R3 A1 7. Disassemble plates R3->A1 A2 8. Quantify peptide in Donor & Acceptor wells (LC-MS) A1->A2 A3 9. Calculate Papp value A2->A3

Step-by-step experimental workflow for the Parallel Artificial Membrane Permeability Assay.
Protocol 2: Caco-2 Cell Permeability Assay

This protocol provides a method for assessing permeability across a biological monolayer.

Objective: To determine the bidirectional permeability (apical-to-basolateral and basolateral-to-apical) of this compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell™ insert plates (e.g., 24-well)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Hanks' Balanced Salt Solution (HBSS)

  • TEER meter

  • Lucifer Yellow (as a marker for monolayer integrity)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell™ inserts at an appropriate density. Culture for 18-22 days to allow for spontaneous differentiation and formation of a polarized monolayer with tight junctions.[22]

  • Verify Monolayer Integrity: Before the experiment, measure the TEER of each well. Values should be above a pre-determined threshold (e.g., >250 Ω·cm²). Discard any wells with low TEER values.

  • Prepare for Transport Study: Wash the cell monolayers gently with pre-warmed HBSS.

  • Apical-to-Basolateral (A-B) Transport:

    • Add the test peptide dissolved in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for a set time (e.g., 2 hours).[22]

    • At the end of the incubation, collect samples from the basolateral chamber for analysis.

  • Basolateral-to-Apical (B-A) Transport:

    • In a separate set of wells, add the test peptide dissolved in HBSS to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate under the same conditions.

    • Collect samples from the apical chamber for analysis.

  • Integrity Check: After the transport experiment, assess the permeability of Lucifer Yellow across the monolayers to confirm their integrity was not compromised during the assay.

  • Quantification and Analysis:

    • Quantify the peptide concentration in the collected samples using LC-MS/MS.

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the Efflux Ratio (ER) = Papp(B-A) / Papp(A-B). An ER > 2 suggests the peptide is a substrate for active efflux.[22]

References

Technical Support Center: Dipeptide Diaminobutyroyl Benzylamide Diacetate (DDBD) In Vitro Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage and administration of Dipeptide diaminobutyroyl benzylamide diacetate (DDBD), also known commercially as SYN-AKE, for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDBD) and what is its primary mechanism of action in vitro?

A1: this compound is a synthetic tripeptide that functions as a potent and reversible antagonist of the nicotinic acetylcholine receptor (nAChR), particularly the muscle-type nAChR (mnAChR).[1][2] It mimics the action of Waglerin-1, a peptide found in the venom of the Temple Viper, by blocking the binding of acetylcholine (ACh) to its receptor.[3] This inhibition of nAChR activation prevents the influx of sodium ions (Na+) into the postsynaptic cell, thereby inhibiting depolarization and subsequent muscle contraction.[4][5]

Q2: How should I dissolve and prepare DDBD for my in vitro experiments?

A2: DDBD is available as a powder or a pre-dissolved stock solution. For the powder form, it is soluble in both water (≥ 100 mg/ml) and dimethyl sulfoxide (DMSO) (100 mg/mL).[1][4] For cell culture applications, it is recommended to prepare a concentrated stock solution in sterile DMSO or a sterile aqueous buffer like PBS (pH 7.2), which can then be further diluted in your cell culture medium to the final working concentration. It is advisable to minimize the final concentration of DMSO in your culture medium (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity. Aqueous stock solutions are not recommended for long-term storage and should ideally be prepared fresh.[6]

Q3: What is a typical working concentration range for DDBD in in vitro assays?

A3: The effective concentration of DDBD can vary significantly depending on the cell type and the specific assay. Based on available data, concentrations ranging from the low micromolar to the high micromolar range have been used. For instance, to achieve significant inhibition of nicotine-induced responses in TE671 cells, concentrations of SYN-AKE (a commercial preparation of DDBD) between 100 µM and 500 µM were required.[7] One study reported an IC50 value of 180 µM for SYN-AKE.[8] It is crucial to perform a dose-response curve for your specific experimental setup to determine the optimal concentration.

Q4: Which cell lines are suitable for studying the effects of DDBD in vitro?

A4: The choice of cell line depends on the specific nAChR subtype you wish to study.

  • For muscle-type nAChRs (mnAChRs): The human medulloblastoma cell line TE671 is a well-established model as it endogenously expresses functional, muscle-like nAChRs.[7][9]

  • For neuronal nAChRs: The human neuroblastoma cell line SH-SY5Y is commonly used as it expresses several neuronal nAChR subtypes.[10][11]

  • For muscle contraction studies: Differentiated C2C12 myotubes are a suitable model for assessing the inhibition of muscle cell contraction.[12][13]

  • Recombinant cell lines: HEK293 or CHO cells transfected to express specific nAChR subunits are also excellent tools for studying the effects of DDBD on a particular receptor subtype.[14][15]

Q5: How can I assess the cytotoxicity of DDBD in my cell line?

A5: It is essential to determine the non-toxic concentration range of DDBD before conducting functional assays. A standard cell viability assay, such as the MTT or XTT assay, can be used. This involves treating your cells with a range of DDBD concentrations for a relevant time period (e.g., 24-48 hours) and then measuring the metabolic activity of the cells. This will allow you to establish a concentration range that effectively inhibits nAChR function without causing significant cell death.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
No observable effect of DDBD on acetylcholine-induced response. 1. DDBD concentration is too low. 2. DDBD has degraded. 3. Cell line does not express the target nAChR. 4. Incorrect assay conditions.1. Perform a dose-response experiment with a wider concentration range (e.g., 1 µM to 1 mM). 2. Prepare fresh DDBD stock solutions. Store stock solutions appropriately (e.g., -20°C or -80°C for long-term storage).[16] 3. Verify nAChR expression in your cell line using techniques like RT-PCR, Western blot, or by using a positive control agonist (e.g., nicotine, carbachol). 4. Ensure optimal assay parameters (e.g., incubation time, buffer composition, agonist concentration).
High background signal or variability in assays. 1. DDBD precipitation in media. 2. Solvent (e.g., DMSO) toxicity. 3. Inconsistent cell seeding or washing steps.1. Ensure DDBD is fully dissolved in the stock solution before diluting into the final medium. Visually inspect for precipitates. Consider using a lower final concentration or a different solvent system if compatible with your cells. 2. Keep the final DMSO concentration in your assay below 0.5%, and ideally below 0.1%. Include a vehicle control (medium with the same concentration of DMSO) in your experiments. 3. Ensure uniform cell seeding density and perform washing steps carefully and consistently.
Inconsistent results in cell contraction assays. 1. Incomplete differentiation of myotubes (e.g., C2C12). 2. Weak or inconsistent acetylcholine-induced contraction. 3. Subjective measurement of contraction.1. Optimize the differentiation protocol for your myotubes to ensure the formation of mature, contractile fibers. 2. Determine the optimal concentration of acetylcholine to elicit a robust and reproducible contraction. 3. Use imaging software to quantify changes in myotube length or area for a more objective measurement.

Quantitative Data Summary

Parameter Value Assay Conditions Reference
IC50 of SYN-AKE 180 µMInhibition of current in a functional assay.[8]
Effective Concentration 100 - 500 µMInhibition of nicotine-induced response in TE671 cells.[7]
Solubility in Water ≥ 100 mg/mL-[4]
Solubility in DMSO 100 mg/mL-[1]

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to determine the cytotoxic potential of DDBD on a chosen cell line.

Materials:

  • DDBD stock solution (e.g., 100 mM in DMSO)

  • Chosen cell line (e.g., TE671, SH-SY5Y)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of DDBD in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the DDBD dilutions or control media to the respective wells.

  • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the no-treatment control.

In Vitro Muscle Cell Contraction Assay

This protocol is for observing the inhibitory effect of DDBD on acetylcholine-induced contraction of C2C12 myotubes.

Materials:

  • Differentiated C2C12 myotubes on glass-bottom dishes or 24-well plates

  • DDBD stock solution

  • Acetylcholine (ACh) stock solution

  • Tyrode's solution or other suitable physiological buffer

  • Microscope with live-cell imaging capabilities

  • Image analysis software

Procedure:

  • Differentiate C2C12 myoblasts into myotubes according to a standard protocol.

  • Wash the myotubes with pre-warmed Tyrode's solution.

  • Prepare different concentrations of DDBD in Tyrode's solution. Include a vehicle control.

  • Pre-incubate the myotubes with the DDBD solutions or vehicle control for a specified time (e.g., 15-30 minutes).

  • While imaging a field of myotubes, add a pre-determined optimal concentration of ACh to induce contraction.

  • Record images or videos of the myotubes before and after the addition of ACh.

  • Analyze the images to quantify the change in myotube length or surface area.

  • Compare the degree of contraction in DDBD-treated myotubes to the vehicle control.

Visualizations

G cluster_0 Mechanism of Action of DDBD ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to DDBD Dipeptide diaminobutyroyl benzylamide diacetate (DDBD) DDBD->nAChR Blocks Relaxation Muscle Relaxation DDBD->Relaxation Leads to Na_ion Na+ ions nAChR->Na_ion Opens channel for Depolarization Membrane Depolarization Na_ion->Depolarization Influx leads to Contraction Muscle Contraction Depolarization->Contraction Triggers

Caption: Mechanism of DDBD as a nAChR antagonist.

G cluster_1 Experimental Workflow for In Vitro Testing start Start solubility Prepare DDBD Stock Solution start->solubility cytotoxicity Determine Non-Toxic Concentration Range (e.g., MTT Assay) solubility->cytotoxicity functional_assay Perform Functional Assay (e.g., Contraction, Ca2+ influx) cytotoxicity->functional_assay data_analysis Data Analysis functional_assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro experiments with DDBD.

G cluster_2 Troubleshooting Logic no_effect No Observable Effect check_conc Increase DDBD Concentration no_effect->check_conc Is concentration sufficient? check_reagent Prepare Fresh DDBD Solution no_effect->check_reagent Is reagent active? check_receptor Verify nAChR Expression no_effect->check_receptor Do cells express the target? check_conditions Optimize Assay Conditions no_effect->check_conditions Are conditions optimal? positive_control Run Positive Control (e.g., Nicotine) check_receptor->positive_control

Caption: A logical approach to troubleshooting experiments.

References

troubleshooting Dipeptide diaminobutyroyl benzylamide diacetate synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dipeptide Diaminobutyroyl Benzylamide Diacetate

Welcome to the technical resource center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for the synthesis and purification of this synthetic peptide.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a peptide found in the venom of the Temple Viper (Tropidolaemus wagleri)[1][2][3][4]. It functions as an antagonist of the muscular nicotinic acetylcholine receptor (mnAChR), leading to muscle relaxation[1][4][5][6][7]. Due to this property, it is widely used in the cosmetics industry as an anti-wrinkle and anti-aging ingredient, often marketed under the trade name SYN®-AKE[1][2][6][8].

Q2: What is the primary method for synthesizing this dipeptide?

The standard method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS). This technique allows for precise control over the amino acid sequence by building the peptide chain step-by-step on a solid resin support[1][9]. The process involves sequential coupling and deprotection of amino acids, followed by cleavage from the resin and final purification[1].

Q3: Why is Reversed-Phase HPLC the preferred method for purification?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most effective and widely used method for purifying synthetic peptides like this one. It separates the target peptide from impurities based on differences in hydrophobicity[9][10]. A C18 column is typically used with a mobile phase gradient of water and acetonitrile containing an ion-pairing agent like trifluoroacetic acid (TFA) to ensure sharp peaks and good separation[9][10].

Q4: What are the main challenges encountered during the synthesis of this peptide?

Common challenges are similar to those in many peptide syntheses and include:

  • Low reaction yield: Often caused by incomplete coupling reactions or peptide aggregation.

  • Difficult purification: The presence of closely related impurities, such as deletion sequences, can make separation challenging.

  • Peptide aggregation: Hydrophobic residues can cause the growing peptide chains to aggregate on the resin, hindering further reactions[11][12].

  • Side reactions: Unwanted chemical modifications can occur during coupling or cleavage steps if protecting groups are not optimal[13].

Synthesis Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis process.

Problem 1: Low overall yield after cleavage from the resin.

Potential Cause Recommended Solution Explanation
Incomplete Coupling Reactions 1. Switch to a stronger coupling reagent: Use highly efficient reagents like HATU, HCTU, or COMU.[13][14] 2. Perform a double coupling: After the initial coupling step, repeat the process to ensure all free amines have reacted, especially for sterically hindered amino acids.[13][15] 3. Increase reaction temperature: Elevating the temperature can disrupt peptide aggregation and improve reaction kinetics.[12][13]Stronger reagents more effectively activate the carboxylic acid group for amide bond formation. A second coupling drives the reaction to completion. Increased temperature provides the energy to overcome activation barriers and secondary structure formation.
Peptide Aggregation on Resin 1. Use aggregation-disrupting solvents: Incorporate solvents like N-methyl-2-pyrrolidone (NMP) or use mixtures such as DMSO/DMF to improve solvation of the peptide chain.[12][16] 2. Elevate temperature: Synthesis at higher temperatures (e.g., 60°C) can break up the hydrogen bonds that cause aggregation.[12]Aggregation prevents reagents from accessing the reactive sites on the growing peptide chain. Improved solvation and higher temperatures keep the chains separated and accessible.
Premature Chain Termination 1. Introduce a capping step: After each coupling reaction, treat the resin with a capping agent like acetic anhydride.This will acetylate any unreacted amino groups, preventing them from reacting in subsequent steps and forming deletion sequence impurities, which simplifies the final purification.[13]

Problem 2: Presence of unexpected masses or impurities in the crude product analysis (LC-MS).

Potential Cause Recommended Solution Explanation
Side Reactions During Synthesis 1. Verify protecting group strategy: Ensure that side-chain protecting groups for all amino acids are stable to the reaction conditions and are effectively removed only during the final cleavage step.[13]Inadequate side-chain protection can lead to branching or other unwanted modifications of the peptide.
Racemization 1. Use an additive: Add racemization suppressants like 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure, especially when using carbodiimide coupling reagents (e.g., DIC).[13][14]These additives react with the activated amino acid to form an intermediate ester that is less prone to racemization before it couples with the amine.
Incomplete Deprotection 1. Optimize deprotection time: Ensure the Fmoc-deprotection step (typically with piperidine in DMF) is allowed to proceed to completion. Monitor with a colorimetric test (e.g., Kaiser test).If the Fmoc group is not fully removed, the subsequent amino acid cannot be coupled, resulting in deletion sequences.

Purification Troubleshooting Guide

This section addresses common issues encountered during RP-HPLC purification.

Problem 1: Poor peak shape (broadening, tailing, or splitting) in the HPLC chromatogram.

Potential Cause Recommended Solution Explanation
Column Overload 1. Reduce sample injection volume/concentration: Inject a smaller amount of the crude peptide onto the column.[10]Injecting too much sample saturates the stationary phase, leading to non-ideal chromatographic behavior and poor peak shape.
Peptide Aggregation 1. Modify sample solvent: Dissolve the peptide in a small amount of a strong organic solvent (like DMSO) before diluting it with the mobile phase.[10] 2. Increase column temperature: Running the purification at a slightly elevated temperature (e.g., 40-50°C) can help disrupt aggregation.[10]Aggregation in the sample solution or on the column can cause split or broad peaks as the peptide exists in multiple states.
Secondary Ionic Interactions 1. Ensure adequate ion-pairing agent: Use a sufficient concentration of TFA (typically 0.1%) in both mobile phases to protonate the peptide and mask residual silanol groups on the column packing.[9][17]TFA forms an ion pair with the peptide, reducing unwanted interactions with the silica backbone of the column, which leads to sharper peaks.
Column Degradation 1. Flush the column: Follow the manufacturer's protocol for column washing. 2. Replace the column: If the problem persists after flushing, the column may be at the end of its lifespan.[10]A clogged or degraded column can no longer provide efficient separation, resulting in poor peak shapes for all analytes.

Problem 2: Low recovery of the purified peptide after lyophilization.

Potential Cause Recommended Solution Explanation
Peptide Precipitation 1. Modify fraction collection: Add a small amount of an organic solvent (e.g., acetonitrile) to the collection tubes before purification.[10]As the peptide elutes from the column in a high concentration of organic solvent, it can precipitate when collected into purely aqueous buffer.
Adsorption to Surfaces 1. Use low-adsorption labware: Utilize polypropylene or specially treated low-adsorption vials and collection tubes.[10]Peptides can be "sticky" and adsorb to glass or standard plastic surfaces, leading to significant product loss.
Peptide is too Hydrophobic 1. Adjust gradient: Ensure the final percentage of organic solvent in the gradient is high enough to elute the peptide. 2. Change column: If the peptide is irreversibly binding, consider a less retentive column, such as one with C8 or C4 chemistry instead of C18.[10]A highly hydrophobic peptide may bind too strongly to the C18 stationary phase, resulting in poor or no elution and thus low recovery.

Visualized Workflows and Mechanisms

General Synthesis and Purification Workflow

This diagram outlines the major steps involved in producing the final, purified this compound.

G cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage cluster_purification Purification & Final Product Resin Start with Resin Coupling1 1. Couple First Protected Amino Acid Resin->Coupling1 Deprotection1 2. Deprotect N-terminus Coupling1->Deprotection1 Coupling2 3. Couple Second Protected Amino Acid Deprotection1->Coupling2 Deprotection2 4. Deprotect N-terminus Coupling2->Deprotection2 Coupling3 5. Couple Final Moiety (Benzylamide) Deprotection2->Coupling3 Cleavage 6. Cleave Peptide from Resin Coupling3->Cleavage Crude Crude Peptide Solution Cleavage->Crude HPLC 7. RP-HPLC Purification Crude->HPLC Lyophilization 8. Lyophilization HPLC->Lyophilization Final Pure Dipeptide (White Powder) Lyophilization->Final

Caption: High-level workflow for the synthesis and purification of the target dipeptide.

Troubleshooting Logic for Low Purity

This decision tree helps diagnose potential causes of low purity in the final product.

G Start Low Purity in Crude Product? ImpurityType What type of impurities are observed? Start->ImpurityType Deletion Deletion Sequences (Missing Amino Acids) ImpurityType->Deletion M-X Da Modification Unexpected Modifications (Incorrect Mass) ImpurityType->Modification M+Y Da StartingMaterial Excess Starting Material ImpurityType->StartingMaterial M-Z Da Sol_Deletion1 Cause: Incomplete Coupling Solution: Use stronger coupling reagent (e.g., HATU). Deletion->Sol_Deletion1 Sol_Deletion2 Cause: Incomplete Deprotection Solution: Increase deprotection time or use fresh reagent. Deletion->Sol_Deletion2 Sol_Modification Cause: Side Reactions Solution: Review and optimize side-chain protecting groups. Modification->Sol_Modification Sol_StartingMaterial Cause: Poor Coupling Efficiency Solution: Perform a double coupling step. StartingMaterial->Sol_StartingMaterial

Caption: Decision tree for troubleshooting sources of peptide impurities.

Mechanism of Action at the Neuromuscular Junction

This diagram illustrates how the dipeptide inhibits muscle contraction.

G cluster_NMJ Neuromuscular Junction cluster_receptor Nicotinic ACh Receptor (mnAChR) Nerve Motor Neuron Terminal ACh Acetylcholine (ACh) (Neurotransmitter) Nerve->ACh Releases Muscle Muscle Fiber Membrane Receptor Binding Site Contraction Muscle Contraction Receptor->Contraction Activates Relaxation Muscle Relaxation Receptor->Relaxation Leads to ACh->Receptor Binds Peptide Dipeptide (Antagonist) Peptide->Receptor Blocks

Caption: The dipeptide competitively blocks acetylcholine, leading to muscle relaxation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This is a representative protocol for manual synthesis on a 0.1 mmol scale using Fmoc chemistry.

  • Resin Preparation:

    • Start with 0.1 mmol of a suitable pre-loaded resin (e.g., Rink Amide resin).

    • Swell the resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Repeat the 20% piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), followed by dichloromethane (DCM, 3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 eq) and a coupling activator like HATU (0.48 mmol, 4.8 eq).

    • Add a base, N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq), to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

    • Perform a Kaiser test to check for reaction completion (a negative result indicates complete coupling). If the test is positive, a second coupling may be required[13].

    • Wash the resin as described in step 2.

  • Repeat Cycles:

    • Repeat steps 2 and 3 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final coupling, wash the resin with DCM and dry it under a vacuum.

    • Prepare a cleavage cocktail, typically Reagent K (TFA/phenol/water/thioanisole/TIS, 82.5:5:5:5:2.5).

    • Add the cleavage cocktail to the resin and let it react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Protocol 2: RP-HPLC Purification

This protocol describes a typical purification run for the crude dipeptide.

  • System Preparation:

    • Column: C18 semi-preparative column (e.g., 10 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Equilibrate the column with 95% A / 5% B for at least 15 minutes.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, add a small amount of acetonitrile or DMSO[10].

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Run a linear gradient. A typical scouting gradient might be 5% to 65% Mobile Phase B over 40 minutes[9].

    • Monitor the elution profile at a wavelength of 220 nm.

    • Collect fractions corresponding to the main product peak.

  • Purity Analysis and Product Pooling:

    • Analyze the collected fractions using analytical RP-HPLC to determine their purity.

    • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Final Step:

    • Freeze the pooled fractions and lyophilize (freeze-dry) to obtain the final product as a white, fluffy powder. Store the final product at -20°C or lower[4].

References

degradation pathways of Dipeptide diaminobutyroyl benzylamide diacetate under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dipeptide diaminobutyroyl benzylamide diacetate. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential degradation pathways of this dipeptide under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation. Peptides, in general, are susceptible to these degradation routes, which can lead to a loss of biological activity and the formation of impurities.[1][2][3]

Q2: How can I minimize the degradation of this compound in solution?

A2: To minimize degradation, it is recommended to store the dipeptide in its lyophilized form at -20°C or -80°C.[3] Once in solution, prepare fresh batches for each experiment, use buffered solutions within a stable pH range (typically pH 4-6), and protect the solution from light and excessive heat. Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots.[3]

Q3: What analytical techniques are suitable for monitoring the degradation of this compound?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for separating the intact dipeptide from its degradation products.[4][5] Mass spectrometry (MS), particularly when coupled with HPLC (LC-MS), is essential for identifying the chemical structures of the degradation products.[6][7][8]

Q4: Are there any specific amino acid residues in this compound that are particularly susceptible to degradation?

A4: The diaminobutyric acid residue could be susceptible to certain enzymatic or chemical modifications, although specific pathways are not well-documented in readily available literature. The peptide bonds themselves are susceptible to hydrolysis.

Troubleshooting Guides

Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
Potential Cause Troubleshooting Steps
Peptide Degradation 1. Verify Storage Conditions: Ensure the lyophilized peptide and solutions are stored at the recommended temperatures (-20°C or -80°C for lyophilized powder, and frozen for solutions) and protected from light. 2. Prepare Fresh Solutions: Avoid using old stock solutions. Prepare fresh solutions from lyophilized powder for each experiment. 3. pH Control: Use a buffered solution appropriate for your experiment and ensure the pH is stable. Peptides can degrade rapidly at non-optimal pH. 4. Analyze for Degradants: Use RP-HPLC to check the purity of your peptide solution. The presence of multiple peaks may indicate degradation.
Experimental Variability 1. Consistent Protocols: Ensure all experimental parameters (incubation times, temperatures, concentrations) are consistent between experiments. 2. Reagent Quality: Verify the quality and stability of all other reagents used in the assay.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Potential Cause Troubleshooting Steps
Hydrolytic Degradation 1. Sample Preparation: Prepare samples immediately before analysis to minimize time in solution. 2. pH of Mobile Phase: Ensure the pH of the mobile phase is optimized for peptide stability and separation. 3. Identify Degradation Products: Use LC-MS to identify the mass of the unexpected peaks to confirm if they are hydrolysis products (e.g., cleavage of the peptide bond).
Oxidative Degradation 1. Degas Solvents: Use degassed solvents for sample preparation and HPLC mobile phases to minimize dissolved oxygen. 2. Inert Atmosphere: If possible, handle the sample under an inert atmosphere (e.g., nitrogen or argon). 3. Antioxidants: For formulation studies, consider the addition of antioxidants, but be mindful of their potential interference with your experiments.
Photodegradation 1. Light Protection: Protect samples and solutions from light at all stages of handling and analysis by using amber vials or covering containers with aluminum foil.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2]

1. Hydrolytic Degradation:

  • Acid Hydrolysis: Incubate the dipeptide solution in 0.1 M HCl at 60°C for various time points (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Incubate the dipeptide solution in 0.1 M NaOH at 60°C for various time points.

  • Neutral Hydrolysis: Incubate the dipeptide solution in purified water at 60°C for various time points.

  • Analysis: Neutralize the samples and analyze by RP-HPLC and LC-MS.

2. Oxidative Degradation:

  • Incubate the dipeptide solution with 3% hydrogen peroxide (H₂O₂) at room temperature for various time points.

  • Analysis: Analyze the samples directly by RP-HPLC and LC-MS.

3. Photodegradation:

  • Expose the dipeptide solution to a light source with a specific wavelength (e.g., 254 nm or a broad-spectrum light source) for various durations.

  • A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze both the exposed and control samples by RP-HPLC and LC-MS.

4. Thermal Degradation:

  • Incubate the lyophilized dipeptide powder at elevated temperatures (e.g., 80°C, 100°C) for various time points.

  • Dissolve the heat-stressed powder in an appropriate solvent.

  • Analysis: Analyze by RP-HPLC and LC-MS.

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study of this compound
Stress Condition Time (hours) % Intact Dipeptide Remaining Number of Major Degradation Products
0.1 M HCl, 60°C285.21
862.52
2435.13
0.1 M NaOH, 60°C278.92
845.33
2415.84
3% H₂O₂, RT492.71
1281.42
2468.92
UV Light (254 nm)888.11
2475.62

Visualizations

Hydrolytic_Degradation_Pathway Dipeptide Dipeptide diaminobutyroyl benzylamide diacetate Hydrolysis_Products Cleavage of Peptide Bond Dipeptide->Hydrolysis_Products H₂O / H⁺ or OH⁻ Amino_Acids Constituent Amino Acids and Benzylamide Fragment Hydrolysis_Products->Amino_Acids

Caption: Hypothesized hydrolytic degradation pathway.

Oxidative_Degradation_Pathway Dipeptide Dipeptide diaminobutyroyl benzylamide diacetate Oxidized_Residue Oxidation of susceptible residues Dipeptide->Oxidized_Residue Oxidizing Agent (e.g., H₂O₂) Oxidized_Products Oxidized Dipeptide Derivatives Oxidized_Residue->Oxidized_Products

Caption: Hypothesized oxidative degradation pathway.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis Acid Acid/Base Hydrolysis HPLC RP-HPLC Separation Acid->HPLC Oxidation Oxidation Oxidation->HPLC Photo Photodegradation Photo->HPLC Thermal Thermal Stress Thermal->HPLC MS LC-MS Identification HPLC->MS Sample Dipeptide Sample Sample->Acid Sample->Oxidation Sample->Photo Sample->Thermal

Caption: General workflow for forced degradation studies.

References

Technical Support Center: Enhancing the Bioavailability of Dipeptide Diaminobutyroyl Benzylamide Diacetate for In-Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dipeptide Diaminobutyroyl Benzylamide Diacetate (DDBD). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the bioavailability of DDBD for in-vivo research applications. The following information is curated to address potential challenges and provide actionable strategies for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DDBD) and what is its primary mechanism of action?

A1: this compound is a synthetic tripeptide that acts as a competitive antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[1][2][3][4] It mimics the action of Waglerin-1, a peptide found in the venom of the Temple Viper.[1][2][3][4] By blocking the binding of acetylcholine to its receptor on muscle cells, DDBD prevents the influx of sodium ions, which inhibits muscle contraction and leads to muscle relaxation.[1][4][5][6]

Q2: What are the main challenges in achieving adequate bioavailability of DDBD for systemic in-vivo research?

A2: Like many peptides, DDBD faces several challenges for systemic delivery. These include a short in-vivo half-life due to rapid enzymatic degradation by proteases in biological fluids and fast renal clearance.[1][6][7] Additionally, its hydrophilic nature can lead to poor membrane permeability, limiting its ability to reach target tissues when administered systemically.[1][6]

Q3: What are the recommended routes of administration for DDBD in animal models for systemic research?

A3: Due to poor oral bioavailability, parenteral routes such as intravenous (IV), subcutaneous (SC), or intraperitoneal (IP) injection are generally recommended for peptides like DDBD in in-vivo studies to ensure the compound reaches systemic circulation.[8][9] The choice of route will depend on the desired pharmacokinetic profile, with IV administration providing immediate systemic exposure and SC or IP routes offering a more sustained release.

Q4: How should I prepare a DDBD solution for parenteral administration?

A4: DDBD is a water-soluble white powder.[2][3] For in-vivo experiments, it should be reconstituted in a sterile, physiologically compatible buffer such as phosphate-buffered saline (PBS) at a pH of 7.4.[9] It is advisable to prepare the solution fresh before each experiment. If storage is necessary, the reconstituted solution should be aliquoted and stored at -20°C or -80°C to minimize degradation from freeze-thaw cycles.[9]

Q5: Are there any general strategies to enhance the systemic bioavailability of DDBD?

A5: Yes, several strategies applicable to peptides can be considered for DDBD. These include:

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) to increase the peptide's hydrodynamic size, which can reduce renal clearance and shield it from enzymatic degradation.[1][8][10]

  • Encapsulation: Using delivery systems like liposomes or nanoparticles to protect the peptide from degradation and control its release.[11]

  • Amino Acid Modification: Substituting natural amino acids with non-natural ones to increase resistance to proteolysis.[6][12]

  • Terminal Modifications: Capping the N-terminus with an acetyl group or the C-terminus with an amide to block exopeptidases.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor solubility of DDBD in aqueous buffer. - The concentration of the peptide is too high.- The pH of the buffer is not optimal for solubility.- Prepare a more dilute solution.- Adjust the pH of the buffer. While DDBD is water-soluble, extreme pH values should be avoided to prevent degradation.[3]- For initial solubilization of a new batch, a small amount of a co-solvent like DMSO may be tested, followed by dilution in the aqueous buffer, ensuring the final concentration of the organic solvent is compatible with the in-vivo model.
Lack of observable biological effect after administration. - Insufficient dose.- Rapid clearance of the peptide from circulation.- Degradation of the peptide in the formulation or after administration.- Conduct a dose-response study to determine the optimal effective dose.- Consider a more frequent dosing schedule or a continuous infusion to maintain therapeutic concentrations.- Employ bioavailability enhancement strategies such as PEGylation or encapsulation to prolong the in-vivo half-life.- Ensure the peptide solution is freshly prepared and has been stored correctly to prevent degradation.
High variability in experimental results between subjects. - Inconsistent preparation or administration of the DDBD solution.- Biological variability among the animals.- Standardize all procedures for reconstitution, storage, and administration of the peptide.- Increase the number of animals in each experimental group to improve statistical power.
Adverse reactions or toxicity observed in animal models. - The dose of DDBD is too high.- The formulation vehicle is causing a reaction.- Reduce the administered dose.- Include a vehicle-only control group to assess the effects of the formulation components.- Closely monitor the animals for any signs of distress or adverse effects.

Experimental Protocols

Below are generalized protocols for enhancing the bioavailability of peptides like DDBD. Researchers should adapt these based on their specific experimental needs and in-house capabilities.

Protocol 1: Preparation of Liposomal DDBD for Enhanced Delivery

Objective: To encapsulate DDBD in liposomes to protect it from enzymatic degradation and prolong its circulation time.

Materials:

  • This compound (DDBD)

  • Phospholipids (e.g., DSPC, Cholesterol)

  • Chloroform

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Probe sonicator

Methodology:

  • Dissolve the phospholipids in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the lipid film with a solution of DDBD in PBS by vortexing. This will form multilamellar vesicles (MLVs).

  • To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator.

  • Further homogenize the liposome size by extruding the suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • The resulting liposomal DDBD formulation can be used for in-vivo administration.

Protocol 2: Quantification of DDBD in Plasma using LC-MS/MS

Objective: To determine the concentration of DDBD in plasma samples to assess its pharmacokinetic profile.

Materials:

  • Plasma samples from DDBD-treated animals

  • Internal standard (a stable isotope-labeled version of DDBD or another peptide with similar properties)

  • Acetonitrile

  • Formic acid

  • Solid-phase extraction (SPE) cartridges

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Methodology:

  • Thaw plasma samples on ice.

  • Spike the plasma samples with the internal standard.

  • Precipitate plasma proteins by adding cold acetonitrile.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Isolate the DDBD from the supernatant using solid-phase extraction (SPE) for sample clean-up and concentration.

  • Elute the DDBD from the SPE cartridge and evaporate the solvent.

  • Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

  • Inject the sample into the LC-MS/MS system to quantify the concentration of DDBD based on a standard curve.

Visualizations

Signaling Pathway of DDBD at the Neuromuscular Junction

DDBD_Mechanism cluster_neuron Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_muscle Muscle Fiber Nerve_Impulse Nerve Impulse ACh_Vesicle Acetylcholine (ACh) Vesicles Nerve_Impulse->ACh_Vesicle Triggers ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds Ion_Channel_Open Ion Channel Opens nAChR->Ion_Channel_Open DDBD DDBD DDBD->nAChR Blocks Muscle_Relaxation Muscle Relaxation DDBD->Muscle_Relaxation Na_Influx Na+ Influx Ion_Channel_Open->Na_Influx Muscle_Contraction Muscle Contraction Na_Influx->Muscle_Contraction

Caption: Mechanism of DDBD action at the neuromuscular junction.

Experimental Workflow for Assessing Enhanced Bioavailability

Bioavailability_Workflow cluster_formulation Formulation cluster_invivo In-Vivo Experiment cluster_analysis Analysis DDBD_Native Native DDBD (Control) Administration Parenteral Administration to Animal Models DDBD_Native->Administration DDBD_Enhanced Bioavailability-Enhanced DDBD (e.g., Liposomal) DDBD_Enhanced->Administration Blood_Sampling Serial Blood Sampling Administration->Blood_Sampling Sample_Processing Plasma Isolation and Sample Preparation Blood_Sampling->Sample_Processing Quantification LC-MS/MS Quantification of DDBD Sample_Processing->Quantification PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, T1/2) Quantification->PK_Analysis

References

Technical Support Center: Formulation of Dipeptide Diaminobutyroyl Benzylamide Diacetate for Topical Application

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formulation of Dipeptide Diaminobutyroyl Benzylamide Diacetate. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during laboratory-scale formulation for topical applications.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the formulation of this compound.

Solubility and Formulation Clarity

Q1: My formulation containing this compound is cloudy or shows precipitation. What are the potential causes and solutions?

A1: Cloudiness or precipitation typically indicates that the peptide has exceeded its solubility limit in the chosen solvent system or is interacting with other excipients.

Potential Causes:

  • Solvent System Inadequacy: The polarity of your solvent system may not be optimal for this compound, which is a water-soluble peptide.[1][2][3]

  • Concentration Too High: The concentration of the peptide may be too high for the selected vehicle.

  • pH Shift: The pH of the formulation may have shifted to a range where the peptide is less soluble. Peptides have an optimal pH range for stability and solubility.[4][5]

  • Excipient Incompatibility: Certain polymers or other active ingredients in your formulation could be causing the peptide to salt out or precipitate.

  • Low Temperature: The formulation may have been stored at a low temperature, reducing the solubility of the peptide.

Troubleshooting Steps:

  • Verify Solubility: First, confirm the solubility of your peptide batch in your primary solvent (e.g., deionized water, phosphate-buffered saline).

  • Optimize Solvent System: If using co-solvents, consider increasing the proportion of polar solvents like water, glycerin, or propylene glycol.

  • Adjust pH: Measure the pH of your formulation. The recommended pH for a 1% aqueous solution of this compound is between 6.0 and 8.0.[6] Adjust the pH using appropriate buffering agents like citrate or phosphate buffers.[4]

  • Review Excipients: Evaluate the compatibility of all excipients in your formulation. Simplify the formulation to identify the component causing the issue.

  • Temperature Control: Ensure the formulation is prepared and stored at a controlled room temperature. Avoid refrigeration unless stability data suggests otherwise.

Stability and Degradation

Q2: I am concerned about the chemical stability of this compound in my formulation. How can I minimize degradation?

A2: Peptide stability is a critical factor in formulation development.[7] While this compound is considered chemically stable, its stability can be influenced by several factors.[7]

Factors Affecting Stability:

  • pH: Extreme pH values (highly acidic or alkaline) can lead to hydrolysis of the peptide bonds.[5]

  • Temperature: Elevated temperatures can accelerate degradation pathways.[5]

  • Oxidation: The presence of oxidizing agents or exposure to air can degrade certain amino acid residues.[4]

  • Enzymatic Degradation: If using complex biological extracts in the formulation, proteases could potentially degrade the peptide.

  • Light Exposure: UV radiation can also contribute to the degradation of peptides.

Strategies for Enhancing Stability:

  • pH Control: Maintain the formulation pH within a range of 6.0 to 8.0 using a suitable buffering system.[6]

  • Temperature Management: During formulation, avoid high temperatures. It is recommended to incorporate the peptide in the final stage of manufacturing when the temperature is below 40°C.[8] For long-term storage of the raw material, refrigeration (2-8°C) or freezing (-20°C to -15°C) is recommended.[2][9]

  • Use of Antioxidants: Incorporate antioxidants such as ascorbic acid or tocopherol to protect against oxidative degradation.[4]

  • Chelating Agents: Add chelating agents like EDTA to bind metal ions that can catalyze oxidative reactions.

  • Opaque Packaging: Store the final formulation in opaque or UV-protective packaging to prevent photodegradation.

  • Encapsulation: For advanced formulations, consider encapsulation techniques like liposomes or nanoparticles to protect the peptide from degradation and improve skin penetration.[7]

Skin Permeation and Efficacy

Q3: How can I improve the dermal delivery of this compound in my topical formulation?

A3: The stratum corneum is the primary barrier to the penetration of topically applied substances.[10] Although this compound has a relatively small molecular weight (less than 500 Da), which facilitates skin penetration, optimizing the formulation can enhance its delivery.[10][11]

Strategies for Enhancing Skin Permeation:

  • Formulation Vehicle: The choice of vehicle is crucial. Water-in-oil emulsions may entrap the peptide in the aqueous phase and facilitate delivery.[12] Serums and gels are also suitable forms of application.[3][7]

  • Penetration Enhancers: Incorporate chemical penetration enhancers such as glycols (e.g., propylene glycol, pentylene glycol), fatty acids (e.g., oleic acid), or surfactants.

  • Hydration: Formulations with humectants like glycerin and hyaluronic acid can increase skin hydration, which may improve the permeation of water-soluble compounds.

  • Lipid-Based Carriers: Encapsulating the peptide in liposomes or other lipid-based nanocarriers can improve its compatibility with the lipidic stratum corneum and enhance penetration.[12]

  • Physical Enhancement Techniques (Research Setting): In a laboratory setting, techniques like microneedles can be explored to bypass the stratum corneum and significantly increase peptide delivery.[13]

Quantitative Data Presentation

The following tables summarize the available quantitative data for this compound.

Table 1: Solubility Data

SolventSolubilityNotes
Water≥ 100 mg/mL[6]
DMSO100 mg/mLRequires sonication.[14][15]

Table 2: Physicochemical and Formulation Properties

PropertyValueReference
Molecular Weight~495.56 g/mol [2]
AppearanceWhite to off-white powder[2][3]
Recommended Use Level1 - 4% (of a solution)[2][8]
Recommended Formulation pH6.0 - 8.0[6]
Recommended Incorporation Temperature< 40°C[8]
Storage of Raw Material2-8°C (short term), -20°C to -15°C (long term)[2][9]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification

This protocol provides a general method for the quantification of this compound in a cream or serum formulation. This method should be validated for your specific formulation matrix.

Objective: To determine the concentration of this compound in a topical formulation.

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • This compound reference standard

  • Methanol

  • Water, HPLC grade

  • Acetonitrile, HPLC grade

  • TFA, HPLC grade

  • 0.45 µm syringe filters

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the reference standard in water or a suitable solvent at 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of the formulation into a 50 mL volumetric flask.

    • Add 25 mL of methanol and sonicate for 15 minutes to extract the peptide.

    • Bring the flask to volume with methanol and mix thoroughly.

    • Centrifuge an aliquot of the solution at 4000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column

    • Mobile Phase: Gradient elution (example):

      • 0-5 min: 95% A, 5% B

      • 5-20 min: Gradient to 50% A, 50% B

      • 20-25 min: Gradient to 95% A, 5% B

      • 25-30 min: Re-equilibration at 95% A, 5% B

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 214 nm or 220 nm (peptides typically absorb at these wavelengths)

    • Column Temperature: 30°C

  • Analysis:

    • Inject the standard solutions to generate a calibration curve.

    • Inject the prepared sample solution.

    • Quantify the peptide concentration in the sample by comparing its peak area to the calibration curve.

Protocol 2: In Vitro Skin Permeation Study

This protocol describes an in vitro skin permeation study using Franz diffusion cells to evaluate the delivery of this compound from a topical formulation.

Objective: To assess the permeation of this compound through a skin model.

Materials:

  • Franz diffusion cells

  • Human or porcine skin membrane (epidermal or full-thickness)

  • Receptor fluid: Phosphate-buffered saline (PBS), pH 7.4

  • Magnetic stirrer and stir bars

  • Water bath or heating block to maintain 32°C

  • Test formulation containing this compound

  • HPLC system for analysis (as described in Protocol 1)

Procedure:

  • Skin Membrane Preparation:

    • Thaw frozen skin at room temperature.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Mount the skin between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Franz Cell Assembly:

    • Fill the receptor compartment with pre-warmed (32°C) PBS, ensuring no air bubbles are trapped beneath the skin.

    • Place a small stir bar in the receptor compartment.

    • Place the assembled cells in a heating block or water bath to maintain the skin surface temperature at 32°C.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a finite dose (e.g., 5-10 mg/cm²) of the test formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor fluid.

    • Immediately replace the withdrawn volume with fresh, pre-warmed PBS.

  • Sample Analysis:

    • Analyze the collected samples for the concentration of this compound using a validated HPLC method.

  • Data Analysis:

    • Calculate the cumulative amount of peptide permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and lag time (tL).

Visualizations

Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Neuromuscular Junction cluster_2 Muscle Cell ACh Acetylcholine (ACh) in Vesicle nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Contraction Muscle Contraction nAChR->Contraction Opens Na+ channel, leading to Peptide Dipeptide Diaminobutyroyl Benzylamide Diacetate Peptide->nAChR Blocks Binding

Caption: Signaling pathway of this compound.

Experimental Workflow

G start Start: Define Formulation Goals preformulation Pre-formulation Studies (Solubility, Stability) start->preformulation formulation Formulation Development (Vehicle, Excipients) preformulation->formulation characterization Physicochemical Characterization (pH, Viscosity) formulation->characterization hplc HPLC Method Development & Validation characterization->hplc stability Accelerated Stability Testing hplc->stability permeation In Vitro Skin Permeation Study hplc->permeation end End: Optimized Formulation stability->end permeation->end

Caption: Workflow for topical formulation development.

Troubleshooting Logic

G start Issue Identified: Formulation Instability cloudy Cloudiness or Precipitation? start->cloudy degradation Loss of Potency? start->degradation cloudy->degradation No solubility Check Solubility Limits Adjust Solvent/pH cloudy->solubility Yes ph_temp Check pH and Temperature Add Buffers/Antioxidants degradation->ph_temp Yes excipients Evaluate Excipient Compatibility solubility->excipients packaging Review Packaging Use Opaque Containers ph_temp->packaging

Caption: Troubleshooting decision tree for formulation instability.

References

Validation & Comparative

In Vitro Efficacy Showdown: Dipeptide Diaminobutyroyl Benzylamide Diacetate vs. Botulinum Toxin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of neuromuscular-modulating compounds, both the synthetic peptide Dipeptide Diaminobutyroyl Benzylamide Diacetate (DDBD), commercially known as SYN®-AKE, and the biological neurotoxin, Botulinum Toxin (BoNT), are prominent for their ability to inhibit muscle contraction. While often compared for their cosmetic applications, a detailed in vitro analysis is crucial for researchers in drug development and related scientific fields to understand their distinct mechanisms and relative potencies. This guide provides an objective comparison of DDBD and BoNT, supported by available in vitro experimental data, detailed methodologies for key assays, and visual representations of their molecular pathways and experimental workflows.

Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key in vitro efficacy parameters for this compound and Botulinum Toxin A, based on published studies. It is important to note the different assays and endpoints used to evaluate each compound, which reflect their distinct mechanisms of action.

ParameterThis compound (SYN®-AKE)Botulinum Toxin AKey Experimental System
Mechanism of Action Postsynaptic: Competitive antagonist of nicotinic acetylcholine receptors (nAChRs).[1][2][3][4][5][6]Presynaptic: Cleavage of SNARE proteins (SNAP-25), inhibiting acetylcholine release.Neuromuscular Junction Model
IC50 (nAChR Inhibition) 0.18 µM - 180 µMNot ApplicablenAChR binding/functional assay
Muscle Contraction Inhibition 82% reduction in contraction frequency at 0.5 mM (after 2 hours).[2]Near-complete muscle block at low dosages (e.g., 3 U/kg in rats).Innervated muscle cell culture / Tibialis anterior muscle in rats
Acetylcholine Release Inhibition Not Applicable50% inhibition at 0.02 nM.NGF-differentiated PC12 cells
SNAP-25 Cleavage Assay Sensitivity Not ApplicableDown to 10 pg/ml.In vitro SNAP-25 cleavage assay

Note on DDBD IC50 Values: A significant discrepancy exists in the reported IC50 values for this compound's inhibition of nicotinic acetylcholine receptors. An earlier source reported an IC50 of 0.18 µM[3], while a more recent 2024 study indicated a much higher IC50 of 180 µM, noting that a concentration of 500 µM was required for significant inhibition of the nicotinic response[7]. This highlights the need for further standardized in vitro studies to definitively characterize the potency of DDBD.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of this compound and Botulinum Toxin are visualized below.

DDBD_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell ACh_vesicle Acetylcholine Vesicle ACh_release Acetylcholine Release ACh_vesicle->ACh_release Exocytosis ACh Acetylcholine ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds DDBD DDBD DDBD->nAChR Blocks Contraction Muscle Contraction nAChR->Contraction Activation

This compound (DDBD) Mechanism of Action.

BoNT_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell BoNT Botulinum Toxin SNARE SNARE Proteins (e.g., SNAP-25) BoNT->SNARE Cleaves ACh_vesicle Acetylcholine Vesicle SNARE->ACh_vesicle Mediates Fusion ACh_release Acetylcholine Release (Inhibited) ACh_vesicle->ACh_release ACh Acetylcholine (Reduced) ACh_release->ACh nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Contraction Muscle Contraction (Reduced) nAChR->Contraction Reduced Activation

Botulinum Toxin (BoNT) Mechanism of Action.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are synthesized from established principles in the field and should be adapted and optimized for specific laboratory conditions.

Protocol 1: In Vitro Muscle Contraction Assay for DDBD

Objective: To assess the inhibitory effect of this compound on the contraction of innervated muscle cells.

Materials:

  • Co-culture of rat spinal cord explants and skeletal muscle cells (myotubes).

  • Culture medium (e.g., DMEM supplemented with fetal bovine serum, horse serum, and antibiotics).

  • This compound (DDBD) stock solution.

  • Phosphate-buffered saline (PBS).

  • Microscope with live-cell imaging capabilities and recording software.

  • Image analysis software capable of quantifying muscle contraction frequency.

Procedure:

  • Cell Culture: Establish a co-culture of rat spinal cord explants and skeletal muscle cells to form functional neuromuscular junctions. Culture for a sufficient period to allow for myotube formation and innervation.

  • Compound Preparation: Prepare serial dilutions of DDBD in culture medium from a stock solution. A vehicle control (medium without DDBD) should also be prepared.

  • Treatment: Replace the culture medium in the wells with the prepared DDBD dilutions or the vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a humidified incubator with 5% CO2.

  • Image Acquisition: Following incubation, place the culture plate on the microscope stage. Record videos of the contracting myotubes for a set duration (e.g., 1-2 minutes) for each treatment group.

  • Data Analysis: Using image analysis software, quantify the frequency of myotube contractions (contractions per minute) for each recorded video.

  • Results: Compare the contraction frequencies of the DDBD-treated groups to the vehicle control. Calculate the percentage inhibition of contraction for each DDBD concentration.

Protocol 2: Acetylcholine (ACh) Release Assay for Botulinum Toxin A

Objective: To quantify the inhibitory effect of Botulinum Toxin A on acetylcholine release from cultured cholinergic neurons.

Materials:

  • PC12 cell line.

  • Nerve Growth Factor (NGF).

  • Culture medium (e.g., RPMI 1640 supplemented with horse serum, fetal bovine serum, and antibiotics).

  • [3H]-choline chloride.

  • Krebs-Ringer-HEPES (KRH) buffer.

  • High potassium (K+) KRH buffer (for depolarization).

  • Botulinum Toxin A (BoNT/A).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Differentiation: Culture PC12 cells in the presence of NGF for 4-6 days to induce a cholinergic phenotype and enhance ACh synthesis and release machinery.

  • Radiolabeling: Incubate the differentiated cells with [3H]-choline chloride in the culture medium to allow for the synthesis and storage of [3H]-ACh.

  • Toxin Treatment: Wash the cells and incubate with varying concentrations of BoNT/A in culture medium for a specified time (e.g., 2-4 hours). Include a no-toxin control.

  • ACh Release Stimulation: Wash the cells with KRH buffer. Induce ACh release by incubating the cells with high K+ KRH buffer for a short period (e.g., 5 minutes).

  • Sample Collection: Collect the supernatant (containing released [3H]-ACh) and lyse the cells to determine the remaining intracellular [3H]-ACh.

  • Quantification: Measure the radioactivity in the supernatant and cell lysate using a scintillation counter.

  • Data Analysis: Calculate the percentage of total [3H]-ACh released for each condition. Determine the concentration of BoNT/A that causes 50% inhibition of K+-stimulated ACh release (IC50).

Protocol 3: SNAP-25 Cleavage Assay for Botulinum Toxin A

Objective: To directly measure the endopeptidase activity of Botulinum Toxin A by detecting the cleavage of its substrate, SNAP-25.

Materials:

  • Recombinant SNAP-25 protein.

  • Botulinum Toxin A (BoNT/A).

  • Assay buffer (e.g., HEPES buffer containing a reducing agent like DTT and ZnCl2).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Western blotting equipment and reagents.

  • Primary antibody specific for the cleaved or intact form of SNAP-25.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Gel imaging system.

Procedure:

  • Toxin Activation: Activate BoNT/A by incubation in a reducing buffer (e.g., containing DTT) to separate the light and heavy chains.

  • Cleavage Reaction: In a microcentrifuge tube, combine the activated BoNT/A with the recombinant SNAP-25 substrate in the assay buffer. Incubate at 37°C for a defined time (e.g., 1-4 hours).

  • Reaction Termination: Stop the reaction by adding SDS-PAGE sample loading buffer and heating the samples.

  • Electrophoresis: Separate the protein fragments by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Block the membrane and then probe with a primary antibody that specifically recognizes either the full-length SNAP-25 or the cleavage product. Follow with incubation with an HRP-conjugated secondary antibody.

  • Visualization: Add a chemiluminescent substrate and visualize the protein bands using a gel imaging system.

  • Analysis: Quantify the intensity of the bands corresponding to intact and cleaved SNAP-25 to determine the extent of cleavage for each BoNT/A concentration.

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for the in vitro comparison of neuromuscular blocking agents like DDBD and BoNT.

Comparative_Workflow cluster_mechanism Mechanism Elucidation cluster_potency Functional Assessment start Start: Define Test Compounds (DDBD vs. BoNT) mechanism_study Mechanism of Action Study start->mechanism_study potency_assay Potency & Efficacy Assays start->potency_assay receptor_binding nAChR Binding Assay (for DDBD) mechanism_study->receptor_binding enzyme_assay SNAP-25 Cleavage Assay (for BoNT) mechanism_study->enzyme_assay ach_release ACh Release Assay potency_assay->ach_release muscle_contraction Muscle Contraction Assay potency_assay->muscle_contraction data_analysis Data Analysis & Comparison conclusion Conclusion & Report data_analysis->conclusion receptor_binding->data_analysis enzyme_assay->data_analysis ach_release->data_analysis muscle_contraction->data_analysis

References

A Comparative Guide to the Neuromuscular Blocking Effect of Dipeptide Diaminobutyroyl Benzylamide Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Dipeptide diaminobutyroyl benzylamide diacetate (DDBD), a synthetic peptide with neuromuscular blocking properties, against its primary alternatives. It includes a detailed examination of their mechanisms of action, supported by quantitative experimental data and detailed experimental protocols for validation.

Introduction

This compound, commercially known as Syn-Ake, is a synthetic tripeptide that mimics the action of Waglerin-1, a neurotoxin found in the venom of the Temple Viper (Tropidolaemus wagleri).[1][2] It functions as a competitive antagonist of the muscular nicotinic acetylcholine receptor (nAChR), leading to muscle relaxation.[1][3] This property has led to its widespread use in the cosmetics industry as a topical, non-invasive alternative to Botulinum Toxin (Botox) for the reduction of expression wrinkles.[3] This guide compares the performance of DDBD with other neuromuscular blocking agents, including other "Botox-like" peptides and Botulinum Toxin itself.

Mechanism of Action: A Comparative Overview

The primary mechanism by which neuromuscular blocking agents reduce muscle contraction is by interfering with the signaling pathway at the neuromuscular junction. However, the specific targets within this pathway differ significantly between DDBD and its alternatives.

  • This compound (Syn-Ake): This peptide acts as a competitive antagonist at the postsynaptic membrane. It binds to the muscular nicotinic acetylcholine receptors (nAChRs), preventing the binding of the neurotransmitter acetylcholine (ACh).[1][3] This blockage of the receptor prevents the influx of sodium ions, thereby inhibiting the depolarization of the muscle cell and subsequent contraction.[2]

  • Argireline (Acetyl Hexapeptide-8): This hexapeptide acts presynaptically. It mimics the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.[4][5] By competing with SNAP-25 for a position in the SNARE complex, Argireline destabilizes its formation, which is essential for the fusion of acetylcholine-containing vesicles with the presynaptic membrane.[4][6] This leads to a reduction in the release of acetylcholine into the synaptic cleft.

  • Leuphasyl (Pentapeptide-18): This pentapeptide also acts presynaptically but through a different mechanism. It mimics the action of enkephalins, endogenous opioid peptides.[7][8] Leuphasyl binds to enkephalin receptors on the outside of nerve cells, which initiates a cascade that decreases the excitability of the neuron and modulates the release of acetylcholine.[8][9]

  • Botulinum Toxin (Botox): This neurotoxin produces a long-lasting neuromuscular blockade by acting presynaptically. The light chain of the toxin is a zinc-dependent metalloprotease that cleaves specific proteins within the SNARE complex, most notably SNAP-25 (for Botulinum Toxin A).[1][10] This irreversible cleavage prevents the formation of a functional SNARE complex, thereby blocking the release of acetylcholine.[5][10]

Quantitative Performance Comparison

The following table summarizes the reported efficacy of this compound and its alternatives in reducing the appearance of wrinkles. It is important to note that direct head-to-head clinical trials under identical conditions are limited, and the reported percentages can vary based on the study design, concentration of the active ingredient, and the method of evaluation.

Neuromuscular Blocking AgentConcentrationDuration of UseReported Wrinkle ReductionSource(s)
This compound (Syn-Ake) 4%28 daysUp to 52%[11][12]
Argireline (Acetyl Hexapeptide-8) 10%30 days~30% reduction in wrinkle depth[12]
Not Specified4 weeksUp to 48.9%[12]
Not Specified1 week15.9% (length), 20.6% (volume)[4]
Argireline + Leuphasyl Not Specified28 daysUp to 47%[13]
Botulinum Toxin A Injected3-7 days (onset)Up to 80%[12]

Experimental Protocols

This section provides detailed methodologies for key experiments to validate the neuromuscular blocking effect of these agents.

In Vitro: Muscle Contraction Assay using C2C12 Myotubes

This assay evaluates the ability of a compound to inhibit muscle cell contraction in a controlled laboratory setting.

1. Cell Culture and Differentiation:

  • Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
  • To induce differentiation into myotubes, replace the growth medium with DMEM supplemented with 2% horse serum when the myoblasts reach 80-90% confluency.
  • Allow the cells to differentiate for 5-7 days, with media changes every 48 hours, until multinucleated, contractile myotubes are formed.[7][14]

2. Induction of Muscle Contraction:

  • Place the culture plate containing differentiated myotubes into an electrical stimulation chamber equipped with carbon electrodes.[5][10]
  • Apply electrical pulses (e.g., 50 V, 1 Hz frequency, 3 ms duration) to induce myotube contraction.[5][10]
  • Visually confirm and quantify the percentage of contracting myotubes using a microscope.

3. Application of Test Compounds:

  • Prepare stock solutions of this compound and other test peptides in a suitable solvent (e.g., sterile water or DMSO).
  • Prepare a series of dilutions of the test compounds in the differentiation medium.
  • Pre-incubate the myotube cultures with the different concentrations of the test compounds for a defined period (e.g., 1-24 hours) before electrical stimulation.

4. Measurement of Contraction Inhibition:

  • Following incubation with the test compounds, subject the myotubes to electrical stimulation as described in step 2.
  • Record videos of the contracting myotubes for each treatment group.
  • Quantify the degree of contraction inhibition by analyzing the video recordings. This can be done by measuring the change in myotube length or by counting the number of contracting myotubes relative to a vehicle-treated control.
  • Calculate the IC50 value (the concentration at which 50% of muscle contraction is inhibited) for each compound.

In Vitro: Acetylcholine Receptor Binding Assay

This assay determines the ability of a compound to bind to and block the nicotinic acetylcholine receptor.

1. Preparation of Receptor-Coated Plates:

  • Coat microtiter plates with purified nicotinic acetylcholine receptors (nAChRs) from a suitable source (e.g., Torpedo electrocyte membranes).

2. Competitive Binding Reaction:

  • Prepare a solution of a labeled ligand that is known to bind to the nAChR, such as biotinylated alpha-bungarotoxin.
  • In the wells of the receptor-coated plate, add the labeled ligand along with varying concentrations of the test compound (this compound).
  • Include control wells with only the labeled ligand (for maximum binding) and wells with a known competitive antagonist (for non-specific binding).
  • Incubate the plate to allow for competitive binding to occur.

3. Detection and Quantification:

  • After incubation, wash the plates to remove unbound ligands and test compounds.
  • If a biotinylated ligand was used, add a streptavidin-horseradish peroxidase (HRP) conjugate, followed by a chromogenic substrate to produce a colorimetric signal.
  • Measure the absorbance of each well using a microplate reader.
  • The intensity of the signal is inversely proportional to the binding affinity of the test compound. A lower signal indicates stronger binding of the test compound to the receptor.
  • Calculate the percentage of inhibition of labeled ligand binding for each concentration of the test compound and determine the IC50 value.

In Vitro: SNARE Complex Formation Inhibition Assay

This assay assesses the ability of peptides like Argireline to interfere with the assembly of the SNARE complex.

1. Recombinant Protein Expression and Purification:

  • Express and purify the individual SNARE proteins (Syntaxin-1, SNAP-25, and VAMP-2) as recombinant proteins, often with affinity tags (e.g., MBP-fusion proteins) for purification.[3][11]

2. In Vitro SNARE Complex Assembly:

  • Incubate the purified SNARE proteins together in a suitable buffer to allow for the formation of the ternary SNARE complex.[3][11] The formation of the stable, SDS-resistant SNARE complex can be monitored by SDS-PAGE.

3. Inhibition by Test Peptides:

  • In separate reactions, pre-incubate the t-SNAREs (Syntaxin-1 and SNAP-25) with varying concentrations of the test peptide (e.g., Argireline).
  • Add the v-SNARE (VAMP-2) to initiate the assembly of the SNARE complex.
  • Include a control reaction with no inhibitory peptide.

4. Analysis of SNARE Complex Formation:

  • After incubation, analyze the reaction mixtures by SDS-PAGE followed by Coomassie blue staining or Western blotting using antibodies specific to the SNARE proteins.[3][11]
  • The intensity of the band corresponding to the assembled SNARE complex will be reduced in the presence of an effective inhibitory peptide.
  • Quantify the band intensities to determine the percentage of inhibition of SNARE complex formation at different peptide concentrations and calculate the IC50 value.

In Vivo: Clinical Evaluation of Anti-Wrinkle Efficacy

This protocol outlines a standard clinical trial design for evaluating the efficacy of topical anti-wrinkle products.

1. Subject Recruitment:

  • Recruit a cohort of healthy volunteers (e.g., 30-60 years old) with mild to moderate facial wrinkles in specific areas (e.g., crow's feet, forehead lines).[4][8]
  • Obtain informed consent from all participants.
  • Establish clear inclusion and exclusion criteria (e.g., no other cosmetic procedures for a defined period).

2. Study Design:

  • Employ a randomized, double-blind, placebo-controlled design.[4][8]
  • Divide the subjects into a treatment group (receiving the product with the active ingredient) and a placebo group (receiving a vehicle cream without the active ingredient).
  • Alternatively, a split-face design can be used where one side of the face is treated with the active product and the other with the placebo.[8]

3. Product Application:

  • Instruct the subjects to apply the assigned product to the designated facial areas twice daily for a specified period (e.g., 28 days).[4][15]

4. Efficacy Assessment:

  • Conduct assessments at baseline (before treatment) and at regular intervals during the study (e.g., week 4, week 8).
  • Instrumental Analysis:
  • 3D Skin Surface Analysis (e.g., PRIMOS):
  • Acclimatize the subjects to the room conditions (temperature and humidity) for at least 20 minutes before measurements.
  • Capture high-resolution 3D images of the target wrinkle areas.[1][6]
  • Use the system's software to analyze various wrinkle parameters, such as average wrinkle depth, volume, and roughness (e.g., Ra, Sa).[1]
  • Digital Photography (e.g., VISIA):
  • Capture standardized, high-resolution digital photographs under consistent lighting conditions.
  • Use image analysis software to quantify changes in wrinkle length, depth, and number.
  • Clinical Evaluation:
  • A trained dermatologist or clinician should visually assess the wrinkles using a standardized grading scale (e.g., a 5-point scale from no wrinkles to severe wrinkles).[8]
  • Subject Self-Assessment:
  • Subjects should complete questionnaires to rate the perceived improvement in their wrinkles and overall skin appearance.

5. Data Analysis:

  • Statistically analyze the changes in wrinkle parameters from baseline for both the treatment and placebo groups.
  • Compare the results between the two groups to determine the statistical significance of the treatment effect.

Visualizations

Neuromuscular_Junction_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Membrane (Muscle Fiber) Action_Potential Action Potential Arrives Ca_Channels Voltage-gated Ca2+ Channels Open Action_Potential->Ca_Channels Ca_Influx Ca2+ Influx Ca_Channels->Ca_Influx Vesicle_Fusion Vesicle Fusion (SNARE Complex) Ca_Influx->Vesicle_Fusion ACh_Release Acetylcholine (ACh) Release Vesicle_Fusion->ACh_Release ACh ACh ACh_Release->ACh nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Na_Influx Na+ Influx nAChR->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Contraction Muscle Contraction Depolarization->Contraction Botox_Argireline_Leuphasyl Botox, Argireline, Leuphasyl Inhibit Botox_Argireline_Leuphasyl->Vesicle_Fusion DDBD DDBD Inhibits DDBD->nAChR

Caption: Signaling pathway at the neuromuscular junction and points of inhibition.

Experimental_Workflow_In_Vitro cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation cluster_analysis Analysis Culture Culture C2C12 Myoblasts Differentiate Differentiate into Myotubes Culture->Differentiate Incubate Incubate with Test Compound (DDBD or Alternative) Differentiate->Incubate Stimulate Apply Electrical Pulses Incubate->Stimulate Record Record Myotube Contractions Stimulate->Record Quantify Quantify Inhibition of Contraction Record->Quantify IC50 Determine IC50 Quantify->IC50

Caption: In vitro muscle contraction assay workflow.

Experimental_Workflow_In_Vivo cluster_recruitment Subject Recruitment cluster_intervention Intervention cluster_followup Follow-up Assessments cluster_data_analysis Data Analysis Recruit Recruit Subjects with Wrinkles Consent Obtain Informed Consent Recruit->Consent Baseline Baseline Wrinkle Assessment Consent->Baseline Randomize Randomize to Treatment or Placebo Baseline->Randomize Apply Daily Product Application (e.g., 28 days) Randomize->Apply Assess_W4 Week 4 Assessment Apply->Assess_W4 Assess_W8 Week 8 Assessment Assess_W4->Assess_W8 Analyze Analyze Wrinkle Parameter Changes Assess_W8->Analyze Compare Compare Treatment vs. Placebo Analyze->Compare Conclude Draw Conclusions on Efficacy Compare->Conclude

Caption: In vivo clinical trial workflow for anti-wrinkle efficacy.

Conclusion

This compound offers a non-invasive, topical approach to reducing the appearance of expression wrinkles by acting as a competitive antagonist of the nicotinic acetylcholine receptor. Its mechanism of action is distinct from presynaptic inhibitors like Argireline, Leuphasyl, and Botulinum Toxin. While Botulinum Toxin demonstrates the highest reported efficacy, it requires invasive administration. The "Botox-like" peptides, including DDBD, provide a safer alternative with measurable, albeit generally less dramatic, results. The choice of agent will depend on the desired level of efficacy, risk tolerance, and application preference. The provided experimental protocols offer a framework for the standardized evaluation and comparison of these and novel neuromuscular blocking agents.

References

A Comparative Analysis of Receptor Binding Affinity: Dipeptide Diaminobutyroyl Benzylamide Diacetate vs. Waglerin-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the receptor binding affinity of two neuromuscular blocking agents: the synthetic peptide Dipeptide diaminobutyroyl benzylamide diacetate (commercially known as SYN-AKE®) and the naturally occurring peptide Waglerin-1. Both compounds are known for their ability to antagonize the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction, leading to muscle relaxation. This comparison aims to furnish researchers, scientists, and drug development professionals with objective data to inform their research and development endeavors.

Executive Summary

Waglerin-1, a peptide isolated from the venom of the temple viper, exhibits a significantly higher binding affinity for the muscle-type nicotinic acetylcholine receptor (mnAChR) than its synthetic mimic, this compound. Experimental data reveals that Waglerin-1 has an IC50 value in the nanomolar range, while the synthetic peptide's IC50 is in the micromolar range, indicating a potency difference of several orders of magnitude. This guide will delve into the quantitative binding data, the experimental methodologies used to obtain this data, and the underlying signaling pathways.

Quantitative Data on Receptor Binding Affinity

The binding affinities of this compound and Waglerin-1 to the nicotinic acetylcholine receptor have been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these two antagonists.

CompoundReceptor TargetIC50 ValueSource
Waglerin-1 Mouse muscle nAChR (ε-subunit)50 nM[1]
This compound (SYN-AKE®) Nicotinic Acetylcholine Receptor180 µM[2]
This compound (SYN-AKE®) Nicotinic Acetylcholine Receptor~500 µM (for significant inhibition)[3]

The data clearly indicates that Waglerin-1 is a substantially more potent antagonist of the muscle nAChR than this compound. The nanomolar IC50 of Waglerin-1 contrasts sharply with the micromolar values reported for its synthetic counterpart, suggesting a much tighter and more efficient binding to the receptor.

Mechanism of Action and Signaling Pathways

Both this compound and Waglerin-1 function as competitive antagonists at the postsynaptic muscle-type nicotinic acetylcholine receptor (mnAChR).[4][5] Their primary mechanism involves blocking the binding of the neurotransmitter acetylcholine (ACh) to its receptor, thereby preventing the influx of sodium ions (Na+) that leads to muscle cell depolarization and subsequent contraction.

Waglerin-1 demonstrates high selectivity for the adult form of the muscle nAChR, which contains an epsilon (ε) subunit, and specifically targets the alpha-epsilon (α-ε) subunit interface.[1][6][7] this compound is designed to mimic this action and is also believed to bind to the epsilon subunit of the mnAChR.[1]

The signaling cascade initiated by ACh at the neuromuscular junction and its inhibition by these antagonists is depicted below.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell Nerve Impulse Nerve Impulse ACh Release ACh Release Nerve Impulse->ACh Release ACh ACh ACh Release->ACh nAChR nAChR (ε-subunit) ACh->nAChR Binds Antagonist Waglerin-1 or Dipeptide diaminobutyroyl benzylamide diacetate Antagonist->nAChR Blocks Na+ Influx Na+ Influx nAChR->Na+ Influx Opens Muscle Relaxation Muscle Relaxation Depolarization Depolarization Na+ Influx->Depolarization Muscle Contraction Muscle Contraction Depolarization->Muscle Contraction

Figure 1: Signaling pathway of nAChR antagonism.

Experimental Protocols

The determination of the binding affinities for both compounds involved specific in vitro electrophysiological and cell-based assays. While complete, step-by-step laboratory protocols are proprietary to the conducting researchers, the fundamental methodologies are described below.

Waglerin-1: Iontophoretic Application and End-Plate Potential Measurement

The IC50 value for Waglerin-1 was determined by measuring its effect on the end-plate response of adult wild-type mice to iontophoretically applied acetylcholine (ACh).[1]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Isolate mouse\nneuromuscular junction Isolate mouse neuromuscular junction Apply ACh via\niontophoresis Apply ACh via iontophoresis Isolate mouse\nneuromuscular junction->Apply ACh via\niontophoresis Record baseline\nend-plate potential Record baseline end-plate potential Apply ACh via\niontophoresis->Record baseline\nend-plate potential Introduce varying\nconcentrations of Waglerin-1 Introduce varying concentrations of Waglerin-1 Record baseline\nend-plate potential->Introduce varying\nconcentrations of Waglerin-1 Re-apply ACh and\nrecord inhibited potential Re-apply ACh and record inhibited potential Introduce varying\nconcentrations of Waglerin-1->Re-apply ACh and\nrecord inhibited potential Calculate % inhibition\nat each concentration Calculate % inhibition at each concentration Re-apply ACh and\nrecord inhibited potential->Calculate % inhibition\nat each concentration Plot dose-response curve Plot dose-response curve Calculate % inhibition\nat each concentration->Plot dose-response curve Determine IC50 value Determine IC50 value Plot dose-response curve->Determine IC50 value

Figure 2: Workflow for Waglerin-1 IC50 determination.
This compound: Cell-Based Nicotine Response Assay

The inhibitory effect of this compound was evaluated using a cell-based assay with TE671 cells, which endogenously express the human muscle nAChR α1 subunit.[3][6]

Experimental Workflow:

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Culture TE671 cells\n(expressing nAChR) Culture TE671 cells (expressing nAChR) Treat cells with varying\nconcentrations of SYN-AKE Treat cells with varying concentrations of SYN-AKE Culture TE671 cells\n(expressing nAChR)->Treat cells with varying\nconcentrations of SYN-AKE Induce receptor activation\nwith nicotine Induce receptor activation with nicotine Treat cells with varying\nconcentrations of SYN-AKE->Induce receptor activation\nwith nicotine Measure cellular response\n(e.g., calcium influx) Measure cellular response (e.g., calcium influx) Induce receptor activation\nwith nicotine->Measure cellular response\n(e.g., calcium influx) Quantify inhibition of\nnicotine response Quantify inhibition of nicotine response Measure cellular response\n(e.g., calcium influx)->Quantify inhibition of\nnicotine response Plot concentration-inhibition curve Plot concentration-inhibition curve Quantify inhibition of\nnicotine response->Plot concentration-inhibition curve Determine IC50 value Determine IC50 value Plot concentration-inhibition curve->Determine IC50 value

Figure 3: Workflow for SYN-AKE IC50 determination.

Conclusion

The comparative analysis of receptor binding affinity demonstrates that Waglerin-1 is a significantly more potent antagonist of the muscle-type nicotinic acetylcholine receptor than this compound. The difference in their IC50 values, spanning from the nanomolar range for the natural peptide to the micromolar range for the synthetic version, underscores the remarkable efficiency of the native venom peptide in blocking neuromuscular transmission.

For researchers in drug discovery and development, this substantial difference in potency is a critical consideration. While this compound offers a safer, synthetic alternative for topical applications in cosmetics, Waglerin-1's high affinity makes it a valuable tool for fundamental research into the structure and function of the nicotinic acetylcholine receptor. Further investigation into the specific molecular interactions that confer such high potency to Waglerin-1 could inform the design of novel, highly effective neuromuscular blocking agents for therapeutic applications.

References

Assessing the Safety and Toxicity Profile of Dipeptide Diaminobutyroyl Benzylamide Diacetate in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro safety and toxicity profile of Dipeptide Diaminobutyroyl Benzylamide Diacetate, commercially known as SYN®-AKE. It is designed to assist researchers, scientists, and drug development professionals in evaluating this cosmetic peptide against common alternatives, namely Argireline® (Acetyl Hexapeptide-8) and Leuphasyl® (Pentapeptide-18). The information presented is based on publicly available data from scientific literature and safety assessments.

Executive Summary

This compound (SYN®-AKE) is a synthetic tripeptide that mimics the neuromuscular blocking activity of a polypeptide found in the venom of the Temple Viper.[1] It is widely used in cosmetic formulations for its anti-wrinkle properties, which are achieved by relaxing facial muscles.[2] While generally regarded as safe for topical application, this guide delves into the available cell culture data to provide a more nuanced understanding of its safety profile in comparison to other popular "Botox-in-a-jar" peptides.

This guide summarizes available quantitative cytotoxicity data, provides detailed experimental protocols for common cell viability assays, and visualizes the peptide's mechanism of action.

Comparative Analysis of In Vitro Cytotoxicity

A critical aspect of assessing the safety of any new compound is its potential to cause cell death. In vitro cytotoxicity assays are fundamental tools for this evaluation. This section compares the available quantitative data for this compound and its alternatives.

Data Presentation

Peptide (INCI Name)Commercial NameCell LineAssayEndpointResultReference
This compoundSYN®-AKEHaCaT (Human Keratinocytes)MTTCell ViabilityA "safe dose" was determined, but specific quantitative data such as IC50 was not provided in the study.[3][3]
Acetyl Hexapeptide-8Argireline®HEK-293 (Human Embryonic Kidney)Formazan-basedIC5034.862 µM[4]
Acetyl Hexapeptide-8Argireline®IMR-32 (Human Neuroblastoma)Formazan-basedIC50>100 µM[4]
Acetyl Hexapeptide-8Argireline®Human Primary Skin FibroblastsFormazan-basedIC50Not cytotoxic at concentrations up to 100 µM.[4]
Pentapeptide-18Leuphasyl®Not specified in publicly available literatureNot specifiedNot specifiedNo quantitative in vitro cytotoxicity data found in the surveyed scientific literature.N/A

Note: The IC50 value represents the concentration of a substance at which 50% of cell viability is inhibited. A higher IC50 value generally indicates lower cytotoxicity.

Based on the available data, Argireline® (Acetyl Hexapeptide-8) has been quantitatively assessed for its cytotoxic potential in multiple cell lines, demonstrating a relatively low toxicity profile. For this compound (SYN®-AKE), while in vitro cytotoxicity studies using the MTT assay on human keratinocytes have been conducted and a "safe dose" was established, the specific quantitative results (e.g., IC50 values) are not detailed in the accessible scientific literature.[3] Similarly, no specific in vitro cytotoxicity data for Leuphasyl® (Pentapeptide-18) was identified in the public domain during the literature review for this guide.

Experimental Protocols

To ensure the reproducibility and critical evaluation of safety data, detailed experimental methodologies are essential. Below are protocols for common in vitro cytotoxicity assays relevant to the assessment of cosmetic peptides.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells (e.g., HaCaT keratinocytes or human dermal fibroblasts) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Peptide Treatment: Prepare serial dilutions of the test peptide (e.g., this compound) in serum-free cell culture medium. Remove the existing medium from the wells and replace it with 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solutions at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot a dose-response curve and determine the IC50 value.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.

Principle: Viable cells are able to incorporate and bind Neutral Red within their lysosomes. The amount of dye absorbed is proportional to the number of viable cells in the culture.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Neutral Red Staining: Remove the treatment medium and add 100 µL of Neutral Red solution (e.g., 50 µg/mL in serum-free medium) to each well. Incubate for 2-3 hours at 37°C to allow for dye uptake.

  • Dye Extraction: After incubation, wash the cells with a wash buffer (e.g., PBS) to remove excess dye. Then, add 150 µL of a destain solution (e.g., a solution of 50% ethanol and 1% acetic acid in water) to each well to extract the dye from the lysosomes.

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye and measure the absorbance at approximately 540 nm.

  • Data Analysis: Calculate the percentage of viable cells compared to the untreated control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is crucial for a comprehensive safety assessment. This compound functions by targeting the neuromuscular junction.

Signaling Pathway of this compound

SYN-AKE_Mechanism_of_Action cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicle ACh ACh ACh_vesicle->ACh Release nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Na_channel Na+ Channel (Closed) nAChR->Na_channel Opens Muscle_Contraction Muscle Contraction Na_channel->Muscle_Contraction Leads to SYN_AKE Dipeptide Diaminobutyroyl Benzylamide Diacetate (SYN-AKE) SYN_AKE->nAChR Blocks

Caption: Mechanism of action of this compound (SYN-AKE).

Experimental Workflow for In Vitro Cytotoxicity Assessment

Cytotoxicity_Workflow start Start cell_culture Seed cells in 96-well plate start->cell_culture treatment Treat cells with peptide concentrations cell_culture->treatment incubation Incubate for 24-48h treatment->incubation assay Perform Cell Viability Assay (e.g., MTT or Neutral Red) incubation->assay measurement Measure Absorbance assay->measurement analysis Data Analysis: % Viability vs. Control IC50 Calculation measurement->analysis end End analysis->end

Caption: General workflow for assessing peptide cytotoxicity in cell culture.

Conclusion

This compound (SYN®-AKE) is a widely used cosmetic peptide with a generally accepted safe profile for topical use. However, for a research and development audience, a detailed, quantitative assessment of its in vitro cytotoxicity is crucial. This guide highlights a gap in the publicly available scientific literature regarding specific cytotoxicity data (e.g., IC50 values) for SYN®-AKE and another popular alternative, Leuphasyl®. In contrast, quantitative data for Argireline® is available, suggesting a low cytotoxic potential in the cell lines tested.

For a comprehensive safety evaluation, it is recommended that researchers conduct their own in vitro cytotoxicity assays using standardized protocols, such as the MTT or Neutral Red Uptake assays detailed in this guide. This will enable a direct and quantitative comparison of this compound with other peptides of interest under identical experimental conditions. The provided diagrams of the signaling pathway and experimental workflow serve as valuable tools for understanding the peptide's mechanism and for designing robust safety assessment studies.

References

A Comparative Analysis of Dipeptide Diaminobutyroyl Benzylamide Diacetate and Other Leading Anti-Wrinkle Agents: An In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-wrinkle efficacy of Dipeptide Diaminobutyroyl Benzylamide Diacetate against other prominent topical agents: Argireline, Palmitoyl Tripeptide-5, and Retinol. This analysis is supported by a review of publicly available clinical and in vivo study data, with a focus on quantitative outcomes and experimental methodologies.

This compound, commercially known as SYN®-AKE, has emerged as a significant peptide in the cosmetic and dermatological fields for its targeted action on expression wrinkles. Its mechanism, which mimics the paralyzing effect of a peptide found in temple viper venom, offers a non-invasive alternative to more intensive cosmetic procedures. This guide will delve into its performance relative to other well-established anti-wrinkle ingredients.

Quantitative Comparison of Anti-Wrinkle Efficacy

The following tables summarize the quantitative results from various in vivo studies on the anti-wrinkle effects of this compound and its comparators. It is important to note that direct head-to-head clinical trials for all these actives under identical conditions are limited in the public domain. Therefore, this comparison is synthesized from individual studies, and results should be interpreted with consideration for the varying methodologies and subject populations.

Table 1: In Vivo Wrinkle Reduction

Active IngredientConcentrationStudy DurationWrinkle Reduction (%)Measurement Method
This compound (SYN®-AKE) 4%28 daysUp to 52%Skin replica analysis[1][2][3]
0.2%4 weeksUp to 25% (depth)Clinical testing[4]
Argireline (Acetyl Hexapeptide-8) 10%30 days30% (depth)Confocal laser scanning microscopy of skin replicas[2][5]
Not Specified4 weeks48.9% (total efficiency)Subjective assessment[5]
Palmitoyl Tripeptide-5 (SYN®-COLL) 1% - 2.5%84 days7% - 12%In-vivo study on volunteers[6]
Not Specified8 weeksSignificant improvementNon-invasive instrumental measurements[7]
Retinol 0.1%52 weeks44% (crow's feet fine lines)Clinical assessment[8]
0.002%56 days-1.04 mean number of crow's feet (not statistically significant vs. control)Clinical trial[9]

Table 2: Effects on Skin Elasticity and Hydration

Active IngredientEffect on Skin ElasticityEffect on Skin HydrationMeasurement Method
This compound Stimulates collagen and elastin production[10]Enhances skin barrier function[10]In vitro and in vivo studies
Argireline Not explicitly quantified in reviewed in vivo studiesNot explicitly quantified in reviewed in vivo studies-
Palmitoyl Tripeptide-5 77% of participants felt improved firmness and elasticity after 4 weeks[6]Not explicitly quantified in reviewed in vivo studiesIn-vivo study on volunteers
Retinol Improves elasticityNot a primary reported outcome in reviewed anti-wrinkle studiesClinical studies

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key in vivo experiments cited in the evaluation of these anti-wrinkle agents, based on commonly used techniques and instrumentation.

Skin Replica Analysis for Wrinkle Assessment

This non-invasive technique is widely used to quantify changes in skin micro-relief.

  • Objective: To measure changes in wrinkle depth, volume, and other topographical parameters.

  • Materials:

    • SILFLO® silicone impression material.

    • Visioline® VL 650 or similar skin replica image analysis system[11].

    • Quantirides® or similar analysis software.

  • Protocol:

    • Subject Preparation: Subjects acclimatize in a temperature and humidity-controlled room (e.g., 22°C, 50% RH) for at least 20 minutes. The measurement area (e.g., crow's feet) is gently cleansed and dried.

    • Replica Creation: A small amount of SILFLO® resin and catalyst are mixed and applied to the target area. The replica is allowed to cure for a specified time before being gently peeled off.

    • Image Acquisition: The replica is placed in the Visioline® system. The system illuminates the replica with oblique light at a fixed angle (e.g., 35°) to cast shadows that correspond to the wrinkles. A high-resolution camera captures the image of the illuminated replica.[12][13]

    • Image Analysis: The captured image is analyzed using software like Quantirides®. The software automatically detects and quantifies various parameters of the wrinkles, such as total wrinkle area, mean wrinkle depth, and number of wrinkles.

    • Data Comparison: Measurements are taken at baseline (before treatment) and at specified time points during the study (e.g., after 28 days). The percentage change in wrinkle parameters is calculated to determine the efficacy of the treatment.

Measurement of Skin Elasticity with a Cutometer®

The Cutometer® is a standard instrument for assessing the viscoelastic properties of the skin.

  • Objective: To measure skin firmness and elasticity.

  • Instrument: Cutometer® MPA 580 or similar model.[14][15][16]

  • Protocol:

    • Subject Preparation: Similar to skin replica analysis, subjects are acclimatized in a controlled environment.

    • Probe Selection and Calibration: A probe with an appropriate aperture size (e.g., 2 mm) is selected based on the measurement site. The instrument is calibrated according to the manufacturer's instructions.

    • Measurement: The probe is applied to the skin surface with a constant pressure. A negative pressure is applied for a defined period (e.g., 2 seconds), drawing the skin into the probe, followed by a relaxation phase (e.g., 2 seconds).[17]

    • Data Acquisition: The instrument's optical system measures the vertical displacement of the skin into the probe during the suction and relaxation phases. This is repeated for a set number of cycles.

    • Parameter Analysis: The software calculates various parameters from the resulting curve, including:

      • R0 (Uf): Maximum deformation, indicating skin firmness.

      • R2 (Ua/Uf): Gross elasticity, representing the overall elastic recovery.

      • R5 (Ur/Ue): Net elasticity, reflecting the elastic recovery of the skin.

      • R7 (Ur/Uf): Biological elasticity, representing the ratio of immediate recovery to maximum deformation.

    • Data Comparison: Measurements are compared between baseline and post-treatment to evaluate changes in skin elasticity.

Measurement of Skin Hydration with a Corneometer®

The Corneometer® is a widely used device for measuring the hydration level of the stratum corneum.

  • Objective: To assess the moisturizing effect of a topical product.

  • Instrument: Corneometer® CM 825 or similar model.[18][19][20][21][22]

  • Protocol:

    • Subject Preparation: Subjects are acclimatized in a controlled environment. The measurement area is kept free of any products for a specified period before the measurement.

    • Probe and Calibration: The probe is cleaned, and the instrument is calibrated as per the manufacturer's guidelines.

    • Measurement: The probe is pressed onto the skin surface with a constant pressure. The instrument measures the electrical capacitance of the skin, which is directly related to its water content. The measurement is typically very quick (around 1 second) to avoid occlusion effects.[21]

    • Data Acquisition: The instrument provides a reading in arbitrary units, which corresponds to the hydration level. Multiple readings are taken at each site and averaged.

    • Data Comparison: Baseline hydration levels are compared with measurements taken at various time points after product application to determine the product's hydrating efficacy.

Signaling Pathways and Mechanisms of Action

The anti-wrinkle effects of these active ingredients are rooted in their distinct molecular mechanisms.

This compound (SYN®-AKE)

This synthetic tripeptide is a potent antagonist of the muscular nicotinic acetylcholine receptor (mnAChR).[4][23][24] By blocking these receptors on the postsynaptic membrane, it prevents the binding of acetylcholine, thereby inhibiting the influx of sodium ions that triggers muscle contraction. This leads to a relaxation of the facial muscles responsible for the formation of expression lines.

SYN-AKE_Mechanism Nerve_Ending Nerve Ending ACh_Vesicle Acetylcholine Vesicles ACh Acetylcholine ACh_Vesicle->ACh Release Synaptic_Cleft Synaptic Cleft nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Muscle_Cell Muscle Cell Membrane Muscle_Contraction Muscle Contraction nAChR->Muscle_Contraction Activates Muscle_Relaxation Muscle Relaxation nAChR->Muscle_Relaxation Leads to SYN_AKE Dipeptide Diaminobutyroyl Benzylamide Diacetate SYN_AKE->nAChR Blocks

Mechanism of this compound.
Argireline (Acetyl Hexapeptide-8)

Argireline is a synthetic peptide that is a fragment of SNAP-25 (synaptosomal-associated protein 25). It competes with SNAP-25 for a position in the SNARE (Soluble N-ethylmaleimide-sensitive factor Attachment protein REceptor) complex. By destabilizing this complex, Argireline attenuates the release of acetylcholine from the nerve endings, leading to reduced muscle contraction.

Argireline_Mechanism Nerve_Ending Nerve Ending SNARE_Complex SNARE Complex (SNAP-25, Syntaxin, Synaptobrevin) ACh_Vesicle Acetylcholine Vesicle SNARE_Complex->ACh_Vesicle Mediates fusion of Reduced_ACh_Release Reduced Acetylcholine Release SNARE_Complex->Reduced_ACh_Release Leads to Argireline Argireline Argireline->SNARE_Complex Competes with SNAP-25 in ACh_Release Acetylcholine Release ACh_Vesicle->ACh_Release

Mechanism of Argireline.
Palmitoyl Tripeptide-5 (SYN®-COLL)

This peptide stimulates collagen synthesis by mimicking the body's own mechanism to activate Transforming Growth Factor-beta (TGF-β), a key cytokine in the synthesis of collagen. It also inhibits matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins.

Palmitoyl_Tripeptide_5_Mechanism Palmitoyl_Tripeptide_5 Palmitoyl Tripeptide-5 TGF_beta TGF-β Activation Palmitoyl_Tripeptide_5->TGF_beta Stimulates MMPs Matrix Metalloproteinases (MMPs) Palmitoyl_Tripeptide_5->MMPs Inhibits Reduced_Degradation Reduced Collagen Degradation Fibroblast Fibroblast TGF_beta->Fibroblast Acts on Collagen_Synthesis Increased Collagen Synthesis Fibroblast->Collagen_Synthesis Collagen_Degradation Collagen Degradation MMPs->Collagen_Degradation

Mechanism of Palmitoyl Tripeptide-5.
Retinol

Retinol, a derivative of Vitamin A, and its metabolites like retinoic acid, influence gene expression by binding to nuclear receptors (RAR and RXR). This leads to increased collagen production, inhibition of collagen-degrading enzymes (MMPs), and normalization of keratinocyte differentiation, resulting in a thicker epidermis and a reduction in wrinkles.

Retinol_Mechanism Retinol Retinol Retinoic_Acid Retinoic Acid Retinol->Retinoic_Acid Converts to Nuclear_Receptors Nuclear Receptors (RAR, RXR) Retinoic_Acid->Nuclear_Receptors Binds to Gene_Expression Modulation of Gene Expression Nuclear_Receptors->Gene_Expression Collagen_Production Increased Collagen Production Gene_Expression->Collagen_Production MMP_Inhibition MMP Inhibition Gene_Expression->MMP_Inhibition Epidermal_Thickening Epidermal Thickening Gene_Expression->Epidermal_Thickening

Mechanism of Retinol.

Experimental Workflow for In Vivo Anti-Wrinkle Efficacy Assessment

The following diagram illustrates a typical workflow for a clinical study evaluating the anti-wrinkle efficacy of a topical product.

Experimental_Workflow Start Study Start Recruitment Subject Recruitment (Inclusion/Exclusion Criteria) Start->Recruitment Baseline Baseline Measurements (Week 0) - Skin Replica Analysis - Cutometry - Corneometry - Clinical Photography Recruitment->Baseline Randomization Randomization (Test Product vs. Placebo/Comparator) Baseline->Randomization Treatment Treatment Period (e.g., 4-12 weeks, twice daily application) Randomization->Treatment Follow_Up Follow-up Measurements (e.g., Week 4, 8, 12) Treatment->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

In Vivo Anti-Wrinkle Efficacy Assessment Workflow.

Logical Comparison of Performance

This diagram provides a simplified logical comparison of the primary characteristics of the four anti-wrinkle agents based on the reviewed data.

Performance_Comparison Actives Anti-Wrinkle Actives SYN_AKE Dipeptide Diaminobutyroyl Benzylamide Diacetate (High Efficacy, Fast Acting on Expression Lines) Actives->SYN_AKE Argireline Argireline (Moderate Efficacy on Expression Lines) Actives->Argireline Tripeptide_5 Palmitoyl Tripeptide-5 (Collagen Booster, Slower Acting) Actives->Tripeptide_5 Retinol Retinol (Broad Anti-Aging Effects, Potential for Irritation) Actives->Retinol

Performance Characteristics of Anti-Wrinkle Actives.

References

comparing the duration of action of Dipeptide diaminobutyroyl benzylamide diacetate with other muscle relaxants

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the kinetic profiles of neuromuscular inhibitors is paramount. This guide provides a comparative analysis of the duration of action of Dipeptide Diaminobutyroyl Benzylamide Diacetate (DDBD), commercially known as SYN-AKE, alongside other prominent muscle relaxant peptides, Argireline (Acetyl Hexapeptide-8) and Leuphasyl (Pentapeptide-18). The information is supported by available experimental data to aid in the evaluation of these compounds for cosmetic and therapeutic applications.

This compound is a synthetic tripeptide that mimics the neuromuscular blocking activity of Waglerin-1, a peptide found in the venom of the Temple Viper.[1][2] Its primary mechanism of action involves the reversible antagonism of the muscular nicotinic acetylcholine receptor (mnAChR), preventing the binding of acetylcholine and subsequent muscle contraction.[2][3] This mode of action contrasts with other cosmetic peptides like Argireline, which interferes with the formation of the SNARE complex to inhibit acetylcholine release, and Leuphasyl, which mimics the natural mechanism of enkephalins to modulate acetylcholine release.[4][5]

Quantitative Comparison of Muscle Relaxant Duration

Direct, peer-reviewed comparative studies quantifying the duration of muscle relaxation from a single topical application of these peptides are limited. The available data, primarily from manufacturer studies and some independent research, provides insights into their onset and sustained effects with continuous use.

Muscle RelaxantOnset of ActionDuration of Action (Single Application)Sustained Effect (with regular use)
This compound (SYN-AKE) Reduction in muscle cell contraction frequency by 82% after 2 hours (in vitro)[3]Long-lasting and fully reversible[2]Up to 52% reduction in forehead wrinkles after 28 days[1]
Argireline (Acetyl Hexapeptide-8) Not specifiedTemporary, lasting a few hoursUp to 30% reduction in wrinkle depth after 30 days[6]
Leuphasyl (Pentapeptide-18) Not specifiedNot specified11.64% reduction in wrinkle depth after 28 days; 34.7% on forehead and 28.4% around eyes after 60 days with a 2% concentration[7][8]
Botulinum Toxin (Injectable) 24-72 hours3 to 6 monthsNot applicable (single injection)
Systemic Muscle Relaxants (e.g., Cyclobenzaprine, Methocarbamol) 30-60 minutes4 to 24 hours depending on the specific drug[9]Not applicable for single-dose comparison

Experimental Protocols

The evaluation of muscle relaxant properties typically involves a combination of in vitro and in vivo experimental models.

In Vitro Muscle Contraction Inhibition Assay

Objective: To measure the direct inhibitory effect of a test compound on muscle cell contraction.

Methodology:

  • Cell Culture: Co-culture of rat spinal cord and muscle cells or use of a muscle cell line (e.g., C2C12) capable of spontaneous or induced contractions.

  • Induction of Contraction: Muscle contractions can be induced electrically (e.g., using a C-Dish™ system with platinum electrodes) or chemically (e.g., using acetylcholine or potassium chloride).

  • Application of Test Compound: The test peptide (e.g., this compound) is added to the culture medium at various concentrations.

  • Measurement of Contraction: The frequency and amplitude of muscle cell contractions are recorded before and after the addition of the test compound using a specialized analysis system (e.g., Muscle Contraction analysis system).

  • Data Analysis: The percentage inhibition of muscle contraction is calculated by comparing the contraction parameters in the presence and absence of the test compound. The time course of inhibition and recovery after washout can be monitored to determine the duration of action.

In Vivo Muscle Relaxation Assay (Animal Model)

Objective: To assess the muscle relaxant effect of a topically or systemically administered compound in a living organism.

Methodology:

  • Animal Model: Typically, rodents such as mice or rats are used.

  • Administration of Test Compound: The muscle relaxant is administered via the desired route (e.g., topical application to a specific skin area, intraperitoneal or intramuscular injection).

  • Assessment of Muscle Tone and Strength:

    • Inclined Plane Test: The ability of the animal to remain on a steeply inclined plane is observed. A decreased ability to stay on the plane indicates muscle relaxation.[10]

    • Traction Test: The animal's ability to hang onto a horizontal wire or rod is measured. The duration for which the animal can hang is recorded.[10]

    • Grip Strength Test: A grip strength meter is used to quantify the forelimb or hindlimb muscle strength.

  • Time Course Measurement: These assessments are performed at multiple time points after administration of the test compound to determine the onset, peak effect, and duration of muscle relaxation.[11][12]

  • Data Analysis: The results are compared with a control group that received a placebo. Statistical analysis is used to determine the significance of the observed muscle relaxant effects.

Signaling Pathways

The mechanisms of action for these peptides involve distinct signaling pathways at the neuromuscular junction.

This compound (SYN-AKE)

DDBD acts as a competitive antagonist at the postsynaptic nicotinic acetylcholine receptor (nAChR). By blocking the receptor, it prevents the influx of sodium ions (Na+) into the muscle cell, thereby inhibiting depolarization and muscle contraction.

This compound (DDBD) Signaling Pathway.
Argireline (Acetyl Hexapeptide-8)

Argireline functions presynaptically by competing with SNAP-25 for a position in the SNARE complex. This destabilizes the complex, leading to inefficient vesicle fusion and reduced acetylcholine release into the synaptic cleft.

Argireline_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell SNARE SNARE Complex (SNAP-25, Syntaxin, VAMP) ACh_vesicle Acetylcholine Vesicle SNARE->ACh_vesicle Mediates fusion Reduced_ACh_Release Reduced ACh Release ACh_vesicle->Reduced_ACh_Release Argireline Argireline Argireline->SNARE Inhibits formation nAChR nACh Receptor Reduced_ACh_Release->nAChR Less binding Muscle_Relaxation Muscle Relaxation

Argireline (Acetyl Hexapeptide-8) Signaling Pathway.
Leuphasyl (Pentapeptide-18)

Leuphasyl mimics the action of enkephalins, which are natural pain-relieving peptides. It binds to enkephalin receptors on the presynaptic neuron, leading to a cascade that reduces the excitability of the neuron and modulates the release of acetylcholine.

Leuphasyl_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell Enkephalin_R Enkephalin Receptor (GPCR) G_Protein G-Protein Activation Enkephalin_R->G_Protein Leuphasyl Leuphasyl Leuphasyl->Enkephalin_R Binds Ca_Channel Ca2+ Channel Inhibition G_Protein->Ca_Channel Reduced_ACh_Release Reduced ACh Release Ca_Channel->Reduced_ACh_Release Leads to nAChR nACh Receptor Reduced_ACh_Release->nAChR Less binding Muscle_Relaxation Muscle Relaxation

Leuphasyl (Pentapeptide-18) Signaling Pathway.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Dipeptide Diaminobutyroyl Benzylamide Diacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Dipeptide Diaminobutyroyl Benzylamide Diacetate are paramount for ensuring a secure laboratory environment and maintaining regulatory compliance. As the toxicological properties of many research chemicals are not fully characterized, a cautious and informed approach to their disposal is essential. This document provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, aligning with standard laboratory safety protocols and environmental regulations.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is critical to consult the Safety Data Sheet (SDS) for this compound. Personnel handling the substance must be equipped with appropriate Personal Protective Equipment (PPE).

Core Safety Requirements:

  • Gloves: Wear chemical-resistant gloves, such as nitrile.

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.

  • Lab Coat: A buttoned lab coat is necessary to protect skin and clothing.

  • Respiratory Protection: When handling the substance in its powdered form, which can be easily aerosolized, all manipulations should occur within a certified chemical fume hood to prevent inhalation.[1][2]

  • Designated Area: All handling and disposal procedures should be confined to a designated and well-ventilated laboratory area.[2][3]

Hazard and Safety Summary

The following table summarizes key safety information derived from Safety Data Sheets. This data is crucial for understanding the risks and informing proper handling and disposal decisions.

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Dermal Toxic in contact with skin (Category 3).[1][4]P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P312: Call a POISON CENTER/doctor if you feel unwell. P361+P364: Take off immediately all contaminated clothing and wash it before reuse.[1][4]
Acute Toxicity, Oral Harmful if swallowed (Category 4).[5]P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.
Skin Corrosion/Irritation Causes skin irritation (Category 2).[5]P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention.
Eye Damage/Irritation Causes serious eye irritation (Category 2A).[5]P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Environmental Hazard Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow undiluted product or large quantities to reach ground water, water course or sewage system.[1]P273: Avoid release to the environment. Do not let product enter drains.[3][6]

Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is that it must be managed as hazardous chemical waste. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash .[3][5]

Experimental Protocol: Chemical Inactivation of Liquid Waste

For liquid waste containing this compound, chemical inactivation may be a suitable pre-treatment step before collection, provided it is permitted by your institution's Environmental Health and Safety (EHS) department. Sodium hypochlorite (bleach) is a strong oxidizing agent that can degrade peptides.[1][2]

  • Work Environment: Perform all steps in a certified chemical fume hood while wearing appropriate PPE.

  • Prepare Bleach Solution: Prepare a 10% bleach solution (yielding a final concentration of approximately 0.5-1.0% sodium hypochlorite).[1]

  • Inactivate Peptide Waste: Slowly and carefully add the liquid peptide waste to the bleach solution. A recommended ratio is 1 part peptide waste to 10 parts of the 10% bleach solution.[1][2]

  • Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[1][2]

  • Neutralization (If Required): If mandated by local wastewater regulations, neutralize the resulting solution to a pH between 5.5 and 9.0.

  • Dispose as Chemical Waste: Even after inactivation, the treated solution must be collected in a designated hazardous waste container for final disposal through your institution's EHS department.[1]

Waste Segregation and Collection Workflow

Proper segregation and containment are critical for managing waste streams effectively and safely within the laboratory.

G Diagram 1: Disposal Workflow for this compound cluster_solid Solid Waste cluster_liquid Liquid Waste cluster_disposal Final Disposal SolidWaste Unused/Expired Powder Contaminated Consumables (Tips, Vials, Gloves) SolidContainer Collect in Designated, Labeled Hazardous Solid Waste Container SolidWaste->SolidContainer Store Store Sealed Containers in Secondary Containment in a Designated Accumulation Area SolidContainer->Store LiquidWaste Peptide Solutions First Rinse of Empty Containers PreTreatment Optional Pre-treatment: Chemical Inactivation (e.g., with Bleach) (If approved by EHS) LiquidWaste->PreTreatment LiquidContainer Collect in Designated, Labeled Hazardous Liquid Waste Container PreTreatment->LiquidContainer LiquidContainer->Store EHS Contact Institution's EHS for Waste Pickup Schedule Store->EHS Contractor Final Disposal by a Licensed Professional Waste Disposal Service EHS->Contractor

Diagram 1: Disposal workflow for this compound.
Detailed Disposal Steps

  • Waste Segregation: All items that have come into contact with this compound must be segregated from general laboratory waste.[3] This includes:

    • Unused or expired peptide (solid or solution).

    • Contaminated consumables (pipette tips, tubes, vials).

    • Contaminated PPE (gloves, disposable lab coats).

  • Containerization:

    • Use designated, leak-proof, and clearly labeled hazardous waste containers.[1][6]

    • Solid and liquid waste streams should be collected in separate containers.[5]

    • The container label must include the words "Hazardous Waste" and the full chemical name: "this compound".[1]

  • Disposal of Empty Containers:

    • To be considered non-hazardous, empty containers must be thoroughly rinsed.[6]

    • The first rinse must be collected and disposed of as hazardous liquid waste.[6]

    • Subsequent rinses can typically be disposed of down the drain.

    • Before placing the rinsed and dried container in regular trash or glass disposal, all labels must be completely removed or defaced.[6]

  • Storage and Final Disposal:

    • Store sealed hazardous waste containers in a designated satellite accumulation area within the lab, away from general traffic and within secondary containment to mitigate spills.[1][6]

    • Contact a licensed professional waste disposal service to dispose of this material.[2][3] This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.[1][3]

    • Offer surplus and non-recyclable solutions to the licensed disposal company.[2][3]

By adhering to these procedural steps, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always prioritize your institution's specific EHS guidelines, as they are tailored to local, state, and federal regulations.

References

Personal protective equipment for handling Dipeptide diaminobutyroyl benzylamide diacetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dipeptide Diaminobutyroyl Benzylamide Diacetate

This guide provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE when handling this compound.[1][2][3][4]

PPE CategoryItemStandard/SpecificationPurpose
Eye/Face Protection Safety glasses/gogglesEN 166 (EU) or NIOSH (US)Protects against splashes, dust, and vapors.[2][3][4]
Hand Protection Chemical-impermeable glovesEN 374 (EU) or equivalentPrevents skin contact. Gloves must be inspected before use and disposed of properly after.[2][3][4]
Skin and Body Protection Impervious clothing/lab coatN/AProtects skin from contamination. A complete suit may be necessary depending on the task.[1][3][4]
Respiratory Protection RespiratorNIOSH (US) or CEN (EU) approvedRequired when ventilation is inadequate or when handling powders to avoid inhalation of dust.[3][5]

Operational Plan: Handling and Storage

Adherence to a strict operational plan minimizes the risk of exposure and contamination.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Ensure that safety showers and eyewash stations are readily accessible.[1]

Safe Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[1][2][3]

  • Avoid the formation of dust and aerosols.[1][2][3]

  • Use non-sparking tools to prevent ignition.[2]

  • Wash hands thoroughly after handling.[2][3][6]

Storage
  • Keep containers tightly sealed in a dry, cool, and well-ventilated place.[1][2]

  • Store away from incompatible materials such as strong acids, alkalis, and oxidizing agents.[1]

  • For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration.

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1][2][3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2][5]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][3]
Accidental Release Measures
  • Evacuate : Clear the area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Use personal protective equipment. For spills, cover with an inert absorbent material and collect for disposal.[1] Avoid creating dust.[3][5]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination.

  • Unused Product : Dispose of as hazardous waste in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[3][5][7]

  • Contaminated Packaging : Dispose of as unused product.[5][7] Do not reuse empty containers.

Workflow and Safety Diagram

The following diagram illustrates the key decision points and safety procedures for handling this compound.

G start Start: Handling this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe handling Handling the Chemical (Weighing, Mixing, etc.) ppe->handling storage Proper Storage (Sealed, Cool, Ventilated) handling->storage spill Accidental Spill? handling->spill end End of Procedure storage->end spill_response Spill Response Protocol (Evacuate, Contain, Clean) spill->spill_response Yes disposal Waste Disposal (Follow Regulations) spill->disposal No spill_response->disposal disposal->end

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dipeptide diaminobutyroyl benzylamide diacetate
Reactant of Route 2
Dipeptide diaminobutyroyl benzylamide diacetate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.